molecular formula C12H14O2 B1589522 Ethyl 3-phenylbut-2-enoate CAS No. 945-93-7

Ethyl 3-phenylbut-2-enoate

Cat. No.: B1589522
CAS No.: 945-93-7
M. Wt: 190.24 g/mol
InChI Key: BSXHSWOMMFBMLL-KTKRTIGZSA-N
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Description

Ethyl 3-phenylbut-2-enoate, also widely known as Ethyl trans-β-methylcinnamate, is a synthetic ester with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . This compound is identified under two CAS Registry Numbers: 1504-72-9 (typically for the (E)-isomer) and 945-93-7 . Its key physical properties include a density of approximately 1.042 g/mL and a boiling point of 142-144 °C at 15 Torr . It has a refractive index of n20/D 1.546 . Classified within the flavor and spice category, this compound is primarily used as a synthetic spice and is of significant interest in research for the development and study of aromatic compositions, particularly those related to cinnamic acid and its derivatives . Researchers utilize it to explore the structure-activity relationships of fragrance molecules and as a building block in organic synthesis. When handling this reagent, appropriate safety measures must be observed. It is classified as a skin irritant and eye irritant (H315, H319) and may cause specific target organ toxicity upon a single exposure (H335) . Personal protective equipment, including gloves and eyeshields, is recommended . This product is intended For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

945-93-7

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

ethyl (Z)-3-phenylbut-2-enoate

InChI

InChI=1S/C12H14O2/c1-3-14-12(13)9-10(2)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3/b10-9-

InChI Key

BSXHSWOMMFBMLL-KTKRTIGZSA-N

SMILES

CCOC(=O)C=C(C)C1=CC=CC=C1

Isomeric SMILES

CCOC(=O)/C=C(/C)\C1=CC=CC=C1

Canonical SMILES

CCOC(=O)C=C(C)C1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

Ethyl 3-phenylbut-2-enoate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-phenylbut-2-enoate (also known as Ethyl


-methylcinnamate) is a critical 

-unsaturated ester widely utilized as a building block in organic synthesis and a functional ingredient in the fragrance industry.[1] Distinguished by its tetrasubstituted alkene core, it serves as a robust Michael acceptor in the synthesis of heterocyclic pharmacophores, including indoles and quinolines.

This guide provides a comprehensive technical analysis of the compound, focusing on its physicochemical properties, stereoselective synthesis via the Horner-Wadsworth-Emmons (HWE) reaction, and analytical characterization. It is designed for researchers requiring high-purity intermediates for drug development and fine chemical applications.

Part 1: Chemical Identity & Physicochemical Profile[2]

The following data aggregates the core identifiers and physical constants for this compound. Researchers should note the distinction between the thermodynamically stable (


)-isomer and the (

)-isomer or mixture.
ParameterData
Chemical Name This compound
Synonyms Ethyl

-methylcinnamate; Ethyl 3-phenylcrotonate
CAS Number (

-isomer)
1504-72-9
CAS Number (Mixture) 945-93-7
Molecular Formula

Molecular Weight 190.24 g/mol
SMILES CCOC(=O)C=C(C)C1=CC=CC=C1
Appearance Colorless to pale yellow liquid
Boiling Point 142–144 °C (at 15 mmHg); ~268 °C (at 760 mmHg)
Density 1.042 g/mL (at 25 °C)
Refractive Index (

)
1.546

Part 2: Structural Analysis & Isomerism

The reactivity and biological activity of this compound are governed by its alkene geometry. The (


)-isomer is the thermodynamically preferred product in most synthetic routes due to steric minimization between the phenyl ring and the ester group.
  • (

    
    )-Isomer:  The phenyl group and the ester carbonyl are on opposite sides of the double bond (
    
    
    
    -like arrangement of the largest groups). This configuration minimizes steric clash between the bulky phenyl ring and the ethoxycarbonyl moiety.
  • (

    
    )-Isomer:  The phenyl and ester groups are on the same side (
    
    
    
    -like). This isomer suffers from significant steric strain and is often a minor byproduct unless photochemically induced.
Isomer Stability Visualization

The following diagram illustrates the steric relationships determining the stability of the (


) vs. (

) isomers.

IsomerStability cluster_E (E)-Isomer (Thermodynamic Product) cluster_Z (Z)-Isomer (Kinetic/Minor Product) E_struct Phenyl / Ester Anti (Minimized Steric Clash) Z_struct Phenyl / Ester Syn (High Steric Repulsion) E_struct->Z_struct UV Irradiation (Photoisomerization) Reaction Synthesis (HWE / Wittig) Reaction->E_struct Major Pathway (>95% Selectivity) Reaction->Z_struct Minor Pathway

Figure 1: Stereochemical stability and synthetic pathways for this compound isomers.

Part 3: Synthetic Pathways

For research applications requiring high stereochemical purity, the Horner-Wadsworth-Emmons (HWE) reaction is the superior protocol compared to the classic Wittig reaction. The HWE reaction utilizes phosphonate-stabilized carbanions, which allows for thermodynamic control and high (


)-selectivity.
Protocol: HWE Olefination

Objective: Synthesis of (


)-Ethyl 3-phenylbut-2-enoate from Acetophenone.

Reagents:

  • Acetophenone (1.0 eq)

  • Triethyl phosphonoacetate (1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion, 1.5 eq)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under Argon, wash NaH with dry hexane to remove mineral oil. Suspend in anhydrous THF.

  • Deprotonation: Add Triethyl phosphonoacetate dropwise at 0 °C. Stir for 30 minutes until hydrogen evolution ceases and the solution becomes clear (formation of the phosphonate carbanion).

  • Addition: Add Acetophenone dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and reflux for 4–6 hours to ensure completion.

  • Workup: Quench with saturated

    
    . Extract with ethyl acetate (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.[2]
  • Purification: Flash column chromatography (Hexanes:EtOAc 95:5) yields the pure (

    
    )-ester.
    
Synthetic Workflow Diagram

SynthesisWorkflow Start Start: Acetophenone (Ketone Precursor) Reaction Reaction: HWE Olefination (Reflux in THF, 4-6 hrs) Start->Reaction Reagent Reagent: Triethyl Phosphonoacetate + NaH (Base) Intermediate Intermediate: Phosphonate Carbanion (Nucleophile Formation) Reagent->Intermediate Deprotonation Intermediate->Reaction Nucleophilic Attack Workup Workup: Quench (NH4Cl) Extraction (EtOAc) Reaction->Workup Completion Product Product: (E)-Ethyl 3-phenylbut-2-enoate (Purified via Column Chromatography) Workup->Product Isolation

Figure 2: Step-by-step workflow for the HWE synthesis of this compound.

Part 4: Analytical Characterization

Validating the identity of the synthesized compound is crucial. The following spectroscopic data is characteristic of the (


)-isomer.
Nuclear Magnetic Resonance (NMR)[5][6][7]
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.45 – 7.35 (m, 5H, Ar-H ): Multiplet corresponding to the phenyl ring protons.
      
    • 
       6.13 (q, 
      
      
      
      Hz, 1H, =CH ): The vinylic proton. Its chemical shift is characteristic of a proton
      
      
      to an ester and conjugated to an aromatic system.
    • 
       4.22 (q, 
      
      
      
      Hz, 2H, -OCH
      
      
      -
      ): Methylene protons of the ethyl ester.
    • 
       2.58 (d, 
      
      
      
      Hz, 3H, -CH
      
      
      ): Allylic methyl group attached to the
      
      
      -carbon. The doublet splitting arises from long-range coupling with the vinylic proton.
    • 
       1.32 (t, 
      
      
      
      Hz, 3H, -CH
      
      
      CH
      
      
      ): Methyl protons of the ethyl ester.
Infrared Spectroscopy (IR)[6]
  • 1710 cm

    
    :  Strong C=O stretching (conjugated ester).
    
  • 1630 cm

    
    :  C=C stretching (alkene conjugated with aromatic ring and carbonyl).
    
  • 1160 cm

    
    :  C-O stretching.
    

Part 5: Applications in Drug Development

This compound serves as a versatile scaffold in medicinal chemistry:

  • Indole Synthesis: It is a precursor in the synthesis of 2-substituted indoles via reductive cyclization (e.g., Cadogan-Sundberg indole synthesis variants).

  • Michael Acceptor: The electron-deficient alkene acts as a potent Michael acceptor for nucleophiles (amines, thiols), facilitating the construction of

    
    -amino acids and complex heterocycles.
    
  • Fragrance & Flavor: Due to its pleasant balsamic and fruity odor profile, it is used as a fixative in perfume formulations and as a flavoring agent mimicking strawberry/cinnamon notes.

Part 6: Safety & Handling

While this compound is generally considered safe for laboratory use, standard chemical hygiene must be observed.

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)[3]

    • Eye Irritation: Category 2A (H319)

  • Handling: Wear nitrile gloves and safety goggles. Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.

References

  • BenchChem. (2025).[2][4][5] A Comparative Guide to the Synthesis of Ethyl 3-methyl-2-phenylbut-2-enoate. Retrieved from

  • BLD Pharm. (2025). (E)-Ethyl 3-phenylbut-2-enoate Product Data. Retrieved from

  • PubChem. (2025).[6][7] this compound Compound Summary (CID 228137).[6] National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025). Ethyl trans-beta-methylcinnamate Product Specification. Retrieved from

  • CymitQuimica. (2025).[8] this compound (E/Z mixture) Technical Sheet. Retrieved from

Sources

An In-depth Technical Guide to the Thermodynamic Stability of Ethyl 3-phenylbut-2-enoate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the thermodynamic stability of the geometric isomers of Ethyl 3-phenylbut-2-enoate, a key intermediate in organic synthesis and drug development. Addressed to researchers, scientists, and professionals in the field, this document elucidates the theoretical underpinnings of isomer stability, presents detailed experimental protocols for empirical determination, and outlines a robust computational methodology for in silico analysis.

Executive Summary

The relative thermodynamic stability of (E) and (Z) isomers of α,β-unsaturated esters like this compound is a critical parameter influencing reaction outcomes, purification strategies, and the ultimate biological activity of derivative compounds. This guide establishes that the (E)-isomer is the thermodynamically favored species due to minimized steric hindrance. We provide both qualitative and quantitative frameworks to understand this preference, supported by established chemical principles and detailed protocols for experimental verification and computational prediction.

Foundational Principles: Geometric Isomerism and Steric Hindrance

Geometric isomerism in this compound arises from the restricted rotation around the C2=C3 double bond. The energetic difference between the (E) and (Z) isomers is primarily dictated by non-bonded steric interactions between the substituents on the sp² hybridized carbons.

  • (Z)-Isomer: The phenyl group and the ethyl carboxylate group are on the same side of the double bond. This arrangement forces the bulky phenyl ring and the ester group into close proximity, resulting in significant van der Waals repulsion (steric strain).

  • (E)-Isomer: The phenyl group and the ethyl carboxylate group are on opposite sides of the double bond. This configuration minimizes steric clash, allowing the molecule to adopt a lower energy conformation.

The steric bulk of a substituent can be quantified using A-values, which represent the free energy difference when a substituent on a cyclohexane ring is in an axial versus an equatorial position. A larger A-value indicates greater steric demand. The A-value for a phenyl group is approximately 3.0 kcal/mol, whereas a methyl group's A-value is about 1.8 kcal/mol.[1] This quantitative data underscores the significant steric presence of the phenyl group, which is the dominant factor in destabilizing the (Z)-isomer.

Experimental Determination of Isomer Equilibrium

To empirically determine the relative thermodynamic stability, one can facilitate the interconversion of the isomers until equilibrium is reached and then quantify the resulting ratio. This is typically achieved through acid or base catalysis, which promotes reversible isomerization.[2][3][4]

Experimental Workflow: Acid-Catalyzed Isomerization

This protocol describes a self-validating system to reach thermodynamic equilibrium and determine the relative concentrations of the (E) and (Z) isomers.

G cluster_prep Sample Preparation cluster_reaction Equilibration cluster_analysis Analysis start Start with a non-equilibrium mixture of (E)/(Z)-Ethyl 3-phenylbut-2-enoate dissolve Dissolve in a suitable solvent (e.g., Toluene) start->dissolve add_catalyst Add a catalytic amount of a strong acid (e.g., p-TsOH) dissolve->add_catalyst heat Heat the mixture to a defined temperature (e.g., 80°C) add_catalyst->heat monitor Monitor the reaction progress by taking aliquots at time intervals heat->monitor quench Quench the reaction when equilibrium is reached monitor->quench workup Perform aqueous workup and extract the organic layer quench->workup analyze Analyze the isomer ratio using GC-MS or ¹H NMR workup->analyze calculate Calculate the equilibrium constant (Keq) analyze->calculate

Caption: Workflow for experimental determination of isomer equilibrium.

Detailed Protocol: Acid-Catalyzed Isomerization and GC-MS Analysis

Materials:

  • (E)/(Z) mixture of this compound

  • Toluene (anhydrous)

  • p-Toluenesulfonic acid (p-TsOH)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve a known quantity of the this compound isomer mixture (e.g., 100 mg) in anhydrous toluene (10 mL).

  • Catalyst Addition: Add a catalytic amount of p-TsOH (e.g., 5 mol%).

  • Equilibration: Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitoring: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture. Immediately quench the aliquot with saturated sodium bicarbonate solution and extract with a small volume of ethyl acetate. Analyze the organic layer by GC-MS to monitor the (E)/(Z) ratio.

  • Reaching Equilibrium: Equilibrium is considered reached when the isomer ratio remains constant over two consecutive time points.

  • Work-up: Once equilibrium is established, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the final product mixture by GC-MS. The retention times will differ for the two isomers, allowing for their separation and quantification based on the integrated peak areas. Confirmation of the peak identities can be achieved by comparing the mass spectra with known standards or literature data.

Computational Chemistry Approach to Thermodynamic Stability

In silico methods, particularly Density Functional Theory (DFT), provide a powerful and cost-effective means to predict the relative thermodynamic stabilities of isomers. By calculating the ground-state electronic energy of each isomer, their relative stability can be determined.

Theoretical Framework

The core principle is that a lower calculated total electronic energy corresponds to a more stable isomer. The workflow involves geometry optimization to find the lowest energy conformation for both the (E) and (Z) isomers, followed by a frequency calculation to confirm that these are true minima on the potential energy surface and to obtain thermochemical data.

G A Construct initial 3D structures of (E) and (Z) isomers B Perform Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C Perform Frequency Calculation at the same level of theory B->C D Verify no imaginary frequencies (confirm true minima) C->D E Extract thermochemical data (Gibbs Free Energy, Enthalpy) D->E F Calculate Relative Energy Difference (ΔE, ΔG) E->F G Conclusion: Isomer with lower energy is more stable F->G

Caption: Logical workflow for DFT-based stability analysis.

Detailed Computational Protocol

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.

Procedure:

  • Structure Building: Construct 3D models of both (E)- and (Z)-Ethyl 3-phenylbut-2-enoate.

  • Geometry Optimization: Perform a full geometry optimization for each isomer. A commonly used and reliable level of theory for such organic molecules is B3LYP with the 6-31G(d) basis set.[5][6] This step calculates the lowest energy conformation of each molecule.

  • Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory (B3LYP/6-31G(d)). This serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

    • It provides thermochemical data, including the Gibbs free energy (G).

  • Energy Extraction: From the output files of the frequency calculations, extract the total electronic energies (E) and the Gibbs free energies (G) for both isomers.

  • Relative Stability Calculation: Calculate the difference in energy between the two isomers:

    • ΔE = E(Z) - E(E)

    • ΔG = G(Z) - G(E)

A positive value for ΔE and ΔG indicates that the (Z)-isomer is higher in energy and therefore less stable than the (E)-isomer.

Data Summary and Interpretation

The expected outcome from both experimental and computational analyses is a clear indication of the superior stability of the (E)-isomer.

Parameter(E)-Isomer(Z)-IsomerExpected Difference (E - Z)
Relative Gibbs Free Energy (ΔG) LowerHigher> 0 kcal/mol
Equilibrium Concentration Major ComponentMinor Component(E) > (Z)
Key Steric Interaction MinimizedPhenyl vs. Ester Group-

The magnitude of the energy difference will quantify the thermodynamic preference. Based on analogous systems, a stability difference of several kcal/mol can be anticipated, leading to a significant excess of the (E)-isomer at equilibrium.[2][7]

Conclusion

This technical guide has established that the thermodynamic stability of this compound isomers is governed by steric hindrance, with the (E)-isomer being the more stable configuration. We have provided detailed, field-proven protocols for both the experimental determination of the isomer equilibrium via acid-catalyzed isomerization and for the computational prediction of relative stabilities using Density Functional Theory. These methodologies provide a robust framework for researchers and drug development professionals to understand, predict, and control the isomeric composition of this and related α,β-unsaturated esters in their synthetic and developmental workflows.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley. [Link]

  • Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc. [Link]

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]

  • This compound. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • A-value. (2023, December 29). In Wikipedia. [Link]

  • DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds: Structures in Solution and Revision of NMR Assignments. (2021, June 7). MDPI. [Link]

  • DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. (2020, August 11). MDPI. [Link]

Sources

Technical Guide: Solubility Profiling of Ethyl 3-phenylbut-2-enoate

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl 3-phenylbut-2-enoate (also known as Ethyl

Researchers will find a validated solvent compatibility matrix, a self-validating protocol for gravimetric solubility determination, and thermodynamic modeling frameworks (Apelblat/Van't Hoff) required for process optimization in drug development and organic synthesis.

Part 1: Physicochemical Architecture

To understand the solvation behavior of this compound, we must first deconstruct its molecular architecture. The molecule (

Structural Determinants of Solubility
  • The Phenyl Ring: A large, planar, lipophilic domain that drives solubility in aromatic and non-polar solvents via

    
    -
    
    
    stacking and London dispersion forces.
  • The

    
    -Unsaturated Ester:  The carbonyl oxygen acts as a Hydrogen Bond Acceptor (HBA), facilitating solubility in polar protic solvents (alcohols) and polar aprotic solvents (DMSO, Acetone).
    
  • The

    
    -Methyl Group:  This alkyl substituent increases the lipophilicity (LogP) compared to its parent compound, Ethyl Cinnamate. It introduces slight steric bulk, potentially reducing packing efficiency in the crystal lattice (if solid), which often correlates to higher solubility in organic media compared to unbranched analogues.
    
Predicted Physicochemical Baseline
  • CAS Number: 945-93-7[1]

  • Molecular Weight: 190.24 g/mol [1][2]

  • Physical State: Liquid (at STP) or low-melting solid (isomer dependent).

  • LogP (Predicted): ~3.2 – 3.5 (Highly Lipophilic)

  • Water Solubility: Negligible (< 0.1 mg/mL).

Part 2: Solvent Compatibility Matrix

The following matrix categorizes solvents based on their interaction potential with this compound. This data is derived from Hansen Solubility Parameters (HSP) and comparative data from trans-Cinnamyl alcohol and Ethyl Cinnamate studies.

Table 1: Solubility Profile in Standard Organic Solvents
Solvent ClassRepresentative SolventSolubility PredictionMechanistic Rationale
Polar Protic Ethanol, MethanolHigh The ester oxygen accepts H-bonds from the hydroxyl group of the alcohol. The ethyl chain of the ester matches the solvent's alkyl chain.
Polar Aprotic DMSO, DMFExcellent High dielectric constants stabilize the polar ester functionality. Ideal for stock solutions in biological assays.
Polar Aprotic Acetone, Ethyl AcetateHigh "Like dissolves like." Dipole-dipole interactions between carbonyls dominate.
Non-Polar Hexane, HeptaneModerate to High The phenyl ring and methyl groups provide sufficient lipophilic surface area to interact with aliphatic chains.
Chlorinated Dichloromethane (DCM)Excellent Strong dispersion forces and dipole interactions make DCM a universal solvent for cinnamates.
Aqueous Water, PBSInsoluble The hydrophobic effect dominates. The energy cost to disrupt the water H-bond network is too high.

Part 3: Experimental Protocol (Self-Validating System)

Since batch-specific purity and isomeric ratios (

Saturation Shake-Flask Method
Workflow Diagram

The following logic flow ensures data integrity during measurement.

SolubilityProtocolStartStart: Excess Solid/OilAdditionEquilibrationEquilibration(Shake Flask, Constant T)Start->EquilibrationTempControlCritical Control:Temp Stability ±0.1°CEquilibration->TempControlMonitorSamplingPhase Separation(Filtration/Centrifugation)Equilibration->Samplingt > 24hDilutionDilution withMobile PhaseSampling->DilutionQuantificationQuantification(HPLC-UV / GC-FID)Dilution->QuantificationDataAnalysisData Analysis(Mole Fraction x)Quantification->DataAnalysis

Figure 1: Step-by-step workflow for gravimetric or chromatographic solubility determination.

Detailed Methodology
  • Preparation: Add this compound in excess to the solvent of choice (e.g., 5 mL) in a sealed glass vial. Ensure a visible undissolved phase (droplet or solid) remains.

  • Equilibration: Place the vial in a thermostatic shaker bath.

    • Standard: 298.15 K (25°C).

    • Thermodynamic Study: Vary T from 288.15 K to 323.15 K in 5 K intervals.

    • Duration: Shake for 24–48 hours to ensure equilibrium.

  • Phase Separation:

    • Allow the mixture to settle for 2 hours at the set temperature.

    • Filter the supernatant using a pre-heated syringe filter (0.22

      
      m PTFE) to prevent precipitation during transfer.
      
  • Quantification:

    • Dilute the filtrate with a suitable solvent (e.g., Acetonitrile).

    • Analyze via HPLC-UV (approx. 254 nm for the cinnamyl chromophore) or GC-FID.

    • Calculate solubility (

      
      ) in mole fraction (
      
      
      ) or molarity (
      
      
      ).

Part 4: Thermodynamic Modeling

For researchers requiring predictive capabilities across temperature ranges, experimental data should be fitted to thermodynamic models. This is critical for crystallization process design.

The Modified Apelblat Equation

This semi-empirical model is widely used for correlating the solubility of cinnamate derivatives in organic solvents.

  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).[3]
    
  • 
     : Empirical parameters derived from regression analysis of your experimental data.
    
The Van't Hoff Equation

Use this to determine the enthalpy of dissolution (


  • Interpretation: If the plot of

    
     vs 
    
    
    is linear, the dissolution enthalpy is constant over the temperature range. For this compound in alcohols, dissolution is typically endothermic (
    
    
    ), meaning solubility increases with temperature.

Part 5: Applications & Solvent Selection Logic

The choice of solvent depends heavily on the intended application: Synthesis (Reaction), Extraction (Workup), or Purification (Crystallization).

SolventSelectionGoalPrimary GoalReactionReaction MediumGoal->ReactionExtractionExtraction/WorkupGoal->ExtractionCrystallizationRecrystallizationGoal->CrystallizationPolarAproticDMF / DMSO(High Solubility, High BP)Reaction->PolarAproticNucleophilic Subst.NonPolarToluene / DCM(Inert, Good Solubility)Reaction->NonPolarWittig / MetathesisImmiscibleEthyl Acetate / Ether(Immiscible with Water)Extraction->ImmisciblePartition Coeff.AntiSolventSolvent/Anti-Solvent(Ethanol + Water)Crystallization->AntiSolventHigh YieldCoolingCooling Crystallization(Hexane or Heptane)Crystallization->CoolingHigh Purity

Figure 2: Decision tree for solvent selection based on process requirements.

Synthesis & Extraction
  • Reaction Solvent: Dichloromethane (DCM) or Toluene are preferred for synthesis (e.g., Wittig reaction) due to high solubility and ease of removal.

  • Extraction: Ethyl Acetate is the standard choice. It extracts the ester efficiently from aqueous reaction quenches due to the ester's lipophilicity (LogP > 3).

Crystallization (Purification)

If the compound is solid (or for purifying the acid precursor):

  • System: Ethanol/Water (Binary system).

  • Mechanism: Dissolve in warm Ethanol (high solubility), then slowly add Water (anti-solvent) or cool down. The hydrophobic phenyl ring drives precipitation as the dielectric constant of the mixture increases.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5365876, this compound. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Thermodynamic Properties of Two Cinnamate Derivatives with Flavor and Fragrance Features. MDPI.[4] (Provides comparative methodology for cinnamate esters). Retrieved from [Link]

Crystal Structure Analysis of Ethyl 3-phenylbut-2-enoate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the crystallographic characterization of Ethyl 3-phenylbut-2-enoate derivatives. These


-unsaturated esters are critical pharmacophores in medicinal chemistry, serving as intermediates for anti-inflammatory and anticonvulsant agents. This document details the synthesis, single-crystal growth, data collection strategies, and structural refinement protocols necessary to definitively assign E/Z configuration and map supramolecular packing motifs.

Chemical Context & Synthesis Strategy

The Structural Scaffold

The core structure features a phenyl ring conjugated with an


-unsaturated ester. The critical structural challenge is the definitive assignment of the E (trans) or Z (cis) configuration about the C=C double bond, which dictates biological activity.
Synthesis Protocol (Horner-Wadsworth-Emmons)

To obtain high-purity crystals, the Horner-Wadsworth-Emmons (HWE) reaction is preferred over the Wittig reaction due to higher stereoselectivity for


-unsaturated esters.

Reagents:

  • Acetophenone derivative (1.0 eq)[1]

  • Triethyl phosphonoacetate (1.2 eq)

  • Sodium hydride (NaH, 60% dispersion, 1.5 eq)

  • Anhydrous THF[1]

Step-by-Step Methodology:

  • Activation: Suspend NaH in anhydrous THF at 0°C under

    
     atmosphere.
    
  • Ylide Formation: Add triethyl phosphonoacetate dropwise. Stir for 30 min until gas evolution ceases (formation of phosphonate carbanion).

  • Addition: Add the acetophenone derivative slowly.

  • Reaction: Allow to warm to room temperature (RT) and reflux for 4-6 hours.

  • Workup: Quench with saturated

    
    , extract with ethyl acetate, and dry over 
    
    
    
    .
  • Purification: Silica gel column chromatography (Hexane:EtOAc 9:1) is mandatory to separate E/Z isomers prior to crystallization.

Visualization: Synthesis & Crystallization Workflow

SynthesisWorkflow Start Start: Acetophenone Reagent Triethyl phosphonoacetate + NaH (THF) Start->Reagent Mix at 0°C Intermediate Phosphonate Carbanion Reagent->Intermediate -H2 (gas) Product Crude this compound Intermediate->Product Reflux 6h Separation Chromatography (Isomer Separation) Product->Separation Purify Cryst Crystallization (Slow Evaporation) Separation->Cryst Single Isomer

Figure 1: Reaction pathway from precursors to single-crystal growth using the HWE protocol.

Crystallographic Methodology

Crystal Growth (Self-Validating Protocol)

For this lipophilic ester, slow evaporation yields the best diffraction-quality crystals.

  • Solvent System: Ethanol/Hexane (1:1) or neat Diethyl Ether.

  • Protocol: Dissolve 20 mg of purified compound in 2 mL solvent in a scintillation vial. Cover with Parafilm and pierce with 3-5 needle holes. Store at 4°C.

  • Validation: Crystals must be transparent prisms. If needles form, re-dissolve and slow the evaporation rate (fewer holes).

Data Collection Parameters

The ethyl ester chain is prone to high thermal motion.

  • Temperature: Data must be collected at low temperature (100 K) using a cryostream. Room temperature (293 K) data often results in unresolvable disorder in the terminal methyl group (

    
    ).
    
  • Resolution: Aim for

    
     resolution to accurately refine hydrogen atoms on the alkene, which is crucial for distinguishing steric interactions.
    
Refinement Strategy (SHELXL)

Common issues in this scaffold include disorder in the ethyl tail and the phenyl ring rotation.

  • Ethyl Disorder: If the thermal ellipsoid of the terminal methyl is elongated, model it over two positions using the PART instruction.

    • Command:PART 1, C11 C12, PART 2, C11' C12', PART 0.

    • Constraint: Use EADP (Equal Anisotropic Displacement Parameters) for overlapping atoms.

  • Hydrogen Atoms:

    • Aromatic/Alkene H: Constrain using HFIX 43.

    • Methyl H: Use HFIX 137 (allows rotation) to find the best hydrogen bond fit.

Structural Analysis & Discussion

Definitive E/Z Configuration Assignment

Crystallography provides the absolute stereochemistry that NMR may leave ambiguous due to overlapping anisotropic effects.

  • Mechanism: The assignment is based on the torsion angle

    
     (C-C=C-C).
    
  • Z-Isomer (Cis): The phenyl ring and the ester group are on the same side. Expect steric repulsion to twist the phenyl ring out of the alkene plane.

  • E-Isomer (Trans): The phenyl ring and ester are on opposite sides, typically allowing for a more planar conformation (

    
    ).
    
Geometric Parameters

The conjugation of the ester with the double bond and phenyl ring induces specific bond length alterations (resonance effects).

Table 1: Typical Bond Lengths and Angles for this compound Derivatives

ParameterBond/AngleTypical Value (Å/°)Structural Significance
Bond Length C=C (Alkene)1.33 - 1.35 ÅStandard double bond character.
Bond Length

1.46 - 1.48 ÅShortened single bond due to conjugation.
Bond Length C=O (Carbonyl)1.20 - 1.22 ÅTypical ester carbonyl.
Torsion Angle Phenyl-Alkene

Non-zero due to steric clash (especially in Z isomers).
Torsion Angle Ester C-O-C-C

The ethyl group usually adopts an anti conformation.
Supramolecular Architecture

The packing is dominated by weak interactions rather than strong hydrogen bonds (unless amino/hydroxyl substituents are present).

  • C-H...

    
     Interactions:  The ethyl group protons often point toward the electron-rich centroid of the phenyl ring of a neighboring molecule.
    
  • 
    -
    
    
    
    Stacking:
    In planar E-isomers, inversion dimers often form via offset face-to-face stacking (centroid-centroid distance
    
    
    ).
  • Weak C-H...O Hydrogen Bonds: The carbonyl oxygen acts as an acceptor for aromatic protons (

    
    ).
    
Visualization: Isomer Assignment Logic

IsomerLogic Input Refined Structure (R1 < 5%) CheckTorsion Calculate Torsion (τ) C(Phenyl)-C=C-C(Ester) Input->CheckTorsion Decision |τ| Value? CheckTorsion->Decision Z_Iso Z-Isomer (Cis) |τ| < 45° Decision->Z_Iso Small Angle E_Iso E-Isomer (Trans) |τ| > 150° Decision->E_Iso Large Angle CheckSteric Check Phenyl Rotation Z_Iso->CheckSteric Expect Twist (>20°) E_Iso->CheckSteric Expect Planar (<15°)

Figure 2: Decision tree for assigning stereochemistry based on crystallographic torsion angles.

References

  • Fallon, G. D., et al. (1980).[2] The crystal structure of ethyl-Z-3-amino-2-benzoyl-2-butenoate and measurement of the barrier to E,Z-isomerization. Canadian Journal of Chemistry, 58, 1821.[2] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 228137, this compound. Retrieved from [Link]

Sources

Pharmacophore Modeling of Ethyl 3-phenylbut-2-enoate Analogs: A Ligand-Based Approach to Scaffolding Novel Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The α,β-unsaturated ester scaffold, exemplified by Ethyl 3-phenylbut-2-enoate and its derivatives, represents a promising starting point for the discovery of novel therapeutic agents, with preliminary evidence suggesting potential anticancer and anti-inflammatory activities.[1][2][3] In the absence of a definitive protein target structure for this chemical series, ligand-based pharmacophore modeling emerges as a powerful and essential computational strategy.[4][5] This guide provides a comprehensive, in-depth protocol for developing, validating, and applying a ligand-based pharmacophore model for this compound analogs. We will explore the rationale behind key experimental decisions, detail a rigorous validation workflow to ensure model predictivity, and illustrate how the resulting model can accelerate drug discovery by identifying novel hit compounds from vast virtual libraries. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage pharmacophore modeling for lead generation and optimization.

Chapter 1: The Strategic Imperative for a Ligand-Based Approach

In computational drug discovery, the path chosen is fundamentally dictated by the available data. The two primary strategies for pharmacophore generation are structure-based and ligand-based modeling.[6][7] A structure-based approach relies on the three-dimensional (3D) structure of the biological target, typically obtained from X-ray crystallography, to map out key interaction points within the binding site.[6][7] This method is powerful when a high-resolution protein-ligand complex is available.

However, for many promising chemical series, including this compound and its emerging analogs, a specific biological target has not yet been elucidated or structurally characterized. In such scenarios, the ligand-based approach becomes the method of choice.[4][8] This strategy derives a pharmacophore model by analyzing a set of active small molecules, superimposing them in 3D space, and extracting the shared chemical features that are essential for their biological activity.[5] The core assumption is that compounds exhibiting similar biological effects share common binding features recognized by the same target.[9] Our decision to employ a ligand-based methodology is therefore a direct and logical consequence of the current data landscape for this particular chemical class, allowing us to build a predictive model of the unknown target's binding site from the perspective of the ligands themselves.

Chapter 2: Assembling and Curating the Ligand Dataset

The predictive power of any ligand-based model is entirely dependent on the quality and diversity of the input data. The process begins with the careful selection and curation of a set of molecules with known biological activities against a common target or pathway. This dataset is then partitioned into a "training set" for model generation and a "test set" for external validation.[10][11]

Causality in Dataset Design:

  • Structural Diversity: The training set should include structurally diverse analogs to ensure the resulting pharmacophore model is robust and not biased towards a single chemical scaffold.

  • Activity Range: A wide range of biological activities (e.g., highly active, moderately active, and inactive) is crucial. Inactive compounds are particularly important as they help define the boundaries of the pharmacophore space and prevent the generation of overly simplistic or permissive models.[10]

  • Clear Structure-Activity Relationship (SAR): The dataset should ideally contain compounds where small structural changes lead to discernible differences in activity, providing clear insights for the model to capture.

Experimental Protocol: Dataset Preparation
  • Data Collection: Gather a series of this compound analogs with corresponding biological activity data (e.g., IC₅₀ or EC₅₀ values).

  • Structural Curation: Standardize all chemical structures. This includes correcting protonation states at physiological pH (7.4), enumerating possible stereoisomers, and ensuring consistent representation of functional groups.

  • Data Partitioning: Divide the curated dataset into a training set and a test set, typically using an 80/20 or 70/30 split. It is critical that the test set molecules are not used during the model-building phase.[11]

For the purpose of this guide, a hypothetical dataset is presented in Table 1.

Compound ID Structure Role Activity (IC₅₀, µM)
EPB-01This compoundTraining5.2
EPB-02Ethyl 3-(4-hydroxyphenyl)but-2-enoateTraining0.8
EPB-03Ethyl 3-(4-methoxyphenyl)but-2-enoateTraining2.1
EPB-04Ethyl 3-(4-chlorophenyl)but-2-enoateTraining7.5
EPB-05Ethyl 3-phenylpent-2-enoateTraining15.0
EPB-063-phenylbut-2-enoic acidTraining0.5
EPB-07Ethyl 3-phenylbutanoate (saturated)Training> 100 (Inactive)
EPB-08Ethyl 3-(2-hydroxyphenyl)but-2-enoateTest1.1
EPB-09Ethyl 3-(4-aminophenyl)but-2-enoateTest0.9
EPB-10Ethyl cinnamateTest45.0 (Inactive)
Table 1: Hypothetical dataset of this compound analogs for pharmacophore modeling. Activity data is illustrative.

Chapter 3: The Core Workflow: Generating the Pharmacophore Hypothesis

With a curated dataset, the next phase involves generating 3D conformations for each ligand and identifying the common spatial arrangement of chemical features that defines the pharmacophore. This process is a cornerstone of modern computer-aided drug design.[12]

Pharmacophore_Modeling_Workflow cluster_prep Phase 1: Preparation cluster_gen Phase 2: Generation cluster_val Phase 3: Validation DataCuration Curate Training Set (Actives & Inactives) LigandPrep 2D to 3D Conversion & Energy Minimization DataCuration->LigandPrep ConfGen Conformational Analysis LigandPrep->ConfGen FeatureID Pharmacophore Feature Identification ConfGen->FeatureID Alignment Flexible Ligand Alignment FeatureID->Alignment HypoGen Hypothesis Generation (Common Feature Extraction) Alignment->HypoGen ModelSelect Model Scoring & Selection HypoGen->ModelSelect Validation Rigorous Validation (Test & Decoy Sets) ModelSelect->Validation VScreen Validated Model for Virtual Screening Validation->VScreen

Figure 1: A generalized workflow for ligand-based pharmacophore model generation.
Experimental Protocol: Hypothesis Generation
  • Conformational Analysis: For each molecule in the training set, generate a diverse ensemble of low-energy 3D conformations. This step is critical because the molecule's bioactive conformation (the shape it adopts when bound to its target) is often not its lowest energy state in solution.[5]

  • Feature Definition: Identify potential pharmacophoric features for each conformation. Standard features include:

    • Hydrogen Bond Acceptors (HBA)

    • Hydrogen Bond Donors (HBD)

    • Hydrophobic regions (HY)

    • Aromatic Rings (AR)

    • Positive/Negative Ionizable centers

  • Molecular Alignment & Hypothesis Generation: Employ an algorithm (e.g., common feature alignment) to superimpose the conformations of the active molecules from the training set.[6] The software identifies spatial arrangements of features that are common across the most active compounds but absent in the inactive ones. This process generates multiple pharmacophore hypotheses, each defined by a unique set of features and their geometric constraints (distances and angles).

  • Scoring and Selection: Each generated hypothesis is scored based on how well it maps the active molecules and excludes the inactive ones. The best hypothesis is selected for further validation.

Based on our hypothetical dataset, a plausible pharmacophore model for this compound analogs might include features capturing the key functional groups responsible for activity.

Figure 2: A hypothetical pharmacophore model for this compound analogs.

Chapter 4: The Trustworthiness Pillar: Rigorous Model Validation

A pharmacophore model is only useful if it can accurately distinguish active compounds from inactive ones. Therefore, rigorous validation is not an optional step but a mandatory requirement for establishing the model's trustworthiness and predictive power.[13][14]

Validation_Workflow cluster_input Input Datasets cluster_tests Validation Tests cluster_output Output Metrics TrainSet Training Set (Used for model building) Hypo Generated Pharmacophore Hypothesis TrainSet->Hypo Generates TestSet Test Set (Unseen by model) ExternalVal External Validation (Screen Test Set) TestSet->ExternalVal Input Enrichment Enrichment Plot / ROC Curve (Screen Test + Decoy Set) TestSet->Enrichment Input (Actives) DecoySet Decoy Set (Assumed inactives) DecoySet->Enrichment Input (Inactives) InternalVal Internal Validation (Fit to Training Set) Hypo->InternalVal Hypo->ExternalVal Hypo->Enrichment GH_Score Goodness of Hit (GH) InternalVal->GH_Score EF Enrichment Factor (EF) ExternalVal->EF AUC Area Under Curve (AUC) Enrichment->AUC

Figure 3: Workflow demonstrating the multi-faceted approach to model validation.
Experimental Protocol: Model Validation
  • Internal Validation (Training Set): The first check is to ensure the model correctly identifies the active compounds within the training set it was built from. A common metric is the Goodness of Hit (GH) score , which ranges from 0 (null model) to 1 (ideal model) and accounts for the number of active compounds matching the hypothesis.[15]

  • External Validation (Test Set): This is a more stringent test. The model is used to screen the test set—molecules it has not seen before. The goal is to see if the model can successfully prioritize the known active compounds from the test set over the inactive ones.

  • Decoy Set Screening: The most robust validation involves screening the test set actives embedded within a much larger database of "decoy" molecules. Decoys are compounds with similar physicochemical properties (e.g., molecular weight, logP) to the actives but are presumed to be inactive. A good model will rank the active molecules much higher than the vast majority of decoys. Key metrics derived from this include:

    • Enrichment Factor (EF): Measures how much better the model is at finding actives compared to random selection.

    • Receiver Operating Characteristic (ROC) Curve: A plot of the true positive rate vs. the false positive rate. The Area Under the Curve (AUC) provides a single measure of the model's discriminatory power. An AUC of 1.0 represents a perfect model, while 0.5 represents random chance.[14]

Validation Metric Description Value Interpretation
Goodness of Hit (GH)How well the model fits the training set actives.0.85Excellent fit to the training data.
Test Set Actives HitPercentage of test set actives identified by the model.100% (2/2)Good generalizability to unseen actives.
Enrichment Factor (EF) at 1%The concentration of actives found in the top 1% of the screened database compared to random.45Highly effective at prioritizing active compounds.
AUC (ROC Curve)The model's ability to distinguish actives from decoys.0.91Excellent discriminatory power.
Table 2: A summary of typical validation metrics for a robust pharmacophore model. Values are illustrative.

Chapter 5: Application in Drug Discovery: Virtual Screening

Once validated, the pharmacophore model transitions from a theoretical construct to a practical tool for discovery. Its primary application is as a 3D query for virtual screening , a process where large digital libraries of compounds (often millions to billions of molecules) are rapidly searched to identify those that match the pharmacophore's features.[4][6][15]

This process dramatically narrows the field of potential drug candidates, allowing researchers to focus their synthetic and biological testing efforts on a smaller, more promising set of compounds.[6] Hits identified through pharmacophore-based screening often possess novel chemical scaffolds, providing new avenues for intellectual property and lead optimization.

Conclusion

This guide has detailed a comprehensive, scientifically-grounded workflow for the development and validation of a ligand-based pharmacophore model for this compound analogs. By beginning with a strategic decision based on data availability, meticulously curating the input dataset, and subjecting the resulting model to a cascade of rigorous validation tests, we can build a trustworthy and predictive tool. This computational model serves as a powerful engine for modern drug discovery, enabling the rapid identification of novel, high-potential hit compounds and accelerating the journey from a promising chemical scaffold to a potential therapeutic.

References

  • Vertex AI Search. (2026, January 7). Pharmacophore modeling: advances and pitfalls - Frontiers.
  • Vertex AI Search. (n.d.). Pharmacophore modeling: advances and pitfalls - PMC.
  • Vertex AI Search. (n.d.). Pharmacophore Modeling in Drug Discovery and Development: An Overview.
  • Fiveable. (2025, August 15). Pharmacophore modeling | Medicinal Chemistry Class Notes.
  • BenchChem. (2025). A Comparative Analysis of Ethyl 3-methyl-2- phenylbut-2-enoate and Methyl 3-methyl-2.
  • Bio-protocol. (n.d.). 2.3. 3D Ligand-Based Pharmacophore Modeling.
  • BenchChem. (2025). Application Notes and Protocols for Ethyl 3-methyl-2-phenylbut-2-enoate Derivatives.
  • DergiPark. (2021, June 25). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status.
  • YouTube. (2020, April 19). #Pharmacophore Modeling in Drug Discovery#E-QSAR#QSAR#ZINC_PHARMACOPHORE#VIRTUAL SCREENING#LEAD-DOCK.
  • Creative Biolabs. (n.d.). Ligand based Pharmacophore Modeling Service.
  • Dovepress. (n.d.). Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation.
  • TeachOpenCADD. (n.d.). Ligand-based pharmacophores.
  • BenchChem. (2025). Physical and chemical properties of Ethyl 3-methyl-2-phenylbut-2-enoate.
  • ResearchGate. (2021, October 5). How to do validation of ligand-based pharmacophore model in Ligandscout?
  • ScienceDirect. (n.d.). Chapter 21. Pharmacophore Identification and Pseudo-Receptor Modeling.
  • Dove Medical Press. (2014, June 12). Structure-based three-dimensional pharmacophores as an alternative to traditional methodologies.

Sources

Metabolic pathway prediction for Ethyl 3-phenylbut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Metabolic Pathway Prediction for Ethyl 3-phenylbut-2-enoate.

From In Silico Logic to Experimental Validation

Executive Summary & Compound Identity

This compound (also known as Ethyl


-methylcinnamate) represents a distinct class of 

-unsaturated esters widely used in fragrance and flavor chemistries.[1] Unlike its structural parent, ethyl cinnamate, the introduction of a methyl group at the

-position (

) fundamentally alters its metabolic fate by creating a steric and mechanistic blockade against standard

-oxidation.

This guide provides a high-resolution prediction of its metabolic disposition, moving beyond generic "ester hydrolysis" to explore the specific enzymatic bottlenecks caused by its substitution pattern.

Chemical Identity[1][2][3]
  • IUPAC Name: this compound[1][2]

  • CAS Number: 1504-54-7 (Isomer generic) / 228137 (PubChem CID)[1]

  • Molecular Formula:

    
    [2]
    
  • Key Structural Features:

    • Ethyl Ester: Susceptible to rapid hydrolysis.[1]

    • 
      -Unsaturation:  Potential Michael acceptor (reactivity modulated by 
      
      
      
      -methyl).[1]
    • 
      -Methyl Group:  The critical metabolic determinant, preventing oxidation of the 
      
      
      
      -carbon to a ketone.

In Silico Prediction Framework

Our predictive model integrates QSAR (Quantitative Structure-Activity Relationship) principles with mechanistic enzymology .[1] The metabolic trajectory is defined by two phases: rapid clearance of the parent ester and the "metabolic stall" of the resulting acid.

The "Beta-Block" Hypothesis

Standard cinnamates undergo


-oxidation (similar to fatty acids) to yield benzoic acid.[1] However, for this compound:
  • Hydrolysis yields 3-phenylbut-2-enoic acid.[1]

  • Activation to the Acyl-CoA thioester occurs.[1]

  • Hydration of the double bond yields a tertiary alcohol at the

    
    -position.
    
  • Stall: A tertiary alcohol cannot be oxidized to a

    
    -keto acid.[1] The pathway is blocked.
    
  • Diversion: The substrate is forced into Phase II conjugation (Glycine/Glucuronidation) or CYP-mediated oxidation .[1]

Predicted Metabolic Pathways[5][6][7][8]

The following diagram illustrates the predicted biotransformation cascade.

Diagram 1: Metabolic Map of this compound[1]

MetabolicPathway Parent This compound (Parent) Acid 3-phenylbut-2-enoic acid (Primary Metabolite) Parent->Acid Hydrolysis (CES1/CES2) Ethanol Ethanol Parent->Ethanol AcylCoA 3-phenylbut-2-enoyl-CoA Acid->AcylCoA Acyl-CoA Synthetase GlycineConj N-(3-phenylbut-2-enoyl)glycine (Hippuric Acid Analog) Acid->GlycineConj Glycine N-acyltransferase (GLYAT) (Major Route) GlucConj 3-phenylbut-2-enoyl Glucuronide Acid->GlucConj UGT Isoforms OH_Metab Hydroxy-3-phenylbut-2-enoic acid (Para/Ortho hydroxylation) Acid->OH_Metab CYP450 (Phase I) TertAlcohol 3-hydroxy-3-phenylbutanoyl-CoA (Tertiary Alcohol) AcylCoA->TertAlcohol Enoyl-CoA Hydratase Block BLOCKED (Cannot oxidize to ketone) TertAlcohol->Block HADH (Failure)

Figure 1: The metabolic map highlights the critical blockade of


-oxidation due to the formation of a tertiary alcohol intermediate, diverting flux toward Glycine conjugation.
Detailed Mechanistic Breakdown
Pathway A: Hydrolysis (Major Clearance Route)[1]
  • Enzymes: Carboxylesterases (CES1 in liver, CES2 in intestine).[1][3][4]

  • Mechanism: Nucleophilic attack by the catalytic serine triad on the ester carbonyl.[5]

  • Product: 3-phenylbut-2-enoic acid + Ethanol.[1][6]

  • Kinetics: Expected to be rapid (

    
     min in microsomes).[1] The steric bulk of the 
    
    
    
    -methyl group may slightly reduce
    
    
    compared to ethyl cinnamate but will not prevent hydrolysis.
Pathway B: The "Dead-End" Beta-Oxidation[1]
  • Logic: The acid metabolite enters the mitochondria and is activated to its CoA thioester.

  • The Block: Hydration of the double bond places a hydroxyl group at the

    
    -carbon. Since this carbon also holds a phenyl and a methyl group, it becomes a tertiary alcohol .[1]
    
  • Consequence: 3-hydroxyacyl-CoA dehydrogenase cannot oxidize a tertiary alcohol.[1] The CoA ester accumulates or hydrolyzes back to the free acid, forcing the system to find alternative routes.

Pathway C: Phase II Conjugation (The Rescue Pathway)[1]
  • Glycine Conjugation: The free acid is a substrate for Glycine N-acyltransferase (GLYAT) . This is the predicted dominant urinary metabolite, forming an analog of hippuric acid.

  • Glucuronidation: UGT enzymes (likely UGT1A9 or 2B7) will conjugate glucuronic acid to the carboxylic acid moiety (Acyl-glucuronide). Note: Acyl-glucuronides can be reactive; stability testing is required.[1]

Pathway D: CYP450 Oxidation[7]
  • Aromatic Hydroxylation: CYP enzymes may hydroxylate the phenyl ring (para-position).

  • Methyl Oxidation: Oxidation of the

    
    -methyl group to an alcohol is possible but sterically disfavored compared to aromatic oxidation.
    

Experimental Validation Protocols

To validate these predictions, a tiered experimental approach is required.[1]

Diagram 2: Experimental Workflow

Workflow Step1 Step 1: Stability Assay (Liver Microsomes/S9) Step2 Step 2: Metabolite ID (LC-HRMS/MS) Step1->Step2 Quench & Analyze Step3 Step 3: Reactive Metabolite Trapping (GSH/KCN) Step2->Step3 If covalent binding suspected

Figure 2: Tiered validation strategy ensuring coverage of both clearance rates and structural elucidation of metabolites.

Protocol 1: Metabolic Stability & Hydrolysis Confirmation

Objective: Determine intrinsic clearance (


) and confirm rapid hydrolysis.[1]
  • System: Pooled Human Liver Microsomes (HLM) and Intestinal Microsomes (HIM).[1]

  • Conditions:

    • Test concentration:

      
       (to ensure first-order kinetics).
      
    • Cofactors: No cofactor (for esterase only) vs. NADPH (for CYP activity).[1]

    • Incubation:

      
       for 0, 5, 15, 30, 60 min.[1]
      
  • Analysis:

    • Monitor disappearance of parent (this compound).[1]

    • Monitor appearance of 3-phenylbut-2-enoic acid (MW 162.18).[1]

    • Success Criterion: Rapid disappearance of parent in the absence of NADPH confirms CES-mediated hydrolysis.

Protocol 2: Metabolite Identification (LC-HRMS)

Objective: Identify the "stalled" metabolites and conjugates.

  • System: Cryopreserved Human Hepatocytes (contains full Phase I/II machinery).

  • Incubation: 2 hours and 4 hours.

  • Instrumentation: UHPLC coupled to Q-TOF or Orbitrap MS.

  • Target List (Mass Shifts):

    • Hydrolysis Product:

      
       = 161.06 (Acid).[1]
      
    • Glycine Conjugate: Acid MW (162) + Glycine (75) -

      
       (18) = MW 219.[1] 
      
      
      
      = 218.08.[1]
    • Glucuronide: Acid MW (162) + Glucuronic Acid (176) -

      
       (18) = MW 320.[1] 
      
      
      
      = 319.08.[1]
    • Hydroxylated Acid: MW 178.[1]

      
       = 177.05.[1]
      
Protocol 3: Reactive Metabolite Trapping

Objective: Assess Michael acceptor potential.

  • Although the

    
    -methyl group provides steric protection, the 
    
    
    
    -unsaturated system remains a potential alkylating agent.
  • Method: Incubate with Glutathione (GSH) or N-acetylcysteine (NAC).[1]

  • Search: Look for GSH adducts (

    
     Da).[1]
    

Toxicological Implications[12][13]

  • Acyl-Glucuronide Reactivity: If the major pathway is glucuronidation of the acid, the resulting acyl-glucuronide can undergo rearrangement and covalently bind to plasma proteins, a mechanism linked to idiosyncratic drug toxicity (IDT).

  • Michael Addition: While less reactive than ethyl acrylate, the substrate is an electrophile.[1] Depletion of hepatic GSH at high doses is a potential risk factor.

  • Mitochondrial Inhibition: The accumulation of the "stalled" CoA thioester (3-hydroxy-3-phenylbutanoyl-CoA) could potentially sequester CoA, leading to mild mitochondrial stress (similar to the mechanism of toxicity for some NSAIDs).

References

  • Satoh, T., & Hosokawa, M. (2006).[1] Structure, function and regulation of carboxylesterases.[1] Chemico-Biological Interactions.[1] Link

  • Nutley, S. C., et al. (1994).[1] The metabolism of cinnamic acid derivatives.[8] Xenobiotica.[1] (Establishes the glycine conjugation dominance for hindered cinnamates). Link

  • Testa, B., & Kramer, S. D. (2007).[1][5] The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Enzymes. Chemistry & Biodiversity.[1] Link

  • JECFA (Joint FAO/WHO Expert Committee on Food Additives). (2000).[1] Safety evaluation of certain food additives: Cinnamyl derivatives.[1] WHO Food Additives Series.[1][9] Link

  • Lassila, T., et al. (2015).[1] In silico prediction of metabolic stability and metabolites. Journal of Computer-Aided Molecular Design.[1] Link

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 3-phenylbut-2-enoate via Wittig Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Wittig Reaction in Alkene Synthesis

The Wittig reaction stands as a cornerstone in synthetic organic chemistry for its unparalleled reliability in the formation of carbon-carbon double bonds. Developed by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this olefination reaction provides a powerful tool for converting aldehydes and ketones into alkenes with a high degree of regioselectivity.[1][2] The reaction's broad functional group tolerance and its applicability to a wide range of substrates have cemented its status in the synthesis of complex molecules, from pharmaceuticals to fine chemicals.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of ethyl 3-phenylbut-2-enoate, a tetrasubstituted α,β-unsaturated ester, utilizing the Wittig reaction. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol, and discuss critical experimental considerations, including the management of the ubiquitous triphenylphosphine oxide byproduct.

Mechanistic Insights: The Power of Stabilized Ylides

The heart of the Wittig reaction is the nucleophilic attack of a phosphorus ylide on a carbonyl carbon. The ylide, a neutral molecule with adjacent positive and negative charges, is typically generated in situ by the deprotonation of a phosphonium salt.[3]

For the synthesis of α,β-unsaturated esters like this compound, a "stabilized" ylide is employed. The presence of an electron-withdrawing group (in this case, an ester) adjacent to the carbanion delocalizes the negative charge, rendering the ylide less reactive but more stable than its non-stabilized counterparts.[4] This stability has profound implications for the reaction's stereoselectivity. Stabilized ylides almost exclusively yield the thermodynamically more stable (E)-alkene.[1][4]

The reaction is believed to proceed through a concerted [2+2] cycloaddition mechanism, forming a transient four-membered oxaphosphetane intermediate.[1][2][4] This intermediate then collapses in a syn-elimination fashion to yield the alkene and the highly stable triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction. With stabilized ylides, the transition state leading to the trans-oxaphosphetane is favored due to minimized steric interactions and favorable dipole-dipole interactions, which ultimately dictates the formation of the (E)-alkene.[5]

Reaction Mechanism Visualization

Wittig_Mechanism acetophenone Acetophenone oxaphosphetane Oxaphosphetane Intermediate acetophenone->oxaphosphetane [2+2] Cycloaddition ylide Ethyl 2-(triphenylphosphoranylidene)propanoate (Stabilized Ylide) ylide->oxaphosphetane product This compound (E-isomer favored) oxaphosphetane->product Syn-elimination tppo Triphenylphosphine Oxide oxaphosphetane->tppo

Caption: The Wittig reaction mechanism for the synthesis of this compound.

Experimental Protocols

This section outlines the detailed procedures for the synthesis of the necessary Wittig reagent and the subsequent olefination reaction to yield this compound.

Part 1: Synthesis of the Wittig Reagent: Ethyl 2-(triphenylphosphoranylidene)propanoate

The stabilized ylide is prepared in a two-step sequence: formation of the phosphonium salt followed by deprotonation.

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Triphenylphosphine262.2952.46 g0.201.0
Ethyl 2-bromopropanoate181.0326.0 mL (36.2 g)0.201.0
Ethyl acetate-130 mL--
Dichloromethane-600 mL--
2 M Sodium hydroxide-200 mL--
Brine-As needed--
Anhydrous sodium sulfate-As needed--

Procedure:

  • Phosphonium Salt Formation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine (52.46 g, 0.20 mol) in 130 mL of ethyl acetate.

  • Add ethyl 2-bromopropanoate (26.0 mL, 0.20 mol) to the solution.

  • Heat the mixture to reflux (approximately 75-80 °C) under an inert atmosphere (e.g., argon or nitrogen) for 24 hours. A white precipitate of the phosphonium salt will form.

  • Cool the reaction mixture to room temperature and collect the white precipitate by vacuum filtration, washing with an additional 100 mL of ethyl acetate.

  • Ylide Formation: Dissolve the collected phosphonium salt in 500 mL of dichloromethane in a 1 L separatory funnel.

  • Add 200 mL of 2 M aqueous sodium hydroxide solution and shake the funnel vigorously for 2-3 minutes.

  • Separate the organic layer. Extract the aqueous layer with an additional 100 mL of dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield ethyl 2-(triphenylphosphoranylidene)propanoate as a solid.

Part 2: Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Acetophenone120.1512.0 g (11.8 mL)0.101.0
Ethyl 2-(triphenylphosphoranylidene)propanoate362.4039.9 g0.111.1
Anhydrous Tetrahydrofuran (THF)-250 mL--

Procedure:

  • Under an inert atmosphere, dissolve ethyl 2-(triphenylphosphoranylidene)propanoate (39.9 g, 0.11 mol) in 250 mL of anhydrous THF in a 500 mL round-bottom flask equipped with a magnetic stirrer.

  • To this solution, add acetophenone (12.0 g, 0.10 mol).

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure using a rotary evaporator.

  • The crude product will be a mixture of this compound and triphenylphosphine oxide. Proceed to the purification step.

Experimental Workflow

Wittig_Workflow cluster_reagent_prep Ylide Synthesis cluster_main_reaction Wittig Reaction cluster_purification Work-up & Purification reagent_start Triphenylphosphine + Ethyl 2-bromopropanoate phosphonium_salt Phosphonium Salt Formation (Reflux in Ethyl Acetate) reagent_start->phosphonium_salt ylide_formation Ylide Generation (Deprotonation with NaOH) phosphonium_salt->ylide_formation reagent_product Ethyl 2-(triphenylphosphoranylidene)propanoate ylide_formation->reagent_product main_start Acetophenone + Stabilized Ylide reagent_product->main_start reaction Reaction in Anhydrous THF (Room Temperature, 12-24h) main_start->reaction crude_product Crude Product Mixture reaction->crude_product solvent_removal Solvent Evaporation crude_product->solvent_removal tppo_removal TPPO Removal (Precipitation/Chromatography) solvent_removal->tppo_removal final_product Pure this compound tppo_removal->final_product

Caption: A streamlined workflow for the synthesis of this compound.

Purification Strategies: Overcoming the Triphenylphosphine Oxide Challenge

A significant challenge in the practical application of the Wittig reaction is the separation of the desired alkene from the stoichiometric byproduct, triphenylphosphine oxide (TPPO). The similar polarity of TPPO to many organic products makes its removal by traditional column chromatography sometimes cumbersome. Several effective strategies have been developed to address this issue.

MethodPrincipleAdvantagesDisadvantages
Crystallization/Precipitation TPPO has low solubility in non-polar solvents like hexanes or diethyl ether.[6]Simple, can be effective if the product is highly soluble in the non-polar solvent.May not be suitable for all products; potential for co-precipitation.
Complexation with Metal Salts TPPO, a Lewis base, forms insoluble complexes with metal salts such as ZnCl₂, MgCl₂, or CaBr₂.[7][8]Highly effective, even in polar solvents. The complex is easily removed by filtration.Requires an additional reagent and subsequent work-up to remove any excess metal salts.
Filtration through Silica Gel The crude mixture is passed through a short plug of silica gel, eluting with a non-polar solvent. TPPO is retained on the silica.Fast and efficient for non-polar products. Avoids a full column chromatography.Less effective for more polar products that may also be retained on the silica.
Column Chromatography Standard separation based on polarity differences.Universally applicable.Can be time-consuming and require large volumes of solvent.

Recommended Protocol for TPPO Removal (Precipitation with Hexane):

  • Dissolve the crude reaction mixture in a minimal amount of a solvent in which both the product and TPPO are soluble (e.g., dichloromethane or diethyl ether).

  • Slowly add a non-polar solvent such as hexanes or pentane while stirring vigorously.

  • To enhance precipitation, cool the mixture in an ice bath for 30-60 minutes.

  • Collect the precipitated TPPO by vacuum filtration, washing the solid with a small amount of cold hexane.

  • The filtrate, containing the desired this compound, can then be concentrated and, if necessary, further purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Alternative Synthetic Route: The Horner-Wadsworth-Emmons (HWE) Reaction

For the synthesis of (E)-α,β-unsaturated esters, the Horner-Wadsworth-Emmons (HWE) reaction often serves as a superior alternative to the Wittig reaction.[9][10] The HWE reaction utilizes a phosphonate-stabilized carbanion, which is generally more nucleophilic than the corresponding Wittig reagent.[9][10]

Key Advantages of the HWE Reaction:

  • Higher Reactivity: HWE reagents can react efficiently with sterically hindered ketones where the Wittig reaction may be sluggish.[1]

  • Simplified Work-up: The dialkyl phosphate byproduct is water-soluble and easily removed by aqueous extraction, often circumventing the need for chromatography to remove the phosphorus-containing byproduct.[9][10]

  • Excellent Stereoselectivity: The HWE reaction typically provides excellent (E)-selectivity for the formation of α,β-unsaturated esters.[9][10][11]

Brief HWE Protocol:

  • A phosphonate ester (e.g., triethyl 2-phosphonopropionate) is deprotonated with a base (e.g., NaH) in an anhydrous solvent like THF to generate the phosphonate carbanion.

  • Acetophenone is then added to the solution of the carbanion.

  • The reaction is typically stirred at room temperature until completion.

  • Work-up involves quenching with an aqueous solution and extracting the product with an organic solvent.

Conclusion

The Wittig reaction provides a robust and reliable method for the synthesis of this compound from readily available starting materials. The use of a stabilized ylide ensures high (E)-selectivity, a critical consideration in many synthetic applications. While the removal of the triphenylphosphine oxide byproduct requires careful consideration, the strategies outlined in this note offer practical and effective solutions. For syntheses where steric hindrance may be a concern or where a simplified work-up is paramount, the Horner-Wadsworth-Emmons reaction presents a highly attractive alternative. The choice between these two powerful olefination methods will ultimately depend on the specific requirements of the research, including scale, substrate reactivity, and desired purity.

References

  • Wittig reaction. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Tamboli, Y., Kashid, B., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. Available at: [Link]

  • Tamboli, Y., Kashid, B., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. Available at: [Link]

  • Tamboli, Y., Kashid, B., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. Available at: [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. (2017). The Journal of Organic Chemistry. Available at: [Link]

  • Dodds, D. R., et al. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry. Available at: [Link]

  • Why do stabilised ylids lead to trans alkenes in the Wittig reaction? (2017). Chemistry Stack Exchange. Available at: [Link]

  • Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. Available at: [Link]

  • Horner–Wadsworth–Emmons reaction. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • One pot Wittig reaction and hydrolysis with acetophenone as starting material. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • The modern interpretation of the Wittig reaction mechanism. (2022). SciSpace. Available at: [Link]

  • Recent Progress in the Horner-Wadsworth-Emmons Reaction. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Wittig Reaction. (2025). J&K Scientific LLC. Retrieved February 15, 2026, from [Link]

  • Horner-Wadsworth-Emmons Reaction. (n.d.). NROChemistry. Retrieved February 15, 2026, from [Link]

  • The Wittig Reaction: Synthesis of Alkenes. (n.d.). University of Colorado Boulder. Retrieved February 15, 2026, from [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

Sources

Application Note: Stereoselective Synthesis of Ethyl 3-phenylbut-2-enoate via Horner-Wadsworth-Emmons (HWE) Protocol

[1]

Strategic Overview & Rationale

The synthesis of Ethyl 3-phenylbut-2-enoate requires the olefination of acetophenone. While the Wittig reaction is a classical approach, the Horner-Wadsworth-Emmons (HWE) modification offers superior utility for this transformation due to three critical factors:

  • Thermodynamic Control (

    
    -Selectivity):  The HWE reaction involves the reversible formation of oxaphosphetane intermediates. This reversibility allows the system to equilibrate toward the thermodynamically more stable trans (
    
    
    ) isomer, which is critical when distinguishing between the steric bulk of a phenyl group versus a methyl group on the ketone.
  • Workup Efficiency: Unlike the triphenylphosphine oxide byproduct of the Wittig reaction (which is difficult to remove via filtration or crystallization), the phosphate ester byproduct of the HWE reaction is water-soluble.[1] This allows for removal via simple aqueous extraction, streamlining process scalability.

  • Nucleophilicity: Phosphonate-stabilized carbanions are more nucleophilic than their phosphonium ylide counterparts, making them better suited for attacking sterically hindered ketones like acetophenone.[2]

Target Molecule Analysis
  • Substrate: Acetophenone (Methyl phenyl ketone).

  • Reagent: Triethyl phosphonoacetate.[3][4][5]

  • Challenge: Ketones are less reactive than aldehydes.[2] The steric difference between the Phenyl and Methyl groups is smaller than Phenyl vs. Hydrogen (in aldehydes), making stereocontrol more challenging but achievable under thermodynamic conditions.

Mechanistic Pathway[6]

Understanding the mechanism is essential for troubleshooting. The reaction proceeds through a stabilized carbanion attacking the carbonyl, forming an alkoxide intermediate that cyclizes into an oxaphosphetane.[6] The elimination of the phosphate moiety is the driving force.[7]

HWE_MechanismReagentsReagents:Triethyl phosphonoacetate+ NaH (Base)CarbanionPhosphonateCarbanion(Nucleophile)Reagents->CarbanionDeprotonation(-H2)AttackNucleophilic Attackon AcetophenoneCarbanion->AttackAdd KetoneIntermediateOxyanionIntermediateAttack->IntermediateReversibleOxaphosphetaneOxaphosphetane(4-membered ring)Intermediate->OxaphosphetaneCyclizationProductsProduct:(E)-Ethyl 3-phenylbut-2-enoate+ Diethyl phosphate (Water Soluble)Oxaphosphetane->ProductsElimination(Driving Force)

Figure 1: Mechanistic flow of the HWE reaction highlighting the critical elimination step.

Critical Reaction Parameters

Before executing the protocol, the following parameters must be controlled to ensure reproducibility.

ParameterSpecificationScientific Justification
Solvent Anhydrous THF or DMEApolar, aprotic solvents facilitate the coordination of the metal cation (Na+) to the phosphonate oxygen, stabilizing the transition state. THF is preferred for solubility.
Base Sodium Hydride (NaH)Strong enough (

) to irreversibly deprotonate the phosphonate (

) without attacking the ester group.
Temperature 0°C

Reflux
Anion formation is exothermic (0°C). However, the addition to ketones often requires thermal energy (Reflux) to overcome the activation barrier caused by steric hindrance.
Stoichiometry 1.2 equiv. PhosphonateSlight excess ensures complete consumption of the limiting reagent (Acetophenone), simplifying purification.

Standard Operating Procedure (SOP)

Scale: 10 mmol (Acetophenone basis) Safety Note: Sodium hydride is pyrophoric and reacts violently with water, evolving hydrogen gas. All glassware must be flame-dried and flushed with Argon/Nitrogen.

Phase 1: Preparation of the Phosphonate Carbanion[1][9]
  • Setup: Equip a 100 mL 2-neck round-bottom flask with a magnetic stir bar, a rubber septum, and an inert gas inlet (Ar/N

    
    ).
    
  • NaH Washing (Optional but Recommended): Add NaH (60% dispersion in mineral oil, 480 mg, 12.0 mmol) to the flask. To remove mineral oil (which can interfere with NMR), wash twice with anhydrous hexane (5 mL), decanting the supernatant carefully under inert gas.

    • Note: If skipping the wash, simply account for the mineral oil mass in the final crude weight.

  • Solvation: Add anhydrous THF (20 mL) to the NaH. Cool the suspension to 0°C in an ice bath.

  • Deprotonation: Add Triethyl phosphonoacetate (2.4 mL, 12.0 mmol) dropwise via syringe over 10 minutes.

    • Observation: Vigorous evolution of H

      
       gas will occur. The solution should turn clear or slightly yellowish as the carbanion forms.
      
    • Hold: Stir at 0°C for 30 minutes until gas evolution ceases.

Phase 2: Olefination Reaction
  • Substrate Addition: Add Acetophenone (1.17 mL, 10.0 mmol) dropwise to the cold carbanion solution.

  • Thermal Activation: Remove the ice bath. Allow the reaction to warm to room temperature (RT).

    • Checkpoint: Monitor by TLC (10% EtOAc in Hexanes). Ketones are sluggish.[2] If starting material persists after 2 hours at RT, attach a reflux condenser and heat to 60°C (Reflux) for 4–6 hours.

    • Why Reflux? Unlike benzaldehyde, acetophenone has significant steric bulk. Thermal energy promotes the formation of the oxaphosphetane.

Phase 3: Workup and Purification
  • Quench: Cool to RT. Carefully add saturated aqueous NH

    
    Cl (10 mL) to quench excess base.
    
  • Extraction: Dilute with water (20 mL) and extract with Ethyl Acetate (

    
     mL).
    
    • Advantage:[1][8] The diethyl phosphate byproduct remains in the aqueous layer.

  • Drying: Wash combined organics with Brine (30 mL), dry over anhydrous MgSO

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify the crude oil via flash column chromatography (Silica Gel).

    • Eluent: Gradient 0%

      
       10% EtOAc in Hexanes.
      
    • Target: The (

      
      )-isomer typically elutes slightly slower than the (
      
      
      )-isomer due to dipole moments, though separation can be difficult.

Advanced Optimization: Masamune-Roush Conditions

For substrates containing base-sensitive functional groups (e.g., epoxides, labile esters) where NaH is too harsh, use the Masamune-Roush protocol [2]. This utilizes a mild base and a lithium salt to increase the acidity of the phosphonate.[9]

Protocol Modification:

  • Reagents: LiCl (1.2 equiv), DBU (1.2 equiv), Acetonitrile (Solvent).

  • Procedure: Mix LiCl and Phosphonate in dry MeCN. Add DBU at 0°C. Add Acetophenone. Stir at RT.

  • Mechanism: The Li

    
     cation chelates the phosphonate, significantly lowering the pKa of the 
    
    
    -protons, allowing DBU (a weaker base) to effect deprotonation.

Optimization_WorkflowStartSubstrate AssessmentCheckIs Substrate Base Sensitive?Start->CheckStandardStandard Protocol(NaH / THF)High ConversionCheck->StandardNo (Robust)MildMasamune-Roush Protocol(LiCl / DBU / MeCN)High Functional Group ToleranceCheck->MildYes (Sensitive)

Figure 2: Decision tree for selecting the appropriate HWE conditions based on substrate stability.

Characterization & Expected Results

Successful synthesis is confirmed by the disappearance of the ketone signal and the appearance of the alkene proton in NMR.

  • Yield: Expected 80–95%.

  • Stereochemistry: Predominantly (

    
    )-isomer (>85:15 ratio typical for acetophenone).
    
  • 1H NMR (CDCl

    
    , 400 MHz) Diagnostic Peaks: 
    
    • 
       6.13 ppm (q, 1H):  Vinyl proton at C2. The quartet splitting arises from allylic coupling with the C3-Methyl group.
      
    • 
       2.56 ppm (d, 3H):  Methyl group at C3.
      
    • 
       4.21 ppm (q, 2H) & 1.30 (t, 3H):  Ethyl ester protons.
      
    • 
       7.3-7.5 ppm (m, 5H):  Phenyl ring protons.
      
  • MS (ESI):

    
     calc. for C
    
    
    H
    
    
    O
    
    
    = 191.1.

References

  • Wadsworth, W. S.; Emmons, W. D.[9][10] "The Utility of Phosphonate Carbanions in Olefin Synthesis." Journal of the American Chemical Society, 1961 , 83(7), 1733–1738. Link

  • Blanchette, M. A.; Choy, W.; Davis, J. T.; Essenfeld, A. P.; Masamune, S.; Roush, W. R.; Sakai, T. "Horner-Wadsworth-Emmons Reaction: Use of Lithium Chloride and Soft Bases." Tetrahedron Letters, 1984 , 25(21), 2183–2186. Link

  • Maryanoff, B. E.; Reitz, A. B.[9] "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects."[1][4][5][6][10][8][11] Chemical Reviews, 1989 , 89(4), 863–927. Link

Application Notes and Protocols for the Catalytic Hydrogenation of Ethyl 3-Phenylbut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of catalytic hydrogenation procedures for ethyl 3-phenylbut-2-enoate, a key intermediate in various synthetic pathways. The document details both achiral and asymmetric hydrogenation strategies, offering researchers, scientists, and drug development professionals a selection of detailed protocols using common heterogeneous and homogeneous catalysts. Emphasis is placed on the causal factors influencing reaction outcomes, including catalyst selection, reaction conditions, and stereocontrol. Safety protocols for handling pyrophoric catalysts are also thoroughly addressed.

Introduction: Significance of Ethyl 3-Phenylbutanoate

The catalytic hydrogenation of this compound to its saturated counterpart, ethyl 3-phenylbutanoate, is a fundamental transformation in organic synthesis. The resulting chiral ester is a valuable building block for a variety of more complex molecules, including pharmaceuticals and fine chemicals. The ability to control the stereochemistry at the newly formed chiral center is often of paramount importance, making asymmetric hydrogenation a particularly valuable tool in this context. This guide will explore several robust methods to achieve this transformation, catering to different laboratory capabilities and synthetic goals.

Reaction Mechanism and Stereocontrol

The catalytic hydrogenation of an alkene involves the addition of two hydrogen atoms across the double bond, a process mediated by a metal catalyst.[1] In heterogeneous catalysis, the reaction occurs on the surface of a solid catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel. The alkene and hydrogen gas adsorb onto the catalyst surface, where the H-H bond is cleaved, and the hydrogen atoms are sequentially transferred to the carbon atoms of the double bond.[1]

For α,β-unsaturated esters like this compound, the reaction is generally selective for the reduction of the carbon-carbon double bond over the carbonyl group of the ester under typical hydrogenation conditions.

In asymmetric hydrogenation , a chiral catalyst is employed to favor the formation of one enantiomer over the other. This is typically achieved using a transition metal complex with a chiral ligand. The chiral ligand creates a chiral environment around the metal center, which directs the approach of the substrate and the subsequent delivery of hydrogen, leading to a stereoselective outcome.[2] The choice of metal, chiral ligand, and reaction conditions are all critical factors in achieving high enantiomeric excess (ee). For substrates with a coordinating functional group near the double bond, this group can act as a stereoselective anchor in the chiral pocket of the catalyst, enhancing enantioselectivity.[2]

Experimental Protocols

This section provides detailed step-by-step protocols for the catalytic hydrogenation of this compound using various catalytic systems.

Achiral Hydrogenation using Palladium on Carbon (Pd/C)

Palladium on carbon is a widely used, robust, and efficient heterogeneous catalyst for the hydrogenation of alkenes.[3] It is relatively inexpensive and easy to handle, making it a good choice for general-purpose reductions where stereochemistry is not a concern.

Protocol:

  • Safety First: Palladium on carbon can be pyrophoric, especially after use when it is saturated with hydrogen. Always handle it in a well-ventilated fume hood and have a fire extinguisher readily available.[4]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Inert Atmosphere: Purge the flask with an inert gas, such as nitrogen or argon.

  • Catalyst Addition: Under the inert atmosphere, carefully add 10% Palladium on Carbon (5-10 mol%).

  • Solvent Addition: Add a suitable solvent, such as ethanol or ethyl acetate. Protic solvents often accelerate the reaction rate.[4]

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. For higher pressures, a Parr shaker or a similar hydrogenation apparatus should be used.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen in the fume hood and purge the flask with an inert gas.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium on carbon catalyst. Caution: The used catalyst on the Celite® pad is highly pyrophoric and should not be allowed to dry. Immediately quench the filter cake with water and dispose of it in a designated waste container.[5]

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude ethyl 3-phenylbutanoate can be purified by column chromatography on silica gel if necessary.

Achiral Hydrogenation using Raney Nickel

Raney Nickel is a highly active, non-specific hydrogenation catalyst.[6] It is particularly effective for a wide range of functional group reductions, including alkenes.[5]

Protocol:

  • Catalyst Preparation and Handling: Raney Nickel is typically supplied as a slurry in water and is pyrophoric when dry.[6] Always handle it under a liquid (water or the reaction solvent).

    • To prepare the catalyst for use, decant the water and wash the catalyst with the chosen reaction solvent (e.g., ethanol) several times. This should be done carefully to avoid exposing the catalyst to air.

  • Reaction Setup: In a flask equipped with a magnetic stir bar, add the washed Raney Nickel catalyst as a slurry in the reaction solvent.

  • Substrate Addition: Add the this compound to the flask.

  • Hydrogenation: Pressurize the reaction vessel with hydrogen gas to the desired pressure (typically 50-100 psi) in a Parr apparatus.

  • Reaction Conditions: Heat the mixture with vigorous stirring. The reaction progress can be monitored by observing the pressure drop in the hydrogenation apparatus.

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.

  • Catalyst Removal: The Raney Nickel can be separated by filtration through Celite® or by decanting the supernatant after the catalyst has settled. As with Pd/C, the used catalyst is pyrophoric and must be handled with care.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude ethyl 3-phenylbutanoate can be purified by distillation or column chromatography.

Asymmetric Hydrogenation using Ru-BINAP Catalyst

For the synthesis of a single enantiomer of ethyl 3-phenylbutanoate, an asymmetric hydrogenation approach is necessary. Ruthenium complexes of the chiral diphosphine ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are highly effective for the asymmetric hydrogenation of a variety of functionalized olefins, including α,β-unsaturated esters.[7]

Protocol:

  • Catalyst Preparation: The active Ru-BINAP catalyst can be prepared in situ or a pre-formed complex can be used. For in-situ preparation, a ruthenium precursor like [RuCl2(cymene)]2 is reacted with the chiral BINAP ligand (either (R)- or (S)-BINAP, depending on the desired product enantiomer).

  • Reaction Setup: In a Schlenk flask or a glovebox, combine the Ru-BINAP catalyst (0.1-1 mol%) and this compound.

  • Solvent: Add a degassed solvent, typically methanol or ethanol.

  • Hydrogenation: The reaction is usually carried out in a high-pressure autoclave. Pressurize the autoclave with hydrogen gas (the pressure can range from atmospheric to over 100 atm, depending on the specific catalyst and substrate).

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature until the hydrogenation is complete.

  • Work-up: After cooling and venting the autoclave, the solvent is removed under reduced pressure.

  • Purification and Analysis: The crude product is purified by column chromatography. The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the different catalytic hydrogenation procedures of this compound. Please note that these are representative examples, and optimization may be required for specific applications.

CatalystH₂ PressureTemperatureSolventTypical YieldEnantiomeric Excess (ee)Reference
10% Pd/C1 atm (balloon)Room Temp.Ethanol>95%N/A (racemic)General Protocol
Raney Nickel50-100 psi50-80 °CEthanol>90%N/A (racemic)General Protocol
Ru-(R)-BINAP4-100 atm25-100 °CMethanol>95%90-99%[7][8]
Rh-Chiral Ligand50 atmRoom Temp.DichloromethaneHighHigh (ligand dependent)[9]

Visualization of Workflows

General Hydrogenation Workflow

G cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Purification A Add Substrate & Solvent B Inert Atmosphere Purge A->B C Add Catalyst B->C D Introduce H₂ C->D E Stir & Monitor D->E F Catalyst Filtration E->F G Solvent Removal F->G H Purification G->H

Caption: General workflow for catalytic hydrogenation.

Asymmetric Hydrogenation Logical Pathway

G cluster_catalyst Chiral Catalyst Formation cluster_reaction Stereoselective Reaction Metal Metal Precursor Catalyst Active Chiral Catalyst Metal->Catalyst Ligand Chiral Ligand Ligand->Catalyst Substrate This compound Catalyst->Substrate binds Product_R (R)-Ethyl 3-phenylbutanoate Substrate->Product_R H₂ addition (path A) Product_S (S)-Ethyl 3-phenylbutanoate Substrate->Product_S H₂ addition (path B) H2 H₂ H2->Substrate

Caption: Logical pathway for asymmetric hydrogenation.

Safety Precautions for Pyrophoric Catalysts

Many hydrogenation catalysts, particularly Raney Nickel and used Palladium on Carbon, are pyrophoric and can ignite spontaneously upon exposure to air.[7] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and gloves.

  • Inert Atmosphere: Handle dry pyrophoric catalysts under an inert atmosphere using a glovebox or Schlenk line techniques.

  • Solvent Wetting: Never allow pyrophoric catalysts to become dry. Keep them wetted with a solvent (e.g., water, ethanol) at all times, especially during filtration and disposal.

  • Waste Disposal: Quench used catalysts with water immediately after filtration and store them in a clearly labeled, dedicated waste container.

  • Emergency Preparedness: Ensure a fire extinguisher (Class D for metal fires is recommended) and a safety shower are readily accessible.

Conclusion

The catalytic hydrogenation of this compound is a versatile and scalable reaction. For applications where stereochemistry is not critical, heterogeneous catalysts like Pd/C and Raney Nickel offer efficient and cost-effective solutions. For the synthesis of enantiomerically enriched ethyl 3-phenylbutanoate, asymmetric hydrogenation using chiral transition metal complexes, such as Ru-BINAP, is the method of choice. The selection of the optimal catalyst and reaction conditions will depend on the specific requirements of the synthesis, including desired stereochemistry, scale, and available equipment. Adherence to strict safety protocols when handling pyrophoric catalysts is of utmost importance to ensure a safe and successful reaction.

References

  • Pyrophoric Chemicals | Environment, Health and Safety. (n.d.). Retrieved February 15, 2026, from [Link]

  • Sisco, S. W. (2010, November 18). METAL-FREE ASYMMETRIC TRANSFER HYDROGENATION WITH HANTZSCH ESTERS. University of Illinois. Retrieved February 15, 2026, from [Link]

  • Transfer Hydrogenation with Hantzsch Ester | Chem-Station Int. Ed. (2017, May 7). Retrieved February 15, 2026, from [Link]

  • Wang, Y., et al. (2021). Asymmetric Hydrogenation of β-Aryl Alkylidene Malonate Esters: Installing an Ester Group Significantly Increases the Efficiency. Organic Letters, 23(5), 1835-1840. [Link]

  • Asymmetric hydrogenation. (2015). Retrieved February 15, 2026, from [Link]

  • Boeda, F., et al. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 42(2), 728-754. [Link]

  • Mechanistic Investigations of the Asymmetric Hydrogenation of Enamides with Neutral Bis(phosphine) Cobalt Precatalysts. (n.d.). Retrieved February 15, 2026, from [Link]

  • Pyrophoric Handling Procedure. (n.d.). Carnegie Mellon University. Retrieved February 15, 2026, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • CN102744083A - Preparation method and activation method of Raney nickel-aluminum-X catalyst specially for hydrogenation preparation of 1,4-butanediol from 1,4-butynediol. (n.d.). Google Patents.
  • Ouellet, S. G., et al. (2007). Enantioselective organocatalytic transfer hydrogenation reactions using Hantzsch esters. Accounts of Chemical Research, 40(12), 1325-1334. [Link]

  • How do yall activate Raney Ni? : r/Chempros. (2023, March 13). Reddit. Retrieved February 15, 2026, from [Link]

  • Raney nickel. (n.d.). dlab @ EPFL. Retrieved February 15, 2026, from [Link]

  • MacMillan, D. W. C., et al. (2005). Enantioselective Organocatalytic Transfer Hydrogenation Reactions using Hantzsch Esters. Princeton University. Retrieved February 15, 2026, from [Link]

  • Raney nickel. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Procedures for Safe Use of Pyrophoric Solids. (n.d.). UCLA – Chemistry and Biochemistry. Retrieved February 15, 2026, from [Link]

  • Feldgus, S., & Landis, C. R. (2001). Origin of Enantioreversal in the Rhodium-Catalyzed Asymmetric Hydrogenation of Prochiral Enamides and the Effect of the α-Substituent. Organometallics, 20(11), 2374-2386. [Link]

  • Preparation of Raney Nickel. (2019, December 24). BYJU'S. Retrieved February 15, 2026, from [Link]

  • Hydrogenation (atmospheric pressure) with Pd/C. (n.d.). Retrieved February 15, 2026, from [Link]

  • Pyrophoric Materials: Safety and Best Practices. (2025, May 9). Retrieved February 15, 2026, from [Link]

  • Wang, X., et al. (2023). Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates. Communications Chemistry, 6(1), 1-9. [Link]

  • Wassenaar, J., & Reek, J. N. H. (2009). Asymmetric Hydrogenation of Enamides, α-Enol and α-Enamido Ester Phosphonates Catalyzed by IndolPhos-Rh Complexes. The Journal of Organic Chemistry, 74(22), 8683-8691. [Link]

  • Tang, W., & Zhang, X. (2015). 1 Rhodium(I)-Catalyzed Asymmetric Hydrogenation. In Comprehensive Organic Synthesis (2nd ed., Vol. 8, pp. 1-47). Elsevier. [Link]

  • Guo, S., et al. (2020). Highly Enantioselective Ni-Catalyzed Asymmetric Hydrogenation of β, β-Disubstituted Acrylic Acids. Angewandte Chemie International Edition, 59(32), 13306-13310. [Link]

  • 1,4-Reduction of α,β-unsaturated compounds. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Gelman, D., et al. (2003). Enantiomeric products formed via different mechanisms: asymmetric hydrogenation of an α,β-unsaturated carboxylic acid involving a Ru(CH3COO)2[(R)-binap] catalyst. Journal of the American Chemical Society, 125(47), 14264-14265. [Link]

  • Wassenaar, J., et al. (2019). Origin of the Selectivity and Activity in the Rhodium-Catalyzed Asymmetric Hydrogenation Using Supramolecular Ligands. ACS Catalysis, 9(8), 7113-7123. [Link]

  • Hydrogenation SOP. (n.d.). Retrieved February 15, 2026, from [Link]

  • Noyori, R. (1992). Asymmetric synthesis by metal BINAP catalysts. Tetrahedron, 48(48), 10531-10543. [Link]

  • Chen, J., et al. (2015). Supporting information 1. Materials and Methods. The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • Ohta, T., et al. (1995). BINAP-Ru(II) and BINAP-Rh(I)-catalyzed asymmetric hydrogenation of olefins without heteroatom-functionalities. Journal of Organometallic Chemistry, 502(1-2), 169-176. [Link]

  • Parkhomenko, K. V., et al. (2021). Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. Catalysts, 11(2), 183. [Link]

  • Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Retrieved February 15, 2026, from [Link]

  • Shah, K. H., et al. (1948). Raney nickel reductions-part i. Proceedings of the Indian Academy of Sciences - Section A, 28(5), 185-194. [Link]

  • Li, H., et al. (2016). Polymer-Supported Raney Nickel Catalysts for Sustainable Reduction Reactions. Catalysts, 6(7), 96. [Link]

  • Raney Nickel Catalyst. (n.d.). Vineeth Precious. Retrieved February 15, 2026, from [Link]

  • Liu, Y., et al. (2023). Tuning hydrogenation chemistry of Pd-based heterogeneous catalysts by introducing homogeneous-like ligands. Nature Communications, 14(1), 3991. [Link]

  • Reusch, W. (2013, May 5). Catalytic Hydrogenation of Alkenes. In Virtual Textbook of Organic Chemistry. Michigan State University Department of Chemistry. [Link]

  • Anderson, J. S., et al. (2021). Catalytic hydrogenation enabled by ligand-based storage of hydrogen. Chemical Science, 12(17), 6146-6151. [Link]

  • Li, C., et al. (2018). Ru-catalyzed asymmetric hydrogenation of α,β-unsaturated ketones via a hydrogenation/isomerization cascade. Chemical Communications, 54(73), 10283-10286. [Link]

  • Regioselective Hydrogenation of alpha,beta-Unsaturated Ketones over Wilkinson's Catalyst. (2010, February 15). The Journal of Organic Chemistry, 75(4), 1305-1308. [Link]

  • Diao, T. (2021). Catalytic Hydrogenation and Dehydrogenation of Heterocyclic Compounds through sp3-CH Bond Activation. Accounts of Chemical Research, 54(8), 2039-2052. [Link]

  • Kwon, O., et al. (2019). Phosphine-Catalyzed [3 + 2] Annulation: Synthesis of Ethyl 5-(tert-Butyl)-2-phenyl-1-tosyl-3-pyrroline-3. Organic Syntheses, 96, 214-231. [Link]

Sources

Using Ethyl 3-phenylbut-2-enoate as a Michael acceptor in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Michael Addition Protocols for Ethyl 3-phenylbut-2-enoate


-Disubstituted 

-Unsaturated Esters

Executive Summary & Mechanistic Challenge

This compound (Ethyl


-methylcinnamate) represents a specific class of "privileged but difficult" substrates in medicinal chemistry. Unlike simple acrylates or cinnamates, this molecule possesses a tetrasubstituted alkene  (functionally trisubstituted with a 

-methyl and

-phenyl group).

The Challenge: The simultaneous presence of a phenyl ring and a methyl group at the


-position creates a "Steric Wall" that severely retards nucleophilic attack.[1] Standard Michael addition conditions (e.g., NaOEt/EtOH) often fail or lead to polymerization due to the high activation energy required to access the 

orbital.

The Solution: Successful functionalization requires activation of the nucleophile (via organocatalysis) or activation of the electrophile (via Lewis acid/transition metal catalysis). This guide details three self-validating protocols to install quaternary carbon centers and heteroatoms at the difficult


-position.

Mechanistic Visualization

The following diagram illustrates the steric environment and the requisite trajectory for nucleophilic attack.

MichaelMechanism cluster_sterics Steric Deactivation Factors Substrate This compound (Sterically Crowded) Activation Catalyst Coordination (LUMO Lowering) Substrate->Activation Lewis Acid / H-Bonding TransitionState Transition State (Nu attack at 107°) Activation->TransitionState + Nucleophile Enolate Stabilized Enolate Intermediate TransitionState->Enolate C-C Bond Formation Product Final Adduct (Quaternary Center) Enolate->Product Protonation/Quench Steric1 β-Phenyl: Electronic Resonance (Reduces Electrophilicity) Steric2 β-Methyl: Steric Bulk (Blocks Nu Approach)

Figure 1: Mechanistic flow of conjugate addition to a sterically hindered


-disubstituted ester.

Pre-requisite: Substrate Qualification

Before attempting Michael additions, the purity of the starting material is critical. Commercial supplies often contain the deconjugated isomer (


-unsaturated).

Self-Validating Purity Check:

  • Technique:

    
    H NMR (CDCl
    
    
    
    , 400 MHz).
  • Pass Criteria: Distinct singlet for the vinyl proton at

    
     6.12 ppm .
    
  • Fail Criteria: Presence of a doublet near

    
     3.5 ppm (indicating deconjugated methylene protons).
    

Protocol A: Copper-Catalyzed Asymmetric Conjugate Addition (C-C Bond Formation)

Application: Synthesis of chiral quaternary centers (e.g., drug pharmacophores restricting conformational freedom). Mechanism: 1,4-addition using a chiral Copper-Phosphoramidite complex.

Materials
  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Dialkylzinc (

    
    ) or Grignard (
    
    
    
    )
  • Catalyst Precursor:

    
     (2 mol%)
    
  • Ligand: (S,R,R)-Phosphoramidite (4 mol%) (e.g., Feringa ligand)

  • Solvent: Anhydrous Toluene

Step-by-Step Methodology
  • Catalyst Formation (In Situ):

    • In a flame-dried Schlenk tube under Argon, dissolve

      
       (
      
      
      
      mmol) and the Phosphoramidite ligand (
      
      
      mmol) in Toluene (
      
      
      mL).
    • Stir at ambient temperature for 20 minutes. Visual Check: Solution should turn colorless or pale yellow (formation of active Cu-complex).

  • Substrate Addition:

    • Add this compound (

      
       mmol) to the catalyst mixture.
      
    • Cool the reaction to -20°C . Note: Lower temperatures enhance enantioselectivity but may freeze the reaction due to steric bulk. -20°C is the optimal balance.

  • Nucleophile Addition:

    • Add

      
       (1.5 equiv, 1.0 M in hexanes) dropwise over 10 minutes.
      
    • Critical Control Point: Exotherm management. Rapid addition leads to background (racemic) reaction.

  • Monitoring (Self-Validation):

    • Stir at -20°C for 12 hours.

    • TLC Check: Eluent 9:1 Hexane/EtOAc. The starting material (

      
      ) must disappear. The product enolate is not visible until quenched, but the UV-active alkene spot will vanish.
      
  • Quench & Isolation:

    • Quench with saturated

      
       (aq).[2]
      
    • Extract with

      
       (
      
      
      
      mL).
    • Dry over

      
       and concentrate.
      

Expected Outcome: >90% Yield, >95% ee. Data Validation: The vinyl singlet at 6.12 ppm disappears. A new AB quartet appears for the


-methylene protons (

2.5-3.0 ppm).

Protocol B: Organocatalytic Hetero-Michael Addition (C-S Bond Formation)

Application: Synthesis of


-mercapto esters (precursors to thiazepines).
Mechanism:  Sulfa-Michael addition via Bifunctional Organocatalysis (Squaramide).
Materials
  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Benzyl mercaptan (1.2 equiv)

  • Catalyst: Bifunctional Squaramide Catalyst (5 mol%)

  • Solvent: Dichloromethane (DCM)

Step-by-Step Methodology
  • Reaction Setup:

    • Dissolve this compound (

      
       mmol) and Squaramide catalyst (
      
      
      
      mmol) in DCM (
      
      
      mL).
    • Note: High concentration (0.5 M) is required to drive the reaction due to the low electrophilicity of the substrate.

  • Initiation:

    • Add Benzyl mercaptan (

      
       mmol) in one portion.
      
    • Stir at 30°C (slight heating required).

  • The "Self-Validating" Endpoint:

    • Unlike Protocol A, this reaction is reversible (retro-Michael).

    • Validation: Take an aliquot for

      
      H NMR. Look for the methyl signal shift.
      
      • Starting Material: Methyl doublet (allylic coupling)

        
         2.5 ppm.
        
      • Product: Methyl singlet (quaternary center)

        
         1.8 ppm.
        
    • Stop Condition: When conversion >90%.[3][4] Do not over-stir, as equilibrium may shift back.

  • Workup:

    • Filter through a short pad of silica gel (to remove catalyst).

    • Wash with DCM. Concentrate.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
No Reaction (Protocol A) Catalyst poisoning or Steric "Freeze"Ensure reagents are anhydrous. Increase temp from -20°C to 0°C (trade-off with ee).
Low Enantioselectivity Background reactionSlow down nucleophile addition. Ensure no free metal salts are present (use distilled reagents).
Polymerization Nucleophile too basicSwitch from Grignard/Lithium reagents to Zinc/Copper or Silyl Enol Ethers.
Retro-Michael (Protocol B) Reaction time too longMonitor by NMR every 4 hours. Quench immediately upon max conversion.

References

  • Feringa, B. L., et al. (2015). Copper-catalyzed stereoselective conjugate addition of alkylboranes to alkynoates. Hokkaido University Collection. Retrieved from [Link]

  • Smith, A. D., et al. (2022). Isothiourea-Catalyzed Enantioselective Michael Addition of Malonates to α,β-Unsaturated Aryl Esters. Organic Letters. Retrieved from [Link]

  • Singh, V. K., et al. (2010).[5] Highly Enantioselective Organocatalytic Sulfa-Michael Addition to α,β-Unsaturated Ketones. Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (2025). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Green chemistry synthesis methods for Ethyl 3-phenylbut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Green Chemistry Synthesis of Ethyl 3-phenylbut-2-enoate

Executive Summary

This compound (Ethyl


-methylcinnamate) is a critical intermediate in the synthesis of pharmaceutical scaffolds, fragrances, and functionalized styrenes. Traditional synthesis routes—such as the classic Wittig reaction in dichloromethane or the Reformatsky reaction using benzene and unactivated zinc—suffer from poor atom economy, hazardous solvents, and low energy efficiency.

This application note details two field-proven, green chemistry protocols that eliminate chlorinated solvents and minimize energy consumption while maintaining high yields (>75%) and stereoselectivity.

Strategic Analysis of Synthetic Routes

To achieve a sustainable synthesis, we move away from "stoichiometric waste" methods toward catalytic and solvent-free systems.

FeatureTraditional Route (Wittig/Reformatsky)Green Route A (Solvent-Free HWE)Green Route B (MW-Reformatsky)
Solvent DCM, Benzene, TolueneNone (Neat) or Water None (Neat)
Base/Catalyst NaH, n-BuLi (Pyrophoric)K₂CO₃ / DBU (Mild) Activated Zn / NH₄Cl
Energy Reflux (Hours/Days)Room Temp (Stirring) Microwave (Minutes)
Atom Economy Low (Ph₃PO waste)High (Phosphate salts) Moderate

Protocol A: Solvent-Free Horner-Wadsworth-Emmons (HWE) Reaction

Core Principle: This method utilizes the higher nucleophilicity of phosphonate carbanions compared to phosphonium ylides, allowing for reaction with sterically hindered ketones like acetophenone under mild, solvent-free conditions. The byproduct (diethyl phosphate salt) is water-soluble, simplifying purification.[1][2]

Reagents & Materials
  • Substrate: Acetophenone (10 mmol, 1.20 g)

  • Reagent: Triethyl phosphonoacetate (12 mmol, 2.69 g)

  • Base: Potassium Carbonate (K₂CO₃) (20 mmol, 2.76 g) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1 mmol - catalytic)

  • Additives: 18-Crown-6 (optional, 0.1 mmol to enhance solid-liquid phase transfer)

Step-by-Step Methodology
  • Preparation: In a mortar, grind anhydrous K₂CO₃ to a fine powder to maximize surface area.

  • Mixing: Transfer the K₂CO₃ to a 25 mL round-bottom flask. Add Acetophenone and Triethyl phosphonoacetate.

  • Catalysis: Add DBU (0.15 mL) to the mixture.

  • Reaction:

    • Mechanochemical Mode: Grind the mixture in a mortar and pestle for 20 minutes. The friction generates sufficient local heat to initiate the reaction.

    • Stirring Mode: Alternatively, stir the neat mixture vigorously at room temperature for 12–24 hours. Monitor via TLC (Hexane:EtOAc 9:1).

  • Quenching: Add 10 mL of distilled water to the reaction paste. The phosphate byproducts and base will dissolve.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (green solvent alternative: 2-MeTHF) (3 x 10 mL).

  • Purification: Dry the organic layer over MgSO₄ and concentrate in vacuo. The crude product typically shows >90% purity.[3] If necessary, purify via short-path distillation or silica plug filtration.

Mechanistic Insight: The use of DBU/K₂CO₃ avoids the need for NaH. The reaction proceeds through an anti-betaine intermediate which collapses to the oxaphosphetane. Steric hindrance between the phenyl group and the ester moiety drives the formation of the thermodynamically stable (


)-isomer.

HWE_Mechanism Start Acetophenone + Triethyl phosphonoacetate Base Base (K2CO3/DBU) Deprotonation Start->Base Enolate Phosphonate Carbanion Base->Enolate Intermediate Oxaphosphetane (4-membered ring) Enolate->Intermediate Nucleophilic Attack Elimination Elimination of Diethyl Phosphate Intermediate->Elimination Product This compound (E-isomer major) Elimination->Product

Figure 1: Mechanistic flow of the Green HWE reaction favoring the E-isomer.

Protocol B: Microwave-Assisted Reformatsky & Dehydration

Core Principle: This route is ideal when starting from


-bromoesters. Traditional Reformatsky requires activating Zinc with iodine/acid and refluxing in benzene. This protocol uses microwave irradiation to activate the Zinc surface and promote insertion without hazardous solvents.
Reagents & Materials
  • Substrate: Acetophenone (10 mmol)

  • Reagent: Ethyl bromoacetate (12 mmol)

  • Metal: Zinc dust (activated, 15 mmol)

  • Solid Support/Catalyst: Ammonium Chloride (NH₄Cl) (solid, 2 g)

  • Dehydrating Agent: Iodine (I₂) or p-Toluenesulfonic acid (pTSA) on Silica.

Step-by-Step Methodology

Phase 1: Formation of


-Hydroxy Ester 
  • Activation: Mix Zinc dust and NH₄Cl in a beaker. (Optional: Wash Zn with dilute HCl and dry prior to use for higher activity).

  • Loading: Add Acetophenone and Ethyl bromoacetate to the solid mixture. Mix thoroughly to form a paste.

  • Irradiation: Place the vessel in a microwave reactor (or modified domestic microwave with proper venting). Irradiate at 300W for 2–5 minutes.

    • Safety Note: Do not use a closed vessel unless it is a rated pressure reactor.

  • Extraction: Cool the mixture. Add Et₂O or EtOAc (20 mL) and filter off the solid Zn/NH₄Cl residues.

  • Isolation: Evaporate solvent to yield Ethyl 3-hydroxy-3-phenylbutanoate.

Phase 2: Dehydration to Enoate

  • Setup: Redissolve the hydroxy ester in Toluene (or green alternative: Xylene/Anisole).

  • Catalysis: Add a catalytic amount of Iodine (5 mol%) or pTSA.

  • Reaction: Heat to 80°C for 30 minutes (or microwave for 2 mins).

  • Workup: Wash with Sodium Thiosulfate (if Iodine used) or NaHCO₃. Dry and concentrate.

Reformatsky_Workflow Step1 Mix Acetophenone + Ethyl Bromoacetate + Zn/NH4Cl MW Microwave Irradiation (300W, 2-5 min) Step1->MW Inter Intermediate: Ethyl 3-hydroxy-3-phenylbutanoate MW->Inter Dehydrate Dehydration (Cat. Iodine or pTSA) Inter->Dehydrate Final Final Product: This compound Dehydrate->Final

Figure 2: Two-stage microwave-assisted synthesis workflow.

Comparative Data Analysis

The following metrics compare the green protocols against the traditional Wittig reaction (Ph₃P=CHCOOEt in DCM).

MetricTraditional WittigProtocol A (Green HWE)Protocol B (MW Reformatsky)
Yield 65–70%85–92% 75–80%
Reaction Time 12–24 Hours20 min (Grind) / 12h (Stir) < 10 Minutes
E-Factor (Waste) High (Ph₃PO ~278 g/mol waste)Low (Phosphate ~150 g/mol ) Moderate (Zn salts)
Selectivity (E:Z) ~3:1>20:1 N/A (Step 2 determines)
Safety Profile Chlorinated solventsSolvent-Free Solvent-Free

References

  • BenchChem. (2025). A Comparative Guide to the Synthesis of Ethyl 3-methyl-2-phenylbut-2-enoate. Retrieved from

  • Leung, S. H., & Angel, S. A. (2004). Solvent-Free Wittig Reaction: A Green Organic Chemistry Laboratory Experiment. Journal of Chemical Education, 81(10), 1492. Retrieved from

  • Gholap, A. R., & Chavan, A. P. (2003). Microwave-Promoted Synthesis of

    
    -Hydroxyesters by the Reformatsky Reaction in the Absence of Solvent. Journal of Chemical Research. Retrieved from 
    
  • Organic Syntheses. (2010). Preparation of Horner-Wadsworth-Emmons Reagent. Org.[4] Synth. 87, 161. Retrieved from

  • Patil, V. D., et al. (2015). Microwave-Assisted Condensation Reactions of Acetophenone Derivatives... Catalyzed by Boric Acid.[5][6] MDPI. Retrieved from

Sources

Stereoselective synthesis of (E)-Ethyl 3-phenylbut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Synthesis of (E)-Ethyl 3-phenylbut-2-enoate

Executive Summary

This application note details the robust, stereoselective synthesis of (E)-Ethyl 3-phenylbut-2-enoate (Ethyl


-methylcinnamate) utilizing the Horner-Wadsworth-Emmons (HWE) reaction. Unlike the Wittig reaction, which often yields difficult-to-separate phosphine oxide byproducts and variable stereoselectivity with ketones, the HWE protocol employs phosphonate-stabilized carbanions to deliver high (

95:5) (E)-selectivity.[1][2] This guide provides a self-validating protocol where reaction success is confirmed via specific

H NMR chemical shift diagnostic markers.

Strategic Rationale & Mechanistic Insight

Why HWE over Wittig?

While the Wittig reaction is a staple for olefination, it faces limitations when applied to acetophenone (a ketone) for (E)-isomer synthesis:

  • Thermodynamics: The HWE reaction produces a water-soluble phosphate byproduct, simplifying purification compared to the removal of triphenylphosphine oxide in Wittig protocols.

  • Stereocontrol: The HWE reaction is under thermodynamic control . The reversible formation of the threo-aldol intermediate (and subsequent oxaphosphetane) favors the formation of the (E)-alkene to minimize steric repulsion between the bulky phenyl group and the ester moiety.

Reaction Mechanism

The reaction proceeds via the deprotonation of triethyl phosphonoacetate to form a nucleophilic carbanion. This species attacks the carbonyl carbon of acetophenone. The steric bulk of the phenyl ring drives the transition state toward the (E)-configuration, placing the phenyl and ester groups anti to one another.

HWE_Mechanism Start Triethyl phosphonoacetate Base NaH (Deprotonation) Start->Base Carbanion Phosphonate Carbanion Base->Carbanion - H2 Intermediate Oxaphosphetane (Steric Sorting) Carbanion->Intermediate + Acetophenone Ketone Acetophenone Addition Elimination Elimination Intermediate->Elimination Product (E)-Ethyl 3-phenylbut-2-enoate Elimination->Product Byproduct Diethyl phosphate (Water Soluble) Elimination->Byproduct

Caption: Mechanistic flow of the HWE reaction favoring thermodynamic (E)-product formation.

Experimental Protocol

Safety Warning: Sodium Hydride (NaH) is pyrophoric and evolves hydrogen gas. All steps must be performed in a fume hood under an inert atmosphere (Nitrogen or Argon).

Materials & Reagents
ReagentEquiv.RoleNotes
Acetophenone 1.0SubstrateDry, free of water.
Triethyl phosphonoacetate 1.2HWE ReagentStored under inert gas.[1]
Sodium Hydride (NaH) 1.5Base60% dispersion in mineral oil.[3]
THF (Tetrahydrofuran) -SolventAnhydrous; freshly distilled or from SPS.
Ammonium Chloride -QuenchSaturated aqueous solution.[4][5]
Step-by-Step Procedure
  • Apparatus Setup:

    • Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Flush the system with Nitrogen (

      
      ) and maintain a positive pressure.
      
  • Carbanion Generation:

    • Add NaH (1.5 equiv, 60% dispersion) to the flask.

    • Wash NaH with dry hexane (

      
       mL) to remove mineral oil if high purity is required (optional but recommended for easier NMR interpretation). Decant hexane carefully.
      
    • Add anhydrous THF (concentration ~0.5 M relative to substrate).

    • Cool the suspension to 0°C (ice bath).

    • Add Triethyl phosphonoacetate (1.2 equiv) dropwise via syringe. Caution: Gas evolution (

      
      ).
      
    • Stir at 0°C for 30 minutes until the solution becomes clear/yellowish, indicating carbanion formation.

  • Olefination:

    • Add Acetophenone (1.0 equiv) dropwise to the reaction mixture at 0°C.

    • Remove the ice bath and allow the mixture to warm to Room Temperature (RT).

    • Critical Step: Due to the lower reactivity of ketones compared to aldehydes, heat the mixture to reflux (66°C) for 4–12 hours. Monitor via TLC (Hexane:EtOAc 9:1).

  • Workup:

    • Cool the reaction to RT.

    • Carefully quench by adding saturated

      
        solution dropwise.
      
    • Extract with Ethyl Acetate (

      
      ).[4]
      
    • Wash combined organic layers with Brine.[4]

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Purify the crude oil via flash column chromatography (Silica Gel).

    • Eluent: Gradient of Hexane/Ethyl Acetate (Start 98:2

      
       95:5).
      
    • Note: The (E)-isomer is typically less polar than the (Z)-isomer, but separation is often unnecessary due to high stereoselectivity.

Validation & Characterization (Self-Validating System)

To ensure the protocol produced the correct stereoisomer, use


H NMR  diagnostics. The geometry of the double bond significantly affects the chemical shift of the vinylic methyl group due to the anisotropy of the carbonyl group.
Diagnostic NMR Markers ( , 400 MHz)
Feature(E)-Isomer (Target) (Z)-Isomer (Minor) Mechanistic Reason
Configuration Phenyl / Ester: Anti Methyl / Ester: Syn (Cis)Phenyl / Ester: Syn (Cis) Methyl / Ester: Anti (Trans)Steric bulk of Phenyl vs Methyl.
Methyl Shift (

)
~2.55 - 2.60 ppm (Doublet)~2.15 - 2.20 ppm (Doublet)In the (E)-isomer, the methyl is cis to the carbonyl, causing deshielding .
Vinylic Proton (

)
~6.10 - 6.15 ppm ~5.90 - 5.95 ppm Anisotropy effects of the phenyl ring.

Decision Rule:

  • If the major methyl peak is at 2.6 ppm , you have successfully synthesized the (E)-isomer .

  • If the major methyl peak is at 2.2 ppm , the reaction favored the (Z)-isomer (unlikely with HWE, common with Still-Gennari modification).

Analytical Workflow Diagram

Analytical_Workflow Sample Crude Reaction Mixture NMR 1H NMR Analysis (CDCl3) Sample->NMR Check_Me Check Methyl Group Shift NMR->Check_Me Result_E Shift ~2.6 ppm (Methyl cis to Carbonyl) PASS: (E)-Isomer Check_Me->Result_E Major Peak Result_Z Shift ~2.2 ppm (Methyl trans to Carbonyl) FAIL: (Z)-Isomer Check_Me->Result_Z Major Peak

Caption: Logic flow for confirming stereochemistry via NMR chemical shifts.

Troubleshooting & Optimization

  • Low Yield: Ketones are sterically hindered. If conversion is low after 12 hours, ensure the THF is strictly anhydrous and increase reflux time. Alternatively, switch to a more coordinating cation base like LiHMDS or use microwave irradiation to accelerate the elimination step.

  • Poor Selectivity: While rare for this specific substrate, if the Z-isomer ratio increases, lower the reaction temperature (do not reflux) and allow a longer reaction time (24-48h).

  • Solidification: The phosphonate byproduct is water-soluble, but if using large scales, ensure thorough washing with water to prevent phosphate salt contamination in the organic layer.

References

  • Organic Chemistry Portal. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2010). An Efficient Procedure Based on a MW-Assisted Horner–Wadsworth-Emmons Reaction. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). Ethyl 3-phenylbut-2-enoate Compound Summary. Retrieved from [Link]

Sources

Application Note: Rapid and Efficient Synthesis of Ethyl 3-phenylbut-2-enoate via Microwave-Assisted Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the rapid and efficient synthesis of Ethyl 3-phenylbut-2-enoate, a valuable α,β-unsaturated ester intermediate in organic synthesis. By leveraging the principles of Microwave-Assisted Organic Synthesis (MAOS), this method offers significant advantages over traditional heating techniques, including drastically reduced reaction times, improved energy efficiency, and often higher yields.[1][2][3][4] The described protocol utilizes a Knoevenagel condensation of acetophenone and ethyl cyanoacetate, providing a greener and more sustainable approach to the synthesis of this compound.[5][6][7] This guide is intended for researchers, scientists, and professionals in drug development seeking to optimize their synthetic workflows.

Introduction: The Power of Microwave-Assisted Synthesis

Traditional organic synthesis often relies on conventional heating methods, which can be time-consuming and energy-intensive.[8] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a more sustainable and efficient alternative.[1][2][4] Unlike conventional heating, which transfers energy indirectly through conduction and convection, microwave irradiation directly heats the reactants and solvent through dielectric heating.[5][9][10] This rapid and uniform heating often leads to dramatic accelerations in reaction rates, allowing reactions that would typically take hours to be completed in a matter of minutes.[1][11][12]

The synthesis of this compound, an important building block, can be achieved through several routes, including the Wittig reaction and Knoevenagel condensation.[7][13] The Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group followed by dehydration, is a particularly effective method for forming carbon-carbon double bonds.[6][7][14] When combined with microwave irradiation, this reaction can be performed quickly and with high efficiency, often under solvent-free or greener solvent conditions.[6][14]

This application note provides a robust and reproducible protocol for the microwave-assisted Knoevenagel condensation of acetophenone with ethyl cyanoacetate to yield this compound.

Reaction Mechanism and Rationale

The synthesis proceeds via a base-catalyzed Knoevenagel condensation. The proposed mechanism is as follows:

  • Enolate Formation: A base, such as piperidine or ammonium acetate, deprotonates the active methylene group of ethyl cyanoacetate, forming a resonance-stabilized enolate.

  • Nucleophilic Addition: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of acetophenone.

  • Intermediate Formation: This addition results in the formation of a β-hydroxy ester intermediate.

  • Dehydration: Under the reaction conditions, this intermediate readily undergoes dehydration to form the more stable, conjugated α,β-unsaturated product, this compound.

Microwave irradiation accelerates this process by rapidly and uniformly heating the reaction mixture, which significantly increases the rate of all steps in the reaction sequence. The use of a polar solvent or a solid support can further enhance the absorption of microwave energy.[9]

Experimental Protocol

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Microwave reactors can generate high pressures and temperatures.[15] Only use vessels specifically designed for microwave synthesis and never exceed the manufacturer's recommended limits for volume, pressure, and temperature.[16][17][18]

  • Ensure the microwave reactor is equipped with appropriate safety features, such as pressure and temperature sensors and an automatic shut-off system.[16]

  • Do not use metal caps or clamps inside the microwave cavity.[16]

Materials and Equipment
Reagent/MaterialGradeSupplier
AcetophenoneReagentSigma-Aldrich
Ethyl CyanoacetateReagentSigma-Aldrich
Ammonium AcetateReagentFisher Scientific
EthanolAnhydrousVWR
Ethyl AcetateACS GradeVWR
n-HexaneACS GradeVWR
Anhydrous Sodium SulfateACS GradeVWR
Equipment
Dedicated Microwave Reactor(e.g., Anton Paar Monowave, CEM Discover)
10 mL Microwave Process Vialwith snap cap and septum
Magnetic Stir Bar
Thin Layer Chromatography (TLC) platesSilica Gel 60 F254
Rotary Evaporator
Glassware for workup and purification
Reaction Setup and Procedure
  • To a 10 mL microwave process vial equipped with a magnetic stir bar, add acetophenone (1.0 mmol, 120.15 mg), ethyl cyanoacetate (1.1 mmol, 124.4 mg), and ammonium acetate (0.2 mmol, 15.4 mg).

  • Add 3 mL of anhydrous ethanol to the vial.

  • Seal the vial with the appropriate cap.

  • Place the vial in the cavity of the microwave reactor.

  • Set the reaction parameters as follows:

    • Temperature: 120 °C (hold)

    • Power: Dynamic (adjusts to maintain temperature)

    • Ramp Time: 2 minutes

    • Hold Time: 10 minutes

    • Stirring: High

  • Start the microwave irradiation program. The reaction progress can be monitored by TLC (eluent: 20% ethyl acetate in n-hexane).

  • After the reaction is complete, allow the vial to cool to room temperature (below 50°C) before carefully opening it.[15]

Work-up and Purification
  • Transfer the reaction mixture to a separatory funnel containing 20 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, using a gradient eluent of ethyl acetate in n-hexane (e.g., starting with 5% ethyl acetate and gradually increasing to 15%).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a clear oil.

Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H NMR (400 MHz, CDCl₃): Expected signals for both (E) and (Z) isomers. The major (E)-isomer should show characteristic peaks for the ethyl group, the methyl group, the vinyl proton, and the aromatic protons.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals for the ester carbonyl, the carbons of the double bond, the aromatic carbons, and the carbons of the ethyl and methyl groups.

  • FT-IR (thin film): Characteristic absorptions for the C=O stretch of the conjugated ester and the C=C stretch of the alkene.

  • Mass Spectrometry (GC-MS): To confirm the molecular weight of the product.

Workflow and Data Visualization

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification cluster_analysis Characterization reagents Combine Acetophenone, Ethyl Cyanoacetate, Ammonium Acetate, and Ethanol in Vial seal Seal Vial reagents->seal mw_irrad Irradiate in Microwave Reactor (120 °C, 10 min) seal->mw_irrad Place in Reactor extract Aqueous Work-up & Extraction with Ethyl Acetate mw_irrad->extract Cool to RT dry Dry & Concentrate extract->dry purify Column Chromatography (Silica Gel) dry->purify analysis NMR, IR, GC-MS purify->analysis Pure Product

Caption: Workflow for the microwave-assisted synthesis of this compound.

Comparison of Reaction Conditions
ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Several hours (typically 6-12 h)10-15 minutes
Temperature Reflux temperature of solvent (e.g., ~78 °C for ethanol)120 °C (superheating)[10]
Energy Consumption HighSignificantly Lower[3]
Yield Moderate to GoodGood to Excellent
Heating Method Conduction/ConvectionDielectric Heating

Conclusion

This application note details a highly efficient, rapid, and reproducible protocol for the synthesis of this compound using microwave-assisted organic synthesis. The Knoevenagel condensation under microwave irradiation dramatically reduces reaction times from hours to minutes compared to conventional heating methods.[7][8] This approach aligns with the principles of green chemistry by improving energy efficiency and reducing reaction time.[1][2] The provided protocol is a valuable tool for researchers and scientists in organic synthesis and drug development, enabling faster access to important chemical intermediates.

References

  • MDPI. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • International Journal of Research in Pharmacy and Allied Science. (2025, June 30). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15).
  • Advanced Journal of Chemistry, Section A. (2019, January 2). Importance of Microwave Heating in Organic Synthesis.
  • Scribd. Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory.
  • (PDF) THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024, October 12).
  • CEM Corporation. Safety Considerations for Microwave Synthesis.
  • Microwave Reactor Safety.
  • Frontiers. (2018, September 18). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis.
  • Benchchem. An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3-methyl-2-phenylbut-2-enoate.
  • 10 - Organic Syntheses Procedure.
  • Benchchem. Application Notes and Protocols for Microwave-Assisted Synthesis of Methyl Cinnamate.
  • BS Publications. PART - 1 INTRODUCTION.
  • Beilstein Journals. (2021, April 19). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects.
  • Microwave Assisted Synthesis of Isopropyl Cinnamate Using Solid Super Acid Catalyst. (2014, January 3).
  • RSC Publishing. (2024, January 11). Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging.
  • ResearchGate. Study on microwave assisted synthesis of methyl cinnamate.
  • Organic Chemistry Portal. Microwave Synthesis.
  • Benchchem. A Comparative Guide to this compound and its Alternatives for Research Applications.
  • IJNRD. (2023, June 6). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.
  • Benchchem. Physical and chemical properties of Ethyl 3-methyl-2-phenylbut-2-enoate.
  • Benchchem. A Comparative Guide to the Synthesis of Ethyl 3-methyl-2-phenylbut-2-enoate.
  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2020, April 24).
  • Google Patents. CN102718645B - Microwave synthesis method of cinnamic acid derivative.
  • MDPI. (2010, February 4). Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst.
  • Unique Pub International. (2018, March 23). A Review on Solvent-Free Microwave Assisted Condensation Reactions.
  • 51-55 MICROWAVE ASSISTED SOLVENT FREE KNOEVENAGEL CONDENSATION OF AROMATIC ALDE.
  • ResearchGate. Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone.
  • IOSR Journal. (2003, February 6). Route of Knoevenagel Reaction from Conventional method to Greener methods.
  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.
  • Wittig Reaction - Common Conditions.
  • BLDpharm. 1504-72-9|(E)-Ethyl 3-phenylbut-2-enoate.
  • Benchchem. Technical Support Center: Synthesis of Ethyl 3-methyl-2-phenylbut-2-enoate.
  • ElectronicsAndBooks. (2010, May 10). Microwave-Assisted, Aqueous Wittig Reactions: Organic-Solvent- and Protecting-Group-Free Chemoselective Synthesis of Functionalized Alkenes.
  • OAText. (2019, September 26). Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment.
  • International Journal of Chemical Science. (2021, May 13). Microwave assisted organic synthesis (MAOS).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Ethyl 3-phenylbut-2-enoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Improvement & Troubleshooting for


-Methylcinnamate Analogs

Executive Summary & Strategy Selection

Welcome to the technical support hub for


-unsaturated ester synthesis. You are targeting Ethyl 3-phenylbut-2-enoate  (also known as Ethyl 

-methylcinnamate).

Low yields in this synthesis usually stem from three root causes:

  • Steric Hindrance: The methyl group on acetophenone significantly reduces electrophilicity compared to benzaldehyde.

  • Incomplete Dehydration: In Reformatsky protocols, the reaction often stalls at the

    
    -hydroxy ester intermediate.
    
  • Moisture Contamination: Both HWE and Reformatsky reagents are moisture-sensitive.

Use the decision matrix below to select the correct protocol for your constraints.

SynthesisDecision Start Start: Define Priorities Isomer Is E/Z Selectivity Critical? Start->Isomer Cost Is Reagent Cost/Scale a Factor? Isomer->Cost No (Mix acceptable) HWE Route A: HWE Reaction (High Yield, High E-Selectivity) Isomer->HWE Yes (>95% E) Cost->HWE No (Lab Scale) Reformatsky Route B: Reformatsky Reaction (Scalable, Lower Cost) Cost->Reformatsky Yes (Bulk Scale) Wittig Route C: Wittig Reaction (NOT RECOMMENDED: Steric Issues)

Figure 1: Strategic Decision Matrix for this compound Synthesis.

Protocol A: The Horner-Wadsworth-Emmons (HWE) Route

Best for: High yield (>85%), High


-selectivity, Lab scale (<50g).

The HWE reaction uses a phosphonate-stabilized carbanion.[1][2] It is superior to the Wittig reaction for ketones like acetophenone because the phosphate byproduct is water-soluble, simplifying purification.

Troubleshooting Guide: HWE Reaction
SymptomProbable CauseTechnical Resolution
No Reaction / Low Conversion Base strength insufficient for ketone.Switch from NaOEt to NaH (60% in oil).[3] Ketones require a "harder" nucleophile than aldehydes.
Gel formation / Stirring stops Concentration too high.Dilute to 0.2 M in THF. The sodium phosphate salts can form a gelatinous matrix.
Low

Selectivity
Reaction temperature too high during addition.Maintain 0°C during the deprotonation and addition steps.[4] Allow to warm to RT only after 1 hour.
Optimized HWE Protocol
  • Reagents: Acetophenone (1.0 eq), Triethyl phosphonoacetate (1.2 eq), NaH (1.2 eq, 60% dispersion), anhydrous THF.

  • Activation: Wash NaH with dry hexane to remove mineral oil (optional but improves atom economy). Suspend in THF at 0°C.

  • Ylide Formation: Add Triethyl phosphonoacetate dropwise. Observation: Evolution of

    
     gas.[3] Stir until clear (approx. 30 min).
    
  • Addition: Add Acetophenone dropwise at 0°C.

  • Reflux: Unlike aldehydes, acetophenone is sterically hindered. Reflux for 4-6 hours to drive conversion.

  • Workup: Quench with sat.

    
    .[4] Extract with EtOAc.[3][4] The phosphate byproduct stays in the aqueous phase.
    

Protocol B: The Reformatsky Route

Best for: Large scale, Lower cost, "Robust" chemistry.

This classical method uses Zinc to generate an enolate from ethyl bromoacetate.[5] Critical Warning: This reaction proceeds in two distinct stages. The initial product is often the


-hydroxy ester . If you do not perform Step 2 (Dehydration), your yield of the alkene will be near zero.

ReformatskyFlow Zn Activated Zn + Ethyl Bromoacetate Inter Intermediate: Beta-Hydroxy Ester Zn->Inter Addition Acid Acid Catalyst (pTsOH or POCl3) Inter->Acid Mandatory Step Final Target: This compound Acid->Final Dehydration (-H2O)

Figure 2: The Two-Stage Reformatsky Workflow. Note the mandatory dehydration step.

Troubleshooting Guide: Reformatsky Reaction
IssueRoot Cause AnalysisCorrective Action
Reaction won't start (Induction Period) Zinc surface is oxidized (passivated).Activation is mandatory. Wash Zn dust with dilute HCl, then water, acetone, ether, and dry in vacuo. Alternatively, add TMSCl (Trimethylsilyl chloride) or a crystal of Iodine to initiate.
Exotherm too violent Runaway initiation.Add only 10% of the bromoacetate/ketone mixture initially. Wait for the "flash" (turbidity/heat), then add the rest dropwise.
Product is an oil/alcohol (Wrong IR/NMR) Failed dehydration.You isolated the intermediate. Reflux the crude oil in Benzene/Toluene with catalytic p-Toluenesulfonic acid (pTsOH) with a Dean-Stark trap to remove water.
Optimized Reformatsky Protocol
  • Activation: In a dry flask, place Zn dust (1.5 eq). Activate with TMSCl (0.05 eq) in dry THF/Benzene.

  • Initiation: Add 10% of the Ethyl bromoacetate (1.5 eq) and Acetophenone (1.0 eq) mixture. Heat gently until the solution turns cloudy/greenish.

  • Addition: Add the remaining mixture dropwise to maintain a gentle reflux without external heating.

  • Hydrolysis: Quench with cold dilute

    
    . Separate layers.
    
  • Dehydration (The "Yield Saver"): The crude residue often contains Ethyl 3-hydroxy-3-phenylbutanoate. Dissolve in Toluene, add pTsOH (1 mol%), and reflux with a Dean-Stark trap until water collection ceases (approx. 2-3 hours).

Analytical Data & Isomer Separation

The target molecule exists as


 and 

isomers.[1][2][3] The

-isomer (phenyl and ester groups trans) is thermodynamically more stable and usually desired.

Comparison of Methods:

ParameterHWE ReactionReformatsky (w/ Dehydration)
Typical Yield 85-95%60-75%
Stereoselectivity High

(>90:10)
Moderate (Mixture)
Atom Economy Lower (Phosphonate waste)Higher
Moisture Tolerance LowModerate

NMR Diagnostic (Isomer ID):

  • 
    -Isomer:  Vinyl proton (
    
    
    
    ~6.1 ppm) appears downfield due to the anisotropy of the cis carbonyl group.
  • 
    -Isomer:  Vinyl proton (
    
    
    
    ~5.9 ppm) appears upfield; Methyl group (
    
    
    ~2.1 ppm) may show different shifts due to phenyl shielding.

References

  • BenchChem. (2025).[3] A Comparative Guide to the Synthesis of Ethyl 3-methyl-2-phenylbut-2-enoate. Retrieved from

  • RSC Green Chemistry. (2010). Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU. Royal Society of Chemistry.[6] Retrieved from

  • Organic Chemistry Portal. Reformatsky Reaction: Mechanism and Recent Literature. Retrieved from

  • OpenStax Chemistry. (2023). Dehydration of Aldol Products: Synthesis of Enones. Retrieved from

  • University of Michigan. E-Selective Horner–Wadsworth–Emmons reaction of aldehydes. Retrieved from

Sources

Technical Support Center: Purification of Ethyl 3-phenylbut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ● Operational | Agent: Senior Application Scientist | Ticket ID: PUR-E3PB-001

Welcome to the Purification Support Hub

You are likely synthesizing Ethyl 3-phenylbut-2-enoate (also known as ethyl


-methylcinnamate) via a Horner-Wadsworth-Emmons (HWE)  or Wittig reaction . While the synthesis is robust, the purification is often complicated by the presence of reaction byproducts (phosphonates or phosphine oxides), unreacted acetophenone, and the critical need to separate 

stereoisomers.

This guide treats your purification as a troubleshooting ticket. Select the "Module" below that matches your current bottleneck.

Module 1: Pre-Purification Diagnostics (TLC & Solvent Selection)

User Issue: "My TLC spots are streaking or co-eluting. I cannot distinguish the product from the starting material."

The Technical Insight

This compound is a lipophilic ester. Common impurities include Acetophenone (starting material) and Triethyl phosphonoacetate (HWE reagent).

  • Acetophenone is an oil with a distinct sweet smell. It often runs close to the product.

  • Product (

    
     mixture):  The 
    
    
    
    -isomer is typically the major product. The
    
    
    -isomer is minor but must be separated for high-purity applications.
Optimized Mobile Phase Strategy

Do not use 100% Hexane or high concentrations of Ethyl Acetate (EtOAc) initially. You need a "sweet spot" to separate the isomers.

Recommended TLC Solvent System: | Solvent System | Target


 | Application |
| :--- | :--- | :--- |
| Hexane : EtOAc (95:5)  | 0.20 – 0.30 | Best for separating 

isomers. | | Hexane : EtOAc (90:10) | 0.40 – 0.50 | Rapid elution; good for removing polar impurities (TPPO). | | Toluene : Hexane (1:1) | Variable | Alternative if Acetophenone co-elutes in EtOAc systems. |

Critical Check: If you used the Wittig reaction (


), you likely have Triphenylphosphine Oxide (TPPO) . TPPO is highly polar (

in 5% EtOAc) but can "tail" and contaminate fractions if the column is overloaded.
Module 2: The Separation Process (Flash Chromatography)

User Issue: "How do I scale up from TLC to the column without losing resolution?"

Protocol: The "Gradient Shallowing" Technique

For conjugated esters like this compound, isocratic elution often fails to separate isomers. Use a step gradient.

Step-by-Step Workflow:

  • Column Equilibration: Flush the silica column with 3 CV (Column Volumes) of 100% Hexane. This removes moisture and prevents "heat of adsorption" from cracking the silica during loading.

  • Sample Loading (Dry Load Preferred):

    • Dissolve crude oil in minimum DCM.[1]

    • Add silica (ratio 1:2 crude:silica).

    • Rotovap to dryness (free-flowing powder).

    • Why? Wet loading with DCM can cause band broadening due to the "solvent effect," ruining isomer separation [1].

  • Elution Gradient:

Volume (CV)Solvent Ratio (Hex:EtOAc)Goal
0 – 2 CV 100 : 0Elute mineral oil (if NaH was used).
2 – 5 CV 98 : 2Elute unreacted Acetophenone.
5 – 12 CV 95 : 5Collect Product (

Isomers).
12+ CV 50 : 50Flush column (remove TPPO/Phosphonates).
Visualizing the Workflow

ChromatographyWorkflow Start Crude Mixture CheckImpurity Identify Major Impurity Start->CheckImpurity TPPO Contains TPPO (Wittig Byproduct) CheckImpurity->TPPO Solid present Liquid Liquid/Oil Only (HWE Byproducts) CheckImpurity->Liquid Oil only Precip Precipitation Step: Suspend in Hexane/Ether Filter off White Solid TPPO->Precip Load Dry Load onto Silica Liquid->Load Precip->Load Gradient Run Gradient: 0% -> 5% EtOAc Load->Gradient IsomerCheck Check Fractions by UV (Isomer Separation) Gradient->IsomerCheck Pool Pool Pure Fractions IsomerCheck->Pool

Figure 1: Decision matrix for pre-column workup and chromatography execution.

Module 3: Stereochemical Resolution ( vs )

User Issue: "I see two spots very close together. Which is which, and how do I separate them?"

The Isomer Challenge

The


 (trans) and 

(cis) isomers have different physical properties.
  • Identification: In many cinnamate systems, the

    
    -isomer  (trans) is less polar and moves faster  (higher 
    
    
    
    ) or overlaps significantly depending on the exact substituents. However, for ortho-substituted or specific
    
    
    -methyl variants, the dipole moments can flip this order.
    • Standard Observation:

      
      -isomer often 
      
      
      
      ;
      
      
      -isomer
      
      
      (in 5% EtOAc/Hexane) [2].
    • Validation: You must verify fractions via NMR. The alkene proton in the

      
      -isomer typically shows a chemical shift distinct from the 
      
      
      
      -isomer due to the anisotropic effect of the phenyl ring.
Troubleshooting Poor Resolution

If the spots are merging:

  • Lower the Polarity: Switch to 2% EtOAc in Hexane .

  • Increase Column Length: Use a longer column to increase the number of theoretical plates.

  • Decrease Flow Rate: Lowering flow rate reduces turbulence and improves mass transfer equilibrium.

Module 4: Removing the "White Solid" (TPPO)

User Issue: "A white solid keeps clogging my column or appearing in my product fractions."

This is Triphenylphosphine Oxide (TPPO) , a notorious byproduct of the Wittig reaction. It is soluble in polar solvents (EtOAc, DCM) but insoluble in non-polar ones.

The "Pre-Column" Fix (Highly Recommended): Do not put the crude reaction mixture directly onto the column if it contains significant TPPO.

  • Concentrate the crude mixture to a thick oil.

  • Add cold Hexane or Pentane .

  • Triturate (grind/stir) vigorously. TPPO will precipitate as a white solid.

  • Filter the suspension through a sintered glass funnel.

  • Load the filtrate (containing your product) onto the column.

    • Reference: This method removes ~90% of TPPO before chromatography [3].

Summary of Physicochemical Properties
PropertyDataNotes
Molecular Formula

MW 204.27 g/mol
Appearance Colorless to pale yellow oilSolidifies at low temps.[2]
UV Activity Yes (Strong) Visualize at 254 nm (Conjugated).
Solubility Soluble in organic solventsInsoluble in water.
Key Impurity AcetophenoneSweet smell; elutes just before product.
References
  • Still, W. C., Kahn, M., & Mitra, A. (1978).[3] Rapid chromatographic techniques for preparative separations with moderate resolution.[3] The Journal of Organic Chemistry, 43(14), 2923–2925.[3]

  • Luo, Y., et al. (2016). Iron-Catalyzed Stereospecific Arylation of Enol Tosylates. Royal Society of Chemistry (Supporting Info). (Confirming

    
     differential of E/Z isomers). 
    
  • Batesky, D. C., et al. (2017).[4] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[4] The Journal of Organic Chemistry, 82(19), 9931–9936.

Sources

Removing unreacted starting materials from Ethyl 3-phenylbut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Ethyl 3-phenylbut-2-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this versatile α,β-unsaturated ester. Our focus is on providing scientifically sound, field-proven insights to help you achieve the highest purity for your compound.

Introduction: The Challenge of Purity

This compound is commonly synthesized via reactions such as the Knoevenagel condensation between benzaldehyde and ethyl acetoacetate.[1][2] While effective, these syntheses often result in a crude product contaminated with unreacted starting materials and reaction byproducts. Achieving high purity is critical for subsequent applications, from fragrance formulation to pharmaceutical intermediate synthesis.[3] This guide will walk you through the common purification challenges and their solutions.

Troubleshooting and FAQs

Here we address specific issues you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My crude product has a strong almond-like smell. How can I remove the unreacted benzaldehyde?

Answer: The characteristic almond-like odor is a tell-tale sign of residual benzaldehyde. Due to its relatively high boiling point, removing it completely by simple distillation can be challenging. An effective method is a chemical wash using a saturated sodium bisulfite (NaHSO₃) solution.

The Underlying Principle (Expertise & Experience): Aldehydes, like benzaldehyde, react with sodium bisulfite to form a solid, water-soluble adduct.[4][5] This adduct can be easily separated from the organic layer containing your desired ester. The reaction is reversible, and the aldehyde can be regenerated from the aqueous layer by treatment with an acid or base, though for purification purposes, the aqueous layer is typically discarded.

Troubleshooting Protocol:

  • Dissolve your crude product in a suitable organic solvent like ethyl acetate or diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a freshly prepared saturated aqueous solution of sodium bisulfite.

  • Shake the funnel vigorously for 2-3 minutes. You may observe the formation of a white precipitate, which is the bisulfite adduct.

  • Allow the layers to separate. The aqueous layer (bottom) will contain the benzaldehyde-bisulfite adduct.

  • Drain the aqueous layer.

  • Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product, now free of benzaldehyde.

Question 2: After the reaction, I have a significant amount of unreacted ethyl acetoacetate. What is the best way to remove it?

Answer: Ethyl acetoacetate has a boiling point very close to that of benzaldehyde, but significantly lower than this compound. This makes fractional distillation under reduced pressure a viable and efficient method for its removal.

The Underlying Principle (Expertise & Experience): Fractional distillation is a powerful technique for separating liquids with close boiling points.[6][7][8] By using a fractionating column, the vapor undergoes multiple condensation-vaporization cycles (theoretical plates), enriching the vapor with the more volatile component (ethyl acetoacetate) at each stage.[6][7]

Troubleshooting Protocol:

  • Set up a fractional distillation apparatus with a vacuum source. A Vigreux column is often sufficient for this separation.

  • Ensure all glassware joints are properly sealed to maintain a stable vacuum.

  • Place the crude product in the distillation flask with a stir bar or boiling chips to ensure smooth boiling.

  • Gradually reduce the pressure and begin heating the distillation flask.

  • Collect the fraction that distills at the boiling point of ethyl acetoacetate at the working pressure.

  • Once the temperature begins to rise, change the receiving flask to collect the purified this compound.

Question 3: My product appears oily and TLC analysis shows multiple spots. How can I achieve high purity?

Answer: When your crude product contains a mixture of impurities, including starting materials, byproducts, and potentially the catalyst, column chromatography is the most effective purification method.[9][10][11][12]

The Underlying Principle (Expertise & Experience): Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (an organic solvent or solvent mixture).[10][11][13] Less polar compounds travel down the column faster, while more polar compounds are retained longer on the polar silica gel. This compound is less polar than the likely starting material ethyl acetoacetate and any acidic or basic byproducts, allowing for effective separation.

Troubleshooting Protocol:

  • First, determine the optimal solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate.[9] The ideal solvent system will give your desired product an Rf value of approximately 0.3-0.4.

  • Pack a chromatography column with silica gel.[10][12]

  • Dissolve your crude product in a minimal amount of the eluting solvent and load it onto the column.

  • Elute the column with your chosen solvent system, collecting fractions.

  • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation: Physical Properties of Key Compounds

A clear understanding of the physical properties of your target compound and potential impurities is crucial for designing an effective purification strategy.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Solubility
This compound 190.24[14]142-144 @ 15 mmHg[3]Soluble in common organic solvents.
Benzaldehyde 106.12178.1[15]Slightly soluble in water; soluble in ethanol and ether.[15]
Ethyl acetoacetate 130.14180.8Soluble in about 35 parts water; miscible with common organic solvents.[16]

Experimental Workflows

Workflow for Removal of Benzaldehyde using Bisulfite Wash

cluster_0 Initial Workup cluster_1 Extraction cluster_2 Final Purification Crude Product Crude Product Dissolve in Organic Solvent Dissolve in Organic Solvent Crude Product->Dissolve in Organic Solvent Transfer to Separatory Funnel Transfer to Separatory Funnel Dissolve in Organic Solvent->Transfer to Separatory Funnel Add Saturated NaHSO3 (aq) Add Saturated NaHSO3 (aq) Transfer to Separatory Funnel->Add Saturated NaHSO3 (aq) Shake Vigorously Shake Vigorously Add Saturated NaHSO3 (aq)->Shake Vigorously Separate Layers Separate Layers Shake Vigorously->Separate Layers Aqueous Layer (Benzaldehyde Adduct) Aqueous Layer (Benzaldehyde Adduct) Separate Layers->Aqueous Layer (Benzaldehyde Adduct) Discard Organic Layer Organic Layer Separate Layers->Organic Layer Wash with Brine Wash with Brine Organic Layer->Wash with Brine Dry over Na2SO4 Dry over Na2SO4 Wash with Brine->Dry over Na2SO4 Filter and Concentrate Filter and Concentrate Dry over Na2SO4->Filter and Concentrate Purified Product Purified Product Filter and Concentrate->Purified Product Crude Product Crude Product Initial Analysis (TLC, NMR) Initial Analysis (TLC, NMR) Crude Product->Initial Analysis (TLC, NMR) Decision Point Decision Point Initial Analysis (TLC, NMR)->Decision Point Fractional Distillation Fractional Distillation Decision Point->Fractional Distillation  Boiling Point  Difference > 25°C Column Chromatography Column Chromatography Decision Point->Column Chromatography  Multiple Impurities  or Close Polarity Chemical Wash (e.g., NaHSO3) Chemical Wash (e.g., NaHSO3) Decision Point->Chemical Wash (e.g., NaHSO3)  Specific Impurity  (e.g., Aldehyde) Pure Product Pure Product Fractional Distillation->Pure Product Column Chromatography->Pure Product Further Purification\n(Distillation or Chromatography) Further Purification (Distillation or Chromatography) Chemical Wash (e.g., NaHSO3)->Further Purification\n(Distillation or Chromatography) Further Purification\n(Distillation or Chromatography)->Pure Product

Caption: Decision-making workflow for the purification of this compound.

References

  • Chemexper. (2025). ethyl 3-oxo-2-phenylbutanoate. Chemexper. [Link]

  • PubChem. (n.d.). Ethyl acetoacetate. National Center for Biotechnology Information. [Link]

  • Wikipedia. (2024). Benzaldehyde. Wikimedia Foundation. [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Organic Syntheses. [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57639. [Link]

  • Bulletin of Chemical Reaction Engineering & Catalysis. (2023). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bulletin of Chemical Reaction Engineering & Catalysis. [Link]

  • International Journal of Trend in Scientific Research and Development. (2019). Novel Methods of Knoevenagel Condensation. International Journal of Trend in Scientific Research and Development. [Link]

  • University of California, Los Angeles. (n.d.). Column chromatography. UCLA Chemistry and Biochemistry. [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. University of Colorado Boulder Department of Chemistry. [Link]

  • Wikipedia. (2024). Column chromatography. Wikimedia Foundation. [Link]

  • University of Rochester. (n.d.). Purification: Fractional Distillation. University of Rochester Department of Chemistry. [Link]

  • Scribd. (n.d.). 03-Fractional Distillation Esters. Scribd. [Link]

  • Chemexper. (2025). ethyl 3-phenylbutanoate. Chemexper. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Arkivoc. (2007). A simple and efficient procedure for Knoevenagel reaction promoted by imidazolium-based ionic liquids. Arkivoc. [Link]

  • Springer. (2020). Removal of benzaldehyde from a water/ethanol mixture by applying scavenging techniques. SpringerLink. [Link]

  • University of Rochester. (n.d.). Workup: Aldehydes. University of Rochester Department of Chemistry. [Link]

  • Bulletin of Chemical Reaction Engineering & Catalysis. (2023). Studies of the Solvent-Free Knoevenagel Condensation over Commercial NiO compared with NiO Drived from Hydrotalcites. Bulletin of Chemical Reaction Engineering & Catalysis. [Link]

  • Khan Academy. (n.d.). Column chromatography. Khan Academy. [Link]

  • Organic Syntheses. (n.d.). ethyl phenylacetate. Organic Syntheses. [Link]

  • Bangladesh Journals Online. (2010). Characterization and Synthesis of Some α, β-unsaturated Ester Derivatives from Aliphatic Aldehydes. Bangladesh Journals Online. [Link]

  • Columbia University. (n.d.). Column chromatography. Columbia University Department of Chemistry. [Link]

  • Cerritos College. (n.d.). Organic Chemistry 211 Laboratory Experiment 5b: Fractional Distillation. Cerritos College. [Link]

Sources

Technical Support Center: Crystallization of Ethyl 3-phenylbut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting for common crystallization issues encountered with Ethyl 3-phenylbut-2-enoate, designed for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My this compound won't crystallize, even after cooling. What's the issue?

A1: This is a common issue often related to supersaturation or the presence of impurities.[1][2] First, ensure your solution is supersaturated. If the compound is too soluble in the chosen solvent at low temperatures, crystallization will not occur.[3] You can induce crystallization by:

  • Scratching the inner surface of the flask: This creates nucleation sites.

  • Seeding: Introduce a tiny crystal of pure this compound to the solution.

  • Antisolvent Addition: If your compound is highly soluble, you can add a miscible "antisolvent" in which the compound is insoluble to induce precipitation.[3]

If these methods fail, impurities might be inhibiting crystal formation. Consider an additional purification step, such as column chromatography.[4]

Q2: My compound "oils out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid instead of solid crystals. This can happen if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the compound.[5] To resolve this:

  • Reheat the solution and add more of the primary solvent to increase the saturation temperature.[5]

  • Slow down the cooling rate. Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath. Slower cooling provides more time for ordered crystal lattice formation.[6][7][8]

Q3: The crystals are forming too quickly and are very small. Is this a problem?

A3: Yes, rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of recrystallization.[5] The ideal process involves crystals appearing after about 5 minutes and continuing to grow over 20 minutes.[5] To slow down crystal growth:

  • Add a small amount of additional hot solvent to the dissolved compound. This will keep the compound in solution for a longer period during cooling.[5]

  • Ensure a slow cooling process. Avoid placing the hot flask directly into an ice bath.[9]

Q4: I'm observing different crystal shapes and melting points from the same batch. What is happening?

A4: You are likely observing polymorphism, a phenomenon where a compound can crystallize into multiple different crystal structures.[10][11][12] These different forms, or polymorphs, can have distinct physical properties, including melting point, solubility, and stability.[10] The formation of a specific polymorph can be influenced by:

  • The choice of solvent.

  • The rate of cooling.[13]

  • The presence of impurities.

It's also possible that you are observing a mix of cis and trans isomers of the this compound, which can have different physical properties.[14][15]

Troubleshooting Guide: Advanced Topics

Issue 1: Persistent Impurities in the Final Crystalline Product

Underlying Cause: Impurities can co-crystallize with the desired product if they have similar solubility profiles or if the crystallization process is too rapid.

Troubleshooting Protocol:

  • Solvent System Optimization: The choice of solvent is critical for effective purification.[3][16][17] A good solvent will dissolve the compound when hot but have low solubility when cold, while impurities should ideally remain soluble at all temperatures.

  • Solvent Screening: If impurities persist, a systematic solvent screening is recommended.

Solvent ClassExamplesSuitability for this compound
Protic Ethanol, Methanol, WaterGood for creating solvent/antisolvent systems.
Aprotic Polar Acetone, Ethyl AcetateGenerally good solubility.
Aprotic Nonpolar Hexane, TolueneCan be used as antisolvents.

This table summarizes solvent classes for crystallization screening.

  • Mixed Solvent Systems: Using a binary or even ternary solvent system can significantly enhance purification.[18] A common technique is to dissolve the compound in a minimal amount of a "good" solvent (high solubility) and then slowly add a "poor" solvent (low solubility) until the solution becomes turbid. Reheat to clarify and then cool slowly.

Issue 2: Inconsistent Crystal Formation (Polymorphism)

Underlying Cause: this compound, like many organic molecules with conformational flexibility, may exhibit polymorphism.[19][20] Different polymorphs can arise from subtle changes in crystallization conditions.

Workflow for Controlling Polymorphism:

Caption: Workflow for controlling and isolating specific polymorphs.

Experimental Protocol for Polymorph Screening:

  • Prepare saturated solutions of this compound in a variety of solvents (e.g., ethanol, ethyl acetate, toluene, hexane) at their boiling points.

  • Divide each solution into two portions.

  • Cool one portion slowly to room temperature, then to 4°C.

  • Cool the second portion rapidly in an ice bath.

  • Isolate the resulting crystals from each experiment.

  • Analyze the crystals using techniques like X-ray Diffraction (XRD), Differential Scanning Calorimetry (DSC), and microscopy to identify different polymorphs.[21][22][23][24]

Issue 3: Presence of Geometric Isomers (Cis/Trans)

Underlying Cause: The synthesis of this compound can sometimes result in a mixture of (E) and (Z) isomers. These isomers may have different crystallization behaviors and physical properties.

Troubleshooting and Characterization:

  • Chromatographic Separation: Flash column chromatography is often effective at separating geometric isomers before crystallization.

  • Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating and quantifying the ratio of cis and trans isomers in your sample.[25]

Diagram: Troubleshooting Crystallization Failures

Crystallization_Troubleshooting cluster_NoCrystals Troubleshooting: No Crystals cluster_OilingOut Troubleshooting: Oiling Out cluster_ImpureCrystals Troubleshooting: Impure Crystals Start Crystallization Fails NoCrystals No Crystals Form Start->NoCrystals OilingOut Compound Oils Out Start->OilingOut ImpureCrystals Crystals are Impure Start->ImpureCrystals NC1 Is solution supersaturated? NoCrystals->NC1 OO1 Reheat and add more solvent OilingOut->OO1 IC1 Was cooling too fast? ImpureCrystals->IC1 NC2 Induce Nucleation: - Scratch flask - Seed crystals NC1->NC2 Yes NC3 Add Antisolvent NC1->NC3 No NC4 Purify further (e.g., Chromatography) NC2->NC4 Fails OO2 Slow down cooling rate OO1->OO2 IC2 Optimize solvent system (Solvent Screening) IC1->IC2 Yes IC3 Consider Polymorphism or Isomer issues IC1->IC3 No

Caption: A decision tree for troubleshooting common crystallization problems.

References

  • BenchChem. (n.d.). Physical and chemical properties of Ethyl 3-methyl-2-phenylbut-2-enoate.
  • LibreTexts. (n.d.). Polymorphism of a Compound.
  • JoVE. (2025, May 22). Crystal Growth: Principles of Crystallization.
  • Pharmaceutical Technology. (2026, February 5). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs.
  • Nangia, A. (2008, May 15). Conformational polymorphism in organic crystals. Accounts of Chemical Research, 41(5), 595-604.
  • Stein, S. (n.d.). Cooling Rate and Crystal Size. Northwestern University.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • ACS Publications. (2012, September 12). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research.
  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Molecular Energetics Group. (n.d.). Polymorphism.
  • APC. (2020, September 28). How to choose a solvent & design a crystallization faster?
  • ACS Publications. (2008, March 19). Conformational Polymorphism in Organic Crystals. Accounts of Chemical Research.
  • Reddit. (2020, March 16). How does cooling rate affect the point at which crystalisation occures and why?
  • Zhanghua. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment.
  • Wikipedia. (n.d.). Crystal polymorphism.
  • ESWA. (n.d.). Crystal Size and Cooling Rate - Teacher Notes.
  • RSC Publishing. (n.d.). Solvent screening for a hard-to-dissolve molecular crystal.
  • International Journal of Pure and Applied Mathematics. (n.d.). CRYSTAL CHARACTERIZATION TECHNIQUES.
  • PubMed Central. (2018, December 25). Effect of Cooling Rate on Phase and Crystal Morphology Transitions of CaO–SiO2-Based Systems and CaO–Al2O3-Based Systems.
  • Intertek. (n.d.). Crystallography Analysis.
  • ResearchGate. (n.d.). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods.
  • ChemicalBook. (2026, January 13). ETHYL 2-CYANO-3-PHENYL-2-BUTENOATE.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • ChemSrc. (2025, May 20). ethyl 3-phenylbutanoate.
  • Hampton Research. (n.d.). Crystallization Tips.
  • SlideShare. (n.d.). Various techniques for study of Crystal Properties.
  • Scientific Research Publishing. (2020, October 15). A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis.
  • MySkinRecipes. (n.d.). This compound.
  • University of Geneva. (n.d.). Guide for crystallization.
  • News-Medical.Net. (2019, May 23). Protein Crystallography Common Problems, Tips, and Advice.
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of Ethyl 3-methyl-2-phenylbut-2-enoate.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • ResearchGate. (n.d.). Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone.
  • Organic Syntheses. (n.d.). SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE.
  • JoVE. (2020, March 26). Recrystallization - Concept.
  • Santa Cruz Biotechnology. (n.d.). Ethyl 2-cyano-3-phenyl-2-butenoate, mixture of cis and trans.
  • Apollo Scientific. (n.d.). 1504-72-9 Cas No. | this compound.
  • Sigma-Aldrich. (n.d.). Ethyl 2-cyano-3-phenyl-2-butenoate, mixture of cis and trans 98.
  • BLDpharm. (n.d.). 1504-72-9|(E)-Ethyl 3-phenylbut-2-enoate.
  • Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3-methyl-2-phenylbut-2-enoate.
  • ACS Publications. (2025, February 24). Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters. Journal of the American Chemical Society.
  • MIT. (2011, December 3). Gel-Induced Selective Crystallization of Polymorphs.
  • Chemistry Stack Exchange. (2014, February 27). Why is this organic compound trans, and not cis? [duplicate].
  • ResearchGate. (2025, August 6). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters.
  • P&S Chemicals. (n.d.). Ethyl 2-cyano-3-phenyl-2-butenoate, (cis+trans).

Sources

Technical Support Center: Temperature Effects on Ethyl 3-phenylbut-2-enoate Reaction Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of α,β-unsaturated esters like Ethyl 3-phenylbut-2-enoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature control during synthesis, focusing on the widely-used Horner-Wadsworth-Emmons (HWE) reaction. Here, we address common questions and troubleshooting scenarios in a direct Q&A format to ensure your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of temperature in the Horner-Wadsworth-Emmons (HWE) reaction for synthesizing this compound?

Temperature is a critical parameter in the HWE reaction that influences reaction rate, yield, and, most importantly, the stereoselectivity (the ratio of E to Z isomers) of the final product. The reaction proceeds in two main stages, each with distinct temperature considerations:

  • Deprotonation (Ylide Formation): The first step is the deprotonation of the phosphonate ester (e.g., triethyl phosphonoacetate) to form a nucleophilic phosphonate carbanion.[1] This is an acid-base reaction. The temperature must be low enough to prevent side reactions of the strong base (like NaH, n-BuLi, or LDA) with other parts of the molecule or the solvent, but sufficient to ensure complete deprotonation. Typically, this step is initiated at 0 °C and may be allowed to warm to room temperature.[2]

  • Nucleophilic Addition & Elimination (Olefination): The formed carbanion then attacks the carbonyl carbon of the aldehyde or ketone (e.g., acetophenone). This nucleophilic addition is the rate-limiting step.[1][3] The subsequent elimination of the oxaphosphetane intermediate yields the alkene.[4] The temperature during this stage directly controls the kinetic versus thermodynamic equilibrium of the intermediates, which in turn dictates the final E/Z ratio of the alkene.[5]

Q2: How does temperature specifically influence the E/Z stereoselectivity of the reaction?

The HWE reaction is renowned for typically favoring the formation of the thermodynamically more stable (E)-alkene.[1][6] Temperature plays a pivotal role in this selectivity:

  • Higher Temperatures for (E)-Selectivity: Generally, higher reaction temperatures (e.g., warming from -78 °C to 23 °C) increase the (E)-stereoselectivity.[1][7] This is because higher thermal energy allows the intermediates (betaines/oxaphosphetanes) to equilibrate to the more stable trans-precursor, which leads to the (E)-alkene.[1] The transition state leading to the trans-olefin is lower in energy than that leading to the cis-olefin.[3]

  • Lower Temperatures for (Z)-Selectivity: Conversely, to obtain the kinetically favored (Z)-alkene, the reaction must be run at very low temperatures (typically -78 °C) under conditions that prevent equilibration. This is the principle behind modifications like the Still-Gennari olefination, which uses highly electron-withdrawing phosphonates and specific base/additive combinations (e.g., KHMDS with 18-crown-6) to accelerate elimination from the initial adduct, trapping the kinetic (Z)-product.[1][8]

Q3: What are the typical temperature ranges for the key steps of the synthesis?

While optimal temperatures are substrate-dependent, general guidelines for a standard HWE reaction to produce an (E)-alkene are as follows:

StepTypical Temperature RangeRationale
1. Deprotonation 0 °C to Room TemperatureAllows for complete and clean formation of the phosphonate carbanion without significant side reactions.[2][7]
2. Carbonyl Addition -78 °C to 0 °C (Initial)The reaction is often started cold to control the initial exothermic addition and maintain selectivity.[7]
3. Reaction Progression 0 °C to Room TemperatureThe mixture is allowed to warm slowly. This warming promotes the equilibration of intermediates necessary for high (E)-selectivity.[1][2]

Troubleshooting Guide: Temperature-Related Issues

Q1: I'm getting a low or no yield of this compound. What are the likely temperature-related causes?

Low yield is a common issue that can often be traced back to improper temperature control during the critical steps.

  • Cause A: Incomplete Deprotonation.

    • Diagnosis: If the temperature during the addition of the base to the phosphonate is too low, or the reaction time is too short, the carbanion may not form completely.

    • Solution: When using a base like Sodium Hydride (NaH), ensure the initial addition is done at 0 °C, and then allow the mixture to stir at room temperature for a sufficient time (e.g., 30-60 minutes) until hydrogen evolution ceases, indicating complete reaction.[2]

  • Cause B: Reaction Temperature is Too Low.

    • Diagnosis: The nucleophilic addition of the carbanion to the ketone is the rate-limiting step.[3] If the reaction is maintained at a very low temperature (e.g., -78 °C) for its entire duration without warming, the activation energy barrier may not be overcome, leading to a stalled or extremely slow reaction.

    • Solution: After adding the ketone at a low temperature (0 °C or below), allow the reaction to slowly warm to room temperature and stir for several hours (2-12 hours) to ensure it proceeds to completion.[2][7]

  • Cause C: Base Degradation or Side Reaction.

    • Diagnosis: If the deprotonation step is run at an excessively high temperature, or if a highly reactive base like n-BuLi is used improperly, it can lead to side reactions with the solvent (e.g., THF) or the ester group on the phosphonate.

    • Solution: Strictly adhere to the recommended temperature for base addition and carbanion formation. For base-sensitive substrates, consider using milder Masamune-Roush conditions (LiCl with DBU or Et₃N), which can often be run at moderate temperatures (0 °C to room temperature).[7][9]

Logical Flow for Troubleshooting Low Yield

G Start Low or No Yield Observed Check_Deprotonation Verify Deprotonation Conditions Start->Check_Deprotonation Temp_Time Was deprotonation run at 0°C to RT? Sufficient time allowed? Check_Deprotonation->Temp_Time Adjust_Deprotonation Action: Run deprotonation at 0°C, wam to RT for 1h. Temp_Time->Adjust_Deprotonation No Check_Addition Verify Olefination Conditions Temp_Time->Check_Addition Yes Adjust_Deprotonation->Check_Addition Temp_Warming Was reaction mixture allowed to warm to RT after carbonyl addition? Check_Addition->Temp_Warming Adjust_Warming Action: After addition at 0°C, allow reaction to warm to RT and stir for 2-12h. Temp_Warming->Adjust_Warming No Check_Reagents Consider Reagent Stability Temp_Warming->Check_Reagents Yes Adjust_Warming->Check_Reagents Base_Activity Is the base fresh? Is the solvent anhydrous? Check_Reagents->Base_Activity Adjust_Reagents Action: Use fresh, anhydrous reagents and perform under inert atmosphere. Base_Activity->Adjust_Reagents No HWE_Mechanism cluster_0 Step 1: Deprotonation (0°C to RT) cluster_1 Step 2: Nucleophilic Addition (0°C) cluster_2 Step 3: Elimination (Warm to RT) Phosphonate Triethyl phosphonoacetate Carbanion Phosphonate Carbanion (Nucleophile) Phosphonate->Carbanion + Base Base NaH Betaine Betaine Intermediate Carbanion->Betaine + Ketone Ketone Acetophenone Oxaphosphetane Oxaphosphetane (Thermodynamic Equilibration) Betaine->Oxaphosphetane Cyclization Product (E)-Ethyl 3-phenylbut-2-enoate Oxaphosphetane->Product Elimination Phosphate Water-soluble Phosphate Byproduct Oxaphosphetane->Phosphate

Caption: Horner-Wadsworth-Emmons reaction workflow.

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., Nitrogen or Argon).

  • Base Suspension: Suspend sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

  • Deprotonation (Temperature Control Point 1): Cool the suspension to 0 °C using an ice-water bath. Slowly add triethyl phosphonoacetate (1.2 eq.) dropwise.

  • Carbanion Formation: After addition, remove the ice bath and allow the mixture to warm to room temperature . Stir for 60 minutes or until the evolution of hydrogen gas ceases. This ensures complete formation of the nucleophile. [2]5. Carbonyl Addition (Temperature Control Point 2): Cool the resulting carbanion solution back down to 0 °C . Add acetophenone (1.0 eq.) dropwise via syringe.

  • Reaction Progression (Temperature Control Point 3): Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). [2]7. Workup: Once the reaction is complete, quench it by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction & Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The water-soluble phosphate byproduct is easily removed during this aqueous workup. [10]Purify the crude product by column chromatography.

References

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. Available at: [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. Available at: [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available at: [Link]

  • Ando, K. (1999). A Mechanistic Study of the Horner−Wadsworth−Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. The Journal of Organic Chemistry, 64(19), 6815–6821. Available at: [Link]

  • ResearchGate. Z- and E-selective Horner-Wadsworth-Emmons (HWE) Reactions. Available at: [Link]

  • Lee, K. et al. (2021). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry, 86(17), 11846–11859. Available at: [Link]

  • Ando, K. (1998). Z-Selective Horner−Wadsworth−Emmons Reaction of α-Substituted Ethyl (Diarylphosphono)acetates with Aldehydes. The Journal of Organic Chemistry, 63(23), 8411–8416. Available at: [Link]

  • Lee, K. et al. (2021). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. ACS Publications. Available at: [Link]

  • Professor Dave Explains. (2020). Horner-Wadsworth-Emmons Reaction. YouTube. Available at: [Link]

  • Bisceglia, J. A., & Orelli, L. R. (2015). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Chemistry, 19(8), 744-775. Available at: [Link]

  • Reddit. (2021). Failure of a Horner Wadsworth Emmons reaction with nitrofuraldehyde. r/Chempros. Available at: [Link]

  • ResearchGate. The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the HPLC Retention Time of Ethyl 3-phenylbut-2-enoate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and medicinal chemistry, the precise analysis and separation of geometric isomers are paramount. The E and Z isomers of a compound can exhibit markedly different physical, chemical, and biological properties. This guide provides an in-depth technical comparison of the High-Performance Liquid Chromatography (HPLC) retention times of the (E) and (Z)-isomers of Ethyl 3-phenylbut-2-enoate, an α,β-unsaturated ester of interest in various synthetic applications. This document will elucidate the principles behind their chromatographic separation, present a detailed experimental protocol, and offer insights into the expected retention behavior based on established chromatographic principles and data from analogous compounds.

The Significance of Isomer Separation in Drug Development and Research

The spatial arrangement of atoms in a molecule, particularly around a non-rotatable double bond, gives rise to geometric isomers, designated as E (entgegen, opposite) and Z (zusammen, together). These isomers, while possessing the same molecular formula and connectivity, can have different dipole moments, steric profiles, and stabilities. Consequently, their interactions with biological targets such as enzymes and receptors can vary significantly, leading to differences in pharmacological activity and toxicity. Therefore, the ability to separate and quantify these isomers is a critical step in the development of safe and effective pharmaceuticals and in fundamental chemical research. Reverse-phase HPLC is a powerful and widely adopted technique for this purpose, capable of differentiating subtle differences in molecular properties.[1][2]

Principles of Reversed-Phase HPLC Separation of E/Z Isomers

Reversed-phase HPLC separates compounds based on their relative hydrophobicity. A nonpolar stationary phase, typically a C18-bonded silica, is used in conjunction with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol. Compounds with greater hydrophobicity will have a stronger affinity for the stationary phase and will thus be retained longer, resulting in a later elution time.

For E/Z isomers, the difference in their retention times on a C18 column arises from subtle differences in their three-dimensional structure, which in turn affects their overall polarity and interaction with the stationary phase. Generally, the trans (E) isomer is more linear and can interact more effectively with the linear C18 alkyl chains of the stationary phase, leading to a longer retention time compared to the more sterically hindered cis (Z) isomer.

Experimental Protocol: HPLC Analysis of this compound Isomers

This section details a robust and reproducible HPLC method for the baseline separation of (E)- and (Z)-Ethyl 3-phenylbut-2-enoate.

Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and water (HPLC grade). The mobile phase should be filtered and degassed prior to use.

  • Sample Preparation: A standard solution containing a mixture of (E)- and (Z)-Ethyl 3-phenylbut-2-enoate is prepared in the mobile phase at a concentration of approximately 1 mg/mL.

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Experimental Workflow:

The following diagram illustrates the general workflow for the HPLC analysis of the this compound isomers.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh E/Z isomer mixture prep2 Dissolve in mobile phase prep1->prep2 prep3 Filter sample prep2->prep3 hplc1 Inject sample prep3->hplc1 hplc2 Isocratic elution on C18 column hplc1->hplc2 hplc3 UV Detection at 254 nm hplc2->hplc3 data1 Record chromatogram hplc3->data1 data2 Identify and integrate peaks data1->data2 data3 Determine retention times data2->data3

Caption: Workflow for HPLC analysis of this compound isomers.

Comparative Retention Time Data

The following table summarizes the expected retention time data for the (E) and (Z) isomers of this compound under the specified chromatographic conditions.

IsomerStructureExpected Retention Time (min)
(Z)-Ethyl 3-phenylbut-2-enoate Z-isomer~ 8.5
(E)-Ethyl 3-phenylbut-2-enoate E-isomer~ 10.2

Note: These are representative retention times. Actual values may vary depending on the specific HPLC system, column, and exact mobile phase composition.

Discussion of Results

As predicted by chromatographic theory, the (E)-isomer of this compound is expected to have a longer retention time than the (Z)-isomer on a C18 column. This is attributed to the more linear and less sterically hindered structure of the (E)-isomer, which allows for a more extensive interaction with the hydrophobic C18 stationary phase. The phenyl group and the ester functionality contribute to the overall polarity of the molecule, but the geometric arrangement around the double bond is the key determinant of the differential retention.

The choice of mobile phase composition is critical for achieving optimal separation. A 60:40 mixture of acetonitrile and water provides a good balance of solvent strength to ensure reasonable retention times and baseline resolution of the two isomers. Increasing the percentage of acetonitrile would decrease the retention times of both isomers, while increasing the water content would lead to longer retention.

Conclusion

This guide has provided a comprehensive overview of the HPLC separation of (E)- and (Z)-Ethyl 3-phenylbut-2-enoate isomers. The presented experimental protocol, based on established principles of reversed-phase chromatography, offers a reliable method for the analysis and quantification of these geometric isomers. The expected later elution of the (E)-isomer compared to the (Z)-isomer is a key characteristic of their chromatographic behavior on a C18 stationary phase. This information is crucial for researchers and scientists in ensuring the isomeric purity of their compounds, which is a critical aspect of drug development and chemical synthesis.

References

  • Šubjaková, V., et al. (2024). Synthesis, chiral separation and physical properties of the cinnamic acid derivatives exhibiting short-pitch cholesteric and TGB phases. Liquid Crystals, 1-15. [Link]

  • Wulfson, A. N., et al. (1979). Separation of cis and trans isomers of naturally occuring hydroxycinnamic acids by high-pressure liquid chromatography. Journal of Chromatography A, 176(3), 409-411. [Link]

Sources

A Senior Application Scientist's Guide to Purity Validation: A Comparative Analysis of Elemental Analysis for Ethyl 3-phenylbut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's identity and purity is not merely a procedural step; it is the bedrock upon which all subsequent data rests. For a key intermediate or research compound like Ethyl 3-phenylbut-2-enoate (C₁₂H₁₄O₂), a seemingly simple α,β-unsaturated ester, the assumption of purity can lead to erroneous structure-activity relationships, flawed kinetic data, and costly delays in development.

This guide provides an in-depth comparison of elemental analysis—a foundational technique for purity assessment—with modern orthogonal methods. We will move beyond procedural descriptions to explore the causal logic behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals to select the most appropriate analytical strategy for their specific needs.

The Foundation: Elemental Analysis (EA)

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, operates on a principle of absolute first-order truth: does the empirical formula, derived from the elemental mass fractions, match the theoretical molecular formula? It is a destructive combustion technique that quantifies the core building blocks of an organic molecule.[1][2]

Theoretical Composition of this compound

Before any analysis, we establish the theoretical ground truth. For this compound, with a molecular formula of C₁₂H₁₄O₂, the expected elemental composition is:

  • Molecular Weight: 190.24 g/mol [3]

  • Carbon (C): 75.76%

  • Hydrogen (H): 7.42%

  • Oxygen (O): 16.82% (Often determined by difference)

The trustworthiness of EA hinges on the complete and efficient conversion of the sample into simple, detectable gases (CO₂, H₂O, N₂). This is achieved through high-temperature combustion, a principle refined from the Pregl-Dumas method.[1]

Experimental Protocol: CHN Combustion Analysis

This protocol is designed as a self-validating system, incorporating system suitability checks and certified reference materials (CRMs) as mandated by good laboratory practice and guidelines like those from the ICH.[4][5]

  • Instrument Preparation & Calibration:

    • Ensure the combustion and reduction tubes are packed and conditioned according to the manufacturer's specifications. High temperatures (typically 900-1000°C) are critical for the complete and instantaneous combustion of the sample.

    • Verify stable helium carrier gas flow and detector response.

    • Perform a multi-point calibration using a well-characterized, high-purity standard like Acetanilide or Sulfanilamide. This establishes the linear response of the thermal conductivity detector (TCD).

  • System Suitability Test (SST):

    • Analyze a known, certified reference material (e.g., NIST SRM). The results must fall within the certified range to proceed. This step validates that the entire system—from combustion to detection—is performing correctly on the day of analysis.

  • Sample Preparation & Analysis:

    • Accurately weigh 1-3 mg of the this compound sample into a tin or silver capsule using a microbalance. The small sample size necessitates meticulous handling to avoid contamination.

    • Securely crimp the capsule to ensure no sample is lost and that combustion is contained.

    • Introduce the encapsulated sample into the instrument's autosampler.

    • Initiate the analysis sequence. The instrument will drop the sample into the high-temperature furnace for combustion. The resulting gases are passed over a copper catalyst to reduce nitrogen oxides to N₂ and are then separated and detected.

    • Analyze the sample in triplicate (n=3) to assess precision.

  • Data Interpretation:

    • The instrument software calculates the mass percentages of C and H.

    • The generally accepted criterion for purity in academic and research settings is that the experimental values must be within ±0.4% of the theoretical values.[6][7]

Visualizing the Elemental Analysis Workflow

The following diagram illustrates the sequential logic of the CHN combustion analysis process.

EA_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh 1. Weigh Sample (1-3 mg) encap 2. Encapsulate (Tin/Silver Foil) weigh->encap combust 3. Combustion (~950°C in O₂) encap->combust reduce 4. Reduction (NOx → N₂ over Cu) combust->reduce separate 5. Gas Separation (GC Column) reduce->separate detect 6. Detection (TCD) separate->detect calculate 7. Calculation (%C, %H, %N) detect->calculate report 8. Report & Compare (vs. Theoretical) calculate->report Method_Selection start Purity Validation Required for This compound q1 Goal: Confirm empirical formula of a new synthesis batch? start->q1 q2 Goal: Certify material as a primary reference standard? q1->q2 No ea Use Elemental Analysis (EA) Provides fundamental confirmation. q1->ea Yes q3 Goal: Routine QC or detecting trace/isomeric impurities? q2->q3 No qnmr Use Quantitative NMR (qNMR) Provides absolute molar purity. q2->qnmr Yes hplc Use GC or HPLC Ideal for impurity profiling. q3->hplc Yes both Use Chromatography AND EA/qNMR for full characterization. q3->both No (Full Characterization)

Sources

A Comparative Guide to Reference Standards for the Quantification of Ethyl 3-phenylbut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Critical Role of Reference Standards in Accurate Quantification

In the landscape of pharmaceutical development, analytical chemistry, and materials science, the precise quantification of chemical compounds is paramount. The reliability of these measurements hinges on the quality and characterization of the reference standards employed. This guide provides an in-depth technical comparison of approaches for establishing a reliable reference standard for the quantification of Ethyl 3-phenylbut-2-enoate (CAS 945-93-7), an α,β-unsaturated ester with applications in organic synthesis and as a potential building block for novel therapeutic agents.

While a Certified Reference Material (CRM) from a national metrology institute represents the gold standard for traceability and minimal uncertainty, its availability can be limited for specific, non-pharmacopeial compounds like this compound. This guide, therefore, explores the practical avenues available to researchers: the use of commercially available high-purity materials and the principles of in-house qualification to establish a well-characterized secondary reference standard. We will delve into a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) as orthogonal methods for both purity assessment and quantification, providing the experimental rationale and detailed protocols to ensure scientifically sound and defensible results.

Understanding the Analyte: Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is the foundation for developing robust analytical methods.

PropertyValueSource
CAS Number 945-93-7[1]
Molecular Formula C₁₂H₁₄O₂[1]
Molecular Weight 190.24 g/mol [1]
Boiling Point 142-144 °C at 15 mm Hg[2]
Density 1.042 g/mL at 25 °C[2]
Refractive Index 1.546 (at 20 °C)[2]
UV Absorbance As an α,β-unsaturated ester, it is expected to have a UV absorbance maximum (λmax) suitable for HPLC-UV detection.[3][4]

Sourcing and Qualification of a Reference Standard

In-House Qualification of a Secondary Reference Standard

The objective of in-house qualification is to thoroughly characterize a batch of high-purity material to confirm its identity and determine its purity with a known uncertainty.[7][8] This process establishes traceability to a primary standard, if available, or provides a well-documented basis for its use as a reliable calibrant.

Workflow for In-House Reference Standard Qualification:

Reference Standard Qualification Workflow cluster_sourcing Sourcing & Initial Assessment cluster_characterization Identity & Purity Characterization cluster_assignment Value Assignment & Documentation sourcing Procure High-Purity This compound identity Identity Confirmation (NMR, MS, IR) sourcing->identity Characterize purity Purity Assessment (qNMR) identity->purity Assess Purity impurities Impurity Profiling (GC-MS, HPLC) purity->impurities Profile Impurities water Water Content (Karl Fischer) impurities->water Determine Water roi Residue on Ignition water->roi Determine Inorganics assignment Purity Value Assignment & Uncertainty Calculation roi->assignment Calculate Purity coa Certificate of Analysis Generation assignment->coa Document

Caption: Workflow for the in-house qualification of a secondary reference standard.

A cornerstone of this qualification is the use of orthogonal analytical techniques to provide a comprehensive purity profile. Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method for purity determination as the signal intensity is directly proportional to the number of nuclei, independent of the chemical structure.[2][9][10][11]

Comparative Analysis of Quantification Methods: GC-MS vs. HPLC-UV

The choice of analytical technique for the quantification of this compound will depend on the sample matrix, required sensitivity, and available instrumentation. Both GC-MS and HPLC-UV are suitable methods, each with distinct advantages.

ParameterGC-MSHPLC-UV
Principle Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on polarity, detection by UV absorbance.
Selectivity High, especially in Selected Ion Monitoring (SIM) mode.Moderate, dependent on chromatographic resolution.
Sensitivity High, capable of detecting low-level impurities.Good, suitable for most quality control applications.
Analyst Expertise Requires expertise in instrument tuning and spectral interpretation.Generally more routine and user-friendly.
Sample Throughput Can be lower due to longer run times.Often higher due to shorter analysis times.

Experimental Protocols

The following protocols are provided as a starting point for the development and validation of analytical methods for this compound. Method validation should be performed in accordance with ICH Q2(R1) guidelines or equivalent.

Protocol 1: Purity Assessment by Quantitative ¹H-NMR (qNMR)

Objective: To determine the purity of a candidate batch of this compound using an internal standard.

Materials:

  • Candidate this compound

  • High-purity, certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d₆)

  • NMR spectrometer (≥400 MHz)

Procedure:

  • Accurately weigh approximately 10-20 mg of the candidate this compound and a similar, accurately weighed amount of the internal standard into a clean vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H-NMR spectrum using quantitative parameters (e.g., long relaxation delay, calibrated 90° pulse).

  • Integrate a well-resolved, characteristic peak of this compound and a well-resolved peak of the internal standard.

  • Calculate the purity of this compound using the following equation:

    Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Causality behind Experimental Choices:

  • The choice of a high-purity, certified internal standard is crucial for traceability and accuracy.[12]

  • Long relaxation delays (e.g., 5 times the longest T1) are essential to ensure complete relaxation of all protons, leading to accurate integration.

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To develop and validate a GC-MS method for the quantification of this compound.

Instrumentation and Conditions (starting point):

  • GC System: Agilent 7890 or equivalent

  • MS Detector: Agilent 5977 or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program: 100 °C (hold 1 min), ramp to 250 °C at 15 °C/min, hold 5 min

  • Injector: Splitless, 250 °C

  • MS Source: 230 °C

  • MS Quadrupole: 150 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Procedure:

  • Standard Preparation: Prepare a stock solution of the qualified this compound reference standard in a suitable solvent (e.g., ethyl acetate). Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample containing this compound in the same solvent to a concentration within the calibration range.

  • Analysis: Inject the standards and samples onto the GC-MS system.

  • Quantification: Monitor characteristic ions for this compound (e.g., m/z 190, 145, 117). Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.

Workflow for GC-MS Analysis:

GC-MS Analysis Workflow prep Sample & Standard Preparation inject GC Injection & Separation prep->inject ionize Electron Impact Ionization inject->ionize detect Mass Spectrometry Detection (SIM) ionize->detect quant Data Analysis & Quantification detect->quant

Caption: General workflow for GC-MS quantification.

Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

Objective: To develop and validate an HPLC-UV method for the quantification of this compound.

Instrumentation and Conditions (starting point):

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: Determined from the UV spectrum of this compound (e.g., ~254 nm)

  • Injection Volume: 10 µL

Procedure:

  • Standard and Sample Preparation: Prepare standards and samples as described in the GC-MS protocol, using the mobile phase as the diluent.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.

Impurity Profiling: A Key to Method Specificity

The synthesis of this compound, likely via a Horner-Wadsworth-Emmons or Wittig reaction, can introduce specific impurities.[13][14][15][16] Understanding these potential byproducts is crucial for developing a specific analytical method that can resolve the main component from these impurities.

Potential Impurities:

  • Starting materials: Unreacted acetophenone or the phosphonate/phosphonium salt.

  • Reaction byproducts: For the Horner-Wadsworth-Emmons reaction, a dialkylphosphate salt which is typically water-soluble and easily removed.[13][15] For the Wittig reaction, triphenylphosphine oxide can be a persistent, non-polar impurity.[13]

  • Isomers: (Z)-isomer of this compound.

  • Related substances: Byproducts from side reactions.

The developed GC-MS and HPLC methods should be validated for specificity by demonstrating baseline separation of this compound from its potential impurities.

Conclusion: A Multi-faceted Approach to Reliable Quantification

The accurate quantification of this compound necessitates a robust analytical strategy centered on a well-characterized reference standard. In the absence of a commercially available Certified Reference Material, the in-house qualification of a high-purity material is a scientifically sound and defensible approach. This guide has outlined the critical steps for such a qualification, with a strong emphasis on the use of orthogonal analytical techniques like qNMR for purity assignment.

Furthermore, the comparative guide to GC-MS and HPLC-UV methods provides researchers with the necessary framework to select the most appropriate technique for their specific needs. The detailed experimental protocols serve as a practical starting point for method development and validation. By adhering to the principles of scientific integrity, including a thorough understanding of potential impurities and rigorous method validation, researchers can ensure the accuracy and reliability of their quantitative data for this compound, thereby supporting the advancement of their research and development endeavors.

References

  • Lee, J., Yu, J., Kim, S., & Ahn, S. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Applied Sciences, 11(2), 794. Available at: [Link]

  • The Organic Chemistry Tutor. (2019, January 10). contrasting the Wittig and Horner-Wadsworth-Emmons reaction [Video]. YouTube. Available at: [Link]

  • Toman, B., Nelson, M. A., & Lippa, K. A. (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. Metrologia, 53(5), 1193. Available at: [Link]

  • Qvents. (2025, April 14). Qualification of Inhouse Reference Standards and Secondary Standards. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Certification of in-house reference materials. Retrieved from [Link]

  • Špánik, I., & Machyňáková, A. (2018). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Molecules, 23(3), 532. Available at: [Link]

  • GMP Insiders. (n.d.). Primary Vs Secondary Reference Standards In GMP Labs. Retrieved from [Link]

  • World Health Organization. (2022, May 11). WHO manual for the preparation of reference materials for use as secondary standards in antibody testing. Retrieved from [Link]

  • EDQM FAQs. (2021, July 12). Can I use an in-house standard instead of a Ph. Eur. CRS?. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Pharmaceutical Networking. (n.d.). Excipients Facing Increased Scrutiny — How to Use Secondary Reference Standards to Help Maintain Regulatory Compliance. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of potential phenylacetone precursors (ethyl 3-oxo-2-phenylbutyrate, methyl 3-oxo-4-phenylbutyrate, and ethyl 3-oxo-4-phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. Retrieved from [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Wittig & Wittig-Horner reactions. Retrieved from [Link]

  • MDPI. (n.d.). Quantification of Volatile Compounds in Wines by HS-SPME-GC/MS: Critical Issues and Use of Multivariate Statistics in Method Optimization. Retrieved from [Link]

  • Anthias Consulting. (2016, January 19). Strategies for GC-MS Method Development [Video]. YouTube. Available at: [Link]

  • ResearchGate. (2019, May 30). Development of a GC-MS/SIM Method for the Determination of Phytosteryl esters. Retrieved from [https://www.researchgate.net/publication/333469858_Development_of_a_GC-MS SIM_Method_for_the_Determination_of_Phytosteryl_esters]([Link] SIM_Method_for_the_Determination_of_Phytosteryl_esters)

  • ChemSrc. (2025, May 20). ethyl 3-phenylbutanoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Retrieved from [Link]

  • ResearchGate. (2025, December 18). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Retrieved from [Link]

  • Harvard University. (n.d.). Chem 115 Myers. Retrieved from [Link]

  • MDPI. (2023, March 2). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. Retrieved from [Link]

  • Neliti. (n.d.). AND B-CRYPTOXANTHINS, AND a- AND B- CAROTENES IN BUAH MERAH OIL BY HPLC-UV DETECTION. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Chromophore Activation of α,β-Unsaturated Carbonyl Compounds and Its Application to Enantioselective Photochemical Reactions. Retrieved from [Link]

  • Dr. Anaji official. (2018, March 2). UV Spectroscopy, for α, β Unsaturated compound, woodward fieser rule for carbonyl compounds [Video]. YouTube. Available at: [Link]

Sources

A Comparative Spectroscopic Analysis: Ethyl 3-phenylbut-2-enoate vs. Ethyl crotonate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of organic synthesis and drug development, the precise characterization of molecular structures is paramount. For researchers working with α,β-unsaturated esters, seemingly subtle structural modifications can induce significant shifts in spectroscopic signatures, impacting reaction monitoring, quality control, and the elucidation of reaction mechanisms. This guide provides an in-depth comparative analysis of the spectral differences between Ethyl 3-phenylbut-2-enoate and Ethyl crotonate, two structurally related α,β-unsaturated esters. The key distinction lies in the substituent at the β-position of the conjugated system: a phenyl group in the former and a methyl group in the latter. This seemingly minor change gives rise to distinct and diagnostic differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structures: The Root of Spectral Divergence

The foundational difference between this compound and Ethyl crotonate is the nature of the substituent at the C3 position. This structural variance is the primary determinant of the observed spectral dissimilarities.

  • Ethyl crotonate: Possesses a simple methyl group at the β-position, leading to a less complex electronic environment.

  • This compound: Features a phenyl group at the β-position. This introduces an aromatic ring system, which significantly influences the electronic distribution across the conjugated system through resonance and anisotropic effects.

¹H NMR Spectroscopy: Unveiling the Impact of the Phenyl Group

Proton NMR spectroscopy provides a clear window into the electronic environment of the hydrogen atoms within a molecule. The substitution of a methyl group with a phenyl ring induces predictable and significant changes in the chemical shifts of nearby protons.

Comparative ¹H NMR Data (CDCl₃)
Proton Assignment Ethyl Crotonate (δ, ppm) This compound (δ, ppm) Rationale for Difference
Vinylic Proton (α-H)~5.8~6.1The vinylic proton in this compound is deshielded due to the extended conjugation with the phenyl ring.
β-substituent Protons~1.9 (CH₃)~7.2-7.5 (aromatic) & ~2.5 (CH₃)The methyl protons of Ethyl crotonate are in a typical allylic region. For this compound, the aromatic protons appear in their characteristic downfield region, and the methyl protons are slightly deshielded due to the proximity of the phenyl group.[1]
Ethyl Ester (CH₂)~4.2~4.2The chemical shift of the methylene protons of the ethyl ester is largely unaffected as they are distant from the site of substitution.
Ethyl Ester (CH₃)~1.3~1.3The chemical shift of the methyl protons of the ethyl ester is also largely unaffected.

Expert Insight: The most dramatic difference is observed in the downfield shift of the vinylic proton in this compound. This is a direct consequence of the electron-withdrawing nature of the phenyl group through resonance, which reduces the electron density around the vinylic proton, causing it to experience a stronger effective magnetic field. Furthermore, the aromatic protons of the phenyl group itself introduce a complex multiplet in the 7.2-7.5 ppm region, a clear diagnostic feature absent in the spectrum of Ethyl crotonate.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon NMR provides complementary information about the carbon framework of the molecules. The electronic effects of the phenyl substituent are also evident in the ¹³C chemical shifts.

Comparative ¹³C NMR Data (CDCl₃)
Carbon Assignment Ethyl Crotonate (δ, ppm) This compound (δ, ppm) Rationale for Difference
Carbonyl (C=O)~167~167The carbonyl carbon is relatively insensitive to the change in the β-substituent.
α-Carbon~123~116The α-carbon in this compound is shielded due to resonance effects from the phenyl group.
β-Carbon~144~156The β-carbon in this compound is significantly deshielded due to direct attachment to the electronegative phenyl group and participation in the extended conjugated system.
β-substituent Carbons~18 (CH₃)~126-140 (aromatic) & ~18 (CH₃)Ethyl crotonate shows a single methyl carbon signal. This compound displays multiple signals in the aromatic region for the phenyl group carbons and a separate methyl carbon signal.
Ethyl Ester (CH₂)~60~60Minimal change is observed for the ethyl ester carbons.
Ethyl Ester (CH₃)~14~14Minimal change is observed for the ethyl ester carbons.

Expert Insight: The opposing shifts of the α and β carbons are a classic illustration of the influence of a phenyl group in a conjugated system. The β-carbon is deshielded due to the inductive and resonance effects of the phenyl ring, while the α-carbon experiences a slight shielding effect. This pattern is a reliable indicator for the presence of a β-aryl substituent in α,β-unsaturated esters.

Infrared (IR) Spectroscopy: Vibrational Signatures of Conjugation

IR spectroscopy probes the vibrational frequencies of functional groups. The extent of conjugation significantly affects the stretching frequency of the carbonyl group (C=O).

Comparative IR Data (cm⁻¹)
Vibrational Mode Ethyl Crotonate (cm⁻¹) This compound (cm⁻¹) Rationale for Difference
C=O Stretch~1715-1730~1710-1725The C=O stretching frequency in this compound is slightly lower due to the extended conjugation with the phenyl ring, which weakens the C=O bond.[2][3][4]
C=C Stretch~1650~1630The C=C stretching frequency is also lowered in this compound due to extended conjugation.
Aromatic C-H StretchN/A~3030-3100A characteristic feature of this compound.
Aromatic C=C BendingN/A~1600, ~1450-1500Overtone and combination bands in the 1600-2000 cm⁻¹ region can also indicate the substitution pattern of the aromatic ring.

Expert Insight: While the shift in the carbonyl stretching frequency is subtle, it is a consistent and theoretically grounded observation.[2] The extended π-system in this compound leads to a greater delocalization of electron density, which reduces the double bond character of the carbonyl group, thereby lowering its vibrational frequency. The presence of sharp peaks corresponding to aromatic C-H stretching and C=C bending are unequivocal indicators for the phenyl group.

Mass Spectrometry (MS): Fragmentation Patterns and Molecular Ion

Mass spectrometry provides information about the molecular weight and fragmentation patterns of a molecule. The presence of the stable phenyl group influences the fragmentation of this compound.

Comparative MS Fragmentation Data
Fragment (m/z) Ethyl Crotonate This compound Fragment Identity and Rationale
[M]⁺114190Molecular ion peak corresponding to the respective molecular weights.
[M-45]⁺69145Loss of the ethoxy group (-OC₂H₅). This is a common fragmentation for ethyl esters.[5]
[M-29]⁺85161Loss of the ethyl group (-C₂H₅).
91N/AProminentTropylium ion ([C₇H₇]⁺), a very stable fragment characteristic of compounds containing a benzyl moiety.
77N/APresentPhenyl cation ([C₆H₅]⁺), indicative of the phenyl group.[5]

Expert Insight: The most significant difference in the mass spectra is the appearance of fragments at m/z 91 and 77 for this compound. The formation of the highly stable tropylium ion is a classic fragmentation pathway for molecules containing a benzyl unit and serves as a strong piece of evidence for the presence of the phenyl group. The fragmentation of Ethyl crotonate is dominated by losses associated with the ester functionality.

Experimental Protocols

To ensure the reproducibility and accuracy of the spectral data presented, the following standardized experimental protocols are recommended.

NMR Spectroscopy Workflow

Caption: Standard workflow for acquiring ¹H and ¹³C NMR spectra.

IR Spectroscopy Workflow

Caption: Workflow for obtaining an IR spectrum using an ATR accessory.

Mass Spectrometry (EI) Workflow

Caption: General workflow for Electron Ionization Mass Spectrometry.

Conclusion

  • ¹H NMR: Shows a downfield shift of the vinylic proton and the appearance of aromatic signals.

  • ¹³C NMR: Reveals a characteristic deshielding of the β-carbon and shielding of the α-carbon.

  • IR Spectroscopy: Results in a slight lowering of the C=O and C=C stretching frequencies and the appearance of aromatic C-H and C=C bands.

  • Mass Spectrometry: Leads to characteristic aromatic fragments, most notably the tropylium ion at m/z 91.

These spectral differences provide a robust and multi-faceted toolkit for the unambiguous identification and differentiation of these two compounds. For researchers in synthetic and medicinal chemistry, a thorough understanding of these structure-spectra correlations is essential for confident structural elucidation and the advancement of their scientific endeavors.

References

  • Magritek. (n.d.). Ethyl crotonate. Retrieved from [Link][6]

  • AZoM. (2014, September 15). An Introduction to NMR on Ethyl Crotonate Molecules. Retrieved from [Link][7]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from [Link][2]

  • PubChem. (n.d.). This compound. Retrieved from [Link][8]

  • Wikipedia. (n.d.). Phenyl group. Retrieved from [Link][1]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link][9]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][10]

  • University of Wisconsin-Platteville. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link][3]

  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

Sources

A Comparative Guide to the Cytotoxicity of Ethyl 3-phenylbut-2-enoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the identification of novel cytotoxic agents is a cornerstone of oncological research. Among the vast landscape of synthetic compounds, α,β-unsaturated carbonyls have garnered significant attention for their potential as anticancer agents. This guide provides a comprehensive technical overview of the comparative cytotoxicity of Ethyl 3-phenylbut-2-enoate derivatives, a class of compounds characterized by an α,β-unsaturated ester core. While extensive research on this specific family of derivatives is still emerging, this document synthesizes current knowledge from structurally related compounds, outlines robust experimental protocols for their evaluation, and discusses potential mechanisms of action to guide further investigation.

The core structure of this compound, featuring an electrophilic α,β-unsaturated carbonyl moiety, is a key pharmacophore that can contribute to cytotoxic activity.[1][2] This reactive center is capable of undergoing Michael addition reactions with nucleophilic residues in biological macromolecules, such as cysteine residues in proteins, which can lead to the disruption of cellular function and induction of cell death.[2] The cytotoxic potency of these compounds is, however, highly dependent on the specific molecular structure and substitutions on the phenyl ring and the butenoate backbone.[2]

Comparative Cytotoxic Potential: A Framework for Analysis

Direct comparative data on a wide range of this compound derivatives is not yet extensively available in peer-reviewed literature. However, by examining structure-activity relationships (SAR) from related α,β-unsaturated carbonyl compounds, we can establish a predictive framework for their evaluation.[2][3] Key structural modifications that are likely to influence cytotoxicity include:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl group can significantly impact the electrophilicity of the α,β-unsaturated system and the overall lipophilicity of the molecule. Electron-withdrawing groups (e.g., -NO₂, -CF₃, halogens) are often associated with increased cytotoxic activity.[4]

  • Modifications to the Butenoate Moiety: Alterations to the alkyl chain can influence steric hindrance and the reactivity of the Michael acceptor.

To facilitate a systematic comparison, the following table presents a hypothetical data set illustrating how the cytotoxic activity (IC₅₀ values) of this compound derivatives might be presented. The IC₅₀ value represents the concentration of a compound required to inhibit the growth of 50% of a cell population and is a standard metric for cytotoxicity.[5]

Table 1: Hypothetical Comparative Cytotoxicity (IC₅₀ in µM) of this compound Derivatives

Compound IDPhenyl Ring SubstituentMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
E3P-001 Unsubstituted25.432.128.9
E3P-002 4-Nitro (p-NO₂)8.211.59.7
E3P-003 4-Chloro (p-Cl)15.618.917.3
E3P-004 4-Methoxy (p-OCH₃)45.851.248.5
Doxorubicin (Positive Control)0.81.10.9

Note: The data in this table is for illustrative purposes only and is intended to serve as a template for presenting experimental results.

Investigating the Mechanism of Action: Potential Signaling Pathways

The cytotoxic effects of α,β-unsaturated carbonyl compounds are often attributed to their ability to induce apoptosis, or programmed cell death.[6] One of the key mechanisms involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of intrinsic apoptotic pathways.[7] Based on the activities of structurally related compounds, this compound derivatives could potentially modulate signaling pathways such as:

  • Inhibition of NF-κB Signaling: The NF-κB pathway is crucial for cell survival and inflammation. Its inhibition can render cancer cells more susceptible to apoptosis.[6]

  • Induction of the Intrinsic Apoptosis Pathway: This can occur through the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.[8][9]

The following diagram illustrates a potential signaling pathway for the induction of apoptosis by this compound derivatives.

G cluster_cell Cellular Response E3P_Derivative This compound Derivative ROS Increased ROS Production E3P_Derivative->ROS Cell_Membrane Cell Membrane Mitochondria Mitochondrial Stress ROS->Mitochondria Bcl2 Bcl-2 Family Modulation (e.g., Bax/Bcl-2 ratio) Mitochondria->Bcl2 Cytochrome_c Cytochrome c Release Bcl2->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G Start Start: Cell Culture Cell_Seeding Cell Seeding (96-well plate) Start->Cell_Seeding Incubation_24h 24h Incubation (Cell Attachment) Cell_Seeding->Incubation_24h Compound_Treatment Compound Treatment (Serial Dilutions) Incubation_24h->Compound_Treatment Incubation_48h 24-48h Incubation (Drug Exposure) Compound_Treatment->Incubation_48h MTT_Addition MTT Reagent Addition Incubation_48h->MTT_Addition Incubation_4h 3-4h Incubation (Formazan Formation) MTT_Addition->Incubation_4h DMSO_Addition Formazan Solubilization (DMSO) Incubation_4h->DMSO_Addition Absorbance_Reading Absorbance Reading (570 nm) DMSO_Addition->Absorbance_Reading Data_Analysis Data Analysis (IC50 Calculation) Absorbance_Reading->Data_Analysis End End: Cytotoxicity Profile Data_Analysis->End

Caption: General workflow for an in vitro cytotoxicity assay using the MTT method.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds for further investigation as potential anticancer agents. Their α,β-unsaturated carbonyl core provides a reactive center for engaging with cellular targets, and the potential for diverse substitutions allows for the fine-tuning of their cytotoxic activity. The protocols and conceptual frameworks presented in this guide offer a robust starting point for the systematic evaluation of these compounds. Future research should focus on synthesizing a library of derivatives with varied substitutions and performing comprehensive in vitro cytotoxicity screening against a broad panel of cancer cell lines. Elucidating the precise molecular targets and signaling pathways responsible for their cytotoxic effects will be crucial for their continued development as therapeutic candidates.

References

  • International Journal of Pharmaceutical Research and Applications. (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Roy, P. S. (2025, September 20). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry, 267(17), 5421-5426.
  • Tantawy, M. A., et al. (2019). Recent advances in α,β-unsaturated carbonyl compounds as mitochondrial toxins. European Journal of Medicinal Chemistry, 183, 111687. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Trends in structure–toxicity relationships for carbonyl-containing α,β-unsaturated compounds. Retrieved from [Link]

  • European Journal of Chemistry. (2018, September 30). QSAR and docking studies of α,β-unsaturated carbonyl compounds against human breast adenocarcinoma cell line MCF-7. Retrieved from [Link]

  • Eder, E., et al. (1993). The possible role of alpha, beta-unsaturated carbonyl compounds in mutagenesis and carcinogenesis. Toxicology Letters, 67(1-3), 87-103. Retrieved from [Link]

  • Tavallaei, M., et al. (2025, March 15). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity of the compounds 1-8 against human cancer cell lines.... Retrieved from [Link]

  • Qin, H. L., et al. (n.d.). Synthesis of α, β-unsaturated carbonyl-based compounds, oxime and oxime ether analogs as potential anticancer agents for overcoming cancer multidrug resistance by modulation of efflux pumps in tumor cells. DOI. Retrieved from [Link]

  • Tampere University. (n.d.). Evaluation of Cytotoxic Effects and Underlying Mechanism of Phenolic Compounds on Breast Cancer Cell Lines. Retrieved from [Link]

  • Al-Qaisi, Z. A. (n.d.). Design and synthesis of novel anticancer and antifibrosis compounds. Retrieved from [Link]

  • Journal of Sciences, Islamic Republic of Iran. (2015, August 10). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Szychlinska, M. A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules, 26(21), 6593. Retrieved from [Link]

  • MDPI. (2023, September 12). Synthesis, Characterization, and Anticancer Activity of Phosphanegold(i) Complexes of 3-Thiosemicarbano-butan-2-one Oxime. Retrieved from [Link]

  • Phcogj.com. (n.d.). Cytotoxic Activities of Phytochemical Components from Ethanol Extract of Ajwa Date on Human Hepatoma Cancer Cells in. Retrieved from [Link]

Sources

Definitive Guide: Distinguishing (E) and (Z) Isomers of Ethyl 3-phenylbut-2-enoate via NOESY

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The stereochemical assignment of trisubstituted alkenes like Ethyl 3-phenylbut-2-enoate is a critical checkpoint in drug development, as the (E) and (Z) isomers often exhibit vastly different pharmacological profiles and reactivities. While 1D


H NMR chemical shifts provide preliminary indications, they rely on reference standards that may not be available.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides the only self-validating, ab initio method for determining this stereochemistry by detecting through-space spatial proximity (< 5 Å) rather than through-bond connectivity. This guide outlines the definitive protocol for distinguishing these isomers, moving beyond empirical chemical shift rules to absolute structural proof.

Structural Analysis & The Stereochemical Challenge

The core challenge lies in the lack of vicinal protons on the double bond. In disubstituted alkenes, the coupling constant (


) clearly differentiates cis (6–12 Hz) from trans (12–18 Hz). This compound is trisubstituted; the vinyl proton (H2) has no vicinal neighbor on C3, rendering 

-coupling analysis useless for E/Z determination.
The Cahn-Ingold-Prelog (CIP) Definition

To interpret the NOESY data, we must first rigorously define the isomers based on priority:

  • C2 Position: Ester group (

    
    ) > Proton (
    
    
    
    ).
  • C3 Position: Phenyl ring (

    
    ) > Methyl group (
    
    
    
    ).
IsomerGeometryConfigurationKey Spatial Relationship
(E)-Isomer Entgegen (Opposite)High priority groups (Ph, COOEt) are trans.Vinyl-H is cis to Phenyl.
(Z)-Isomer Zusammen (Together)High priority groups (Ph, COOEt) are cis.Vinyl-H is cis to Methyl.
Visualization of NOE Pathways

The following diagram maps the critical through-space interactions that NOESY will detect.

IsomerNOE cluster_E (E)-Isomer (Phenyl & Ester Trans) cluster_Z (Z)-Isomer (Phenyl & Ester Cis) E_Ph Phenyl (C3) E_H Vinyl H (C2) E_Ph->E_H Strong NOE (< 3 Å) E_Me Methyl (C3) E_Est Ester (C2) E_Me->E_Est Steric Proximity Z_Ph Phenyl (C3) Z_Est Ester (C2) Z_Ph->Z_Est Steric Proximity Z_Me Methyl (C3) Z_H Vinyl H (C2) Z_Me->Z_H Strong NOE (< 3 Å)

Figure 1: Decision logic based on spatial proximity. Green dashed arrows indicate the diagnostic NOE signal required for identification.

Comparative Methodology: Why NOESY?

While 1D NMR is faster, it is inferential. NOESY is definitive.

Feature1D ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

H NMR (Chemical Shift)
1D Selective NOE2D NOESY (Recommended)
Basis of ID Electronic shielding/anisotropy.Transient NOE enhancement of specific targets.Full map of all transient NOE correlations.
Reliability Moderate. Requires reference data. (E)-Methyl is typically ~2.5 ppm; (Z)-Methyl ~2.15 ppm.High. But susceptible to artifacts if peaks overlap (selectivity issues).Very High. Separates chemical shift and cross-relaxation clearly.
Time Required 5 minutes10–20 minutes1–4 hours
Data Output Chemical shift (

) only.
Difference spectrum (Positive/Negative peaks).[1][2][3][4]Contour plot (Diagonal vs. Cross peaks).

Expert Insight: Use 1D Chemical Shifts as a screening tool. If the C3-Methyl appears downfield (~2.50 ppm), it suggests the (E)-isomer (cis to carbonyl anisotropy). However, for publication or regulatory filing, 2D NOESY is the mandatory validation step.

Experimental Protocol: 2D NOESY

This protocol is optimized for small molecules (MW < 400) where the molecule is in the "extreme narrowing limit" (


).
Sample Preparation
  • Concentration: 10–30 mg in 0.6 mL solvent. High concentration improves the detection of weak NOE signals.

  • Solvent:

    
     is standard. Ensure the solvent is high-quality to prevent water peaks from obscuring the vinyl region (~5.8–6.2 ppm).
    
  • Degassing: Critical. Dissolved paramagnetic oxygen accelerates relaxation (

    
    ), reducing the NOE enhancement. Bubble Argon or Nitrogen through the sample for 2 minutes before acquisition.
    
Acquisition Parameters (400–600 MHz Instrument)
  • Pulse Sequence: Phase-sensitive NOESY (e.g., noesyph or noesygpph).

  • Relaxation Delay (D1): 2.0 – 3.0 seconds.

    • Reasoning: You must allow magnetization to return to equilibrium.

      
       should be 
      
      
      
      .
  • Mixing Time (D8 /

    
    ): 400 – 600 ms .
    
    • Scientific Basis: For small molecules (MW ~190), NOE buildup is slow and positive. A mixing time < 300 ms may result in insufficient signal transfer. A mixing time > 800 ms risks signal loss via

      
       relaxation.
      
  • Scans (NS): 16 or 32 (minimum) per increment to resolve small cross-peaks (typically < 2% of diagonal intensity).

  • Increments (TD1): 256 (for sufficient resolution in the indirect dimension).

Processing
  • Window Function: Sine-Squared (QSINE) or Gaussian.

  • Phasing: Critical.[2] In phase-sensitive NOESY for small molecules:

    • Diagonal Peaks: Negative (or Positive).

    • Cross Peaks: Opposite sign to diagonal (Positive if diagonal is negative).

    • Note: If you see cross-peaks with the same sign as the diagonal, these are likely EXSY (Chemical Exchange) or TOCSY artifacts, not true NOE.

Data Interpretation & Decision Matrix

Once the spectrum is processed, focus on the intersection of the Vinyl Proton (H2) and the C3-Substituents .

The Diagnostic Check

Locate the Vinyl Proton resonance on the diagonal (typically


 5.8 – 6.2 ppm). Look horizontally (or vertically) for cross-peaks at the chemical shifts of the Methyl group (~2.1–2.5 ppm) and the Phenyl group (~7.1–7.5 ppm).
Observation (Cross-Peak)ConclusionExplanation
Strong NOE: Vinyl-H

Methyl-H
(Z)-Isomer The Vinyl H and Methyl are on the same side (cis).
Strong NOE: Vinyl-H

Phenyl-H
(E)-Isomer The Vinyl H and Phenyl are on the same side (cis).
Weak/No NOE: Vinyl-H

Methyl-H
(E)-Isomer The distance is too large (> 4 Å) for significant NOE transfer.
Confirmation via Methyl Group

You can cross-validate by looking at the Methyl group resonance on the diagonal:

  • If (E)-Isomer: The Methyl group is cis to the Ester. You may see a weak NOE to the Ethyl-CH2 protons of the ester group (spatial proximity).

  • If (Z)-Isomer: The Methyl group is trans to the Ester. No NOE to the ester group.

Troubleshooting & Optimization

The "Zero-Crossing" Pitfall
  • Symptom: No NOE signals observed, despite good S/N ratio.

  • Cause: For mid-sized molecules (MW ~1000–1200),

    
    , and the NOE intensity passes through zero.
    
  • Relevance here: Unlikely for this compound (MW 190). However, if the solvent is very viscous (e.g., DMSO-d6 at low temp), tumbling slows down.

  • Solution: Use ROESY (Rotating-frame Overhauser Effect).[2] ROE is always positive regardless of molecular weight.[2]

T1 Noise Streaks
  • Symptom: Stripes of noise running vertically/horizontally from strong peaks (like Methyl).

  • Solution: Increase the relaxation delay (D1) or use automated baseline correction in processing.

COSY Artifacts
  • Symptom: Cross-peaks appear between coupled spins (though H2 has no vicinal partners, long-range allylic coupling

    
     to the methyl is possible).
    
  • Differentiation: COSY artifacts in NOESY spectra usually have a dispersive (anti-phase) lineshape or appear with the same sign as the diagonal in some pulse sequences. True NOE is absorptive.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Chapter 8: Correlations Through Space: The Nuclear Overhauser Effect).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Section: NOE Difference Spectra).

  • Neuhaus, D., & Williamson, M. P. (2000). The Nuclear Overhauser Effect in Structural and Conformational Analysis. 2nd Edition. Wiley-VCH.

  • Bauer, C., et al. (2020). "Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers." ACS Omega. 5(38), 24848–24853. [Link][5]

  • University of Ottawa NMR Facility. (n.d.). "NOE Experiments: Mixing Times and Molecular Weight." (Verified general protocol source).

Sources

Safety Operating Guide

Ethyl 3-phenylbut-2-enoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Immediate Action Required: Treat Ethyl 3-phenylbut-2-enoate (Ethyl 3-phenylcrotonate) as Non-Halogenated Organic Chemical Waste .

  • ⛔ DO NOT dispose of down the drain (sanitary sewer).[1]

  • ⛔ DO NOT mix with oxidizers (e.g., nitric acid, perchlorates) or halogenated solvents (e.g., DCM, chloroform) if possible, to minimize disposal costs.

  • ⛔ DO NOT dispose of as general trash, even if absorbed.

Primary Disposal Path: High-BTU Incineration (Fuel Blending).

Chemical Profile & Risk Assessment

To manage disposal effectively, you must understand the physicochemical properties driving the safety protocols. This compound is a high-boiling ester, often used in fragrance and flavor applications, but in the laboratory, it presents specific flammability and solubility challenges.

Table 1: Critical Disposal Parameters

ParameterDataOperational Implication
CAS Number 1504-53-6 (Mix) / 1504-72-9 (E-isomer)Unique identifier for waste manifests.
Physical State Liquid (Colorless to light yellow)Requires leak-proof secondary containment.
Flash Point >110°C (>230°F)Combustible (Class IIIB). High flash point reduces immediate fire risk but contributes to fuel load.
Water Solubility Negligible / InsolubleImmiscible. Will form a layer in aqueous waste, complicating treatment. Must go to organic streams.
Reactivity Stable under normal conditionsIncompatible with strong oxidizing agents and strong bases (hydrolysis risk).
Hazard Class Skin/Eye Irritant (GHS Cat 2)Standard PPE (Nitrile gloves, safety glasses) required during waste transfer.

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system . Before moving to the next step, verify the condition of the previous step.

Phase A: Waste Segregation (The "Stream Check")

Goal: Prevent cross-contamination that elevates disposal costs or creates reaction risks.

  • Identify the Matrix: Is the this compound pure, or mixed with other solvents?

    • If Pure or in Ethanol/Ethyl Acetate: Segregate into Stream A (Non-Halogenated) .

    • If Mixed with DCM/Chloroform: Segregate into Stream B (Halogenated) . Note: Mixing turns the whole container into expensive halogenated waste.

    • If Mixed with Acids/Bases: Neutralize first, or segregate into a separate "Corrosive Organics" stream if neutralization is unsafe.

Phase B: Container Selection & Labeling

Goal: Ensure containment integrity during storage and transport.[2]

  • Select Container: Use HDPE (High-Density Polyethylene) or Amber Glass bottles.

    • Why? Esters can swell certain rubbers and low-grade plastics over time. HDPE provides excellent chemical resistance.

  • Headspace Rule: Fill containers only to 90% capacity .

    • Causality: Thermal expansion of organic liquids can rupture sealed caps if no headspace is left.

  • Labeling: Apply a hazardous waste tag immediately upon the first drop of waste entering the bottle.

    • Required Fields:

      • Chemical Name: "this compound" (Do not use formulas like C12H14O2).[3][4]

      • Hazard Checkbox: [x] Irritant [x] Combustible.

Phase C: Storage & Pickup
  • Satellite Accumulation Area (SAA): Store the container in a designated secondary containment tray (polypropylene) to catch drips.

  • Cap Integrity: Ensure the cap is screwed on tightly when not actively adding waste.

  • Timeline: Schedule pickup within 6 months of the start date, or within 3 days if the container is full.

Workflow Visualization: The Decision Tree

The following diagram illustrates the logical flow for determining the correct disposal stream.

DisposalFlow Start Waste Generation: This compound CheckMix Is it mixed with other chemicals? Start->CheckMix CheckHalogen Does the mixture contain Halogens (Cl, F, Br)? (e.g., DCM, Chloroform) CheckMix->CheckHalogen Yes StreamA STREAM A: Non-Halogenated Organics (Blue Tag) CheckMix->StreamA No (Pure) CheckAq Is it an Aqueous Emulsion? CheckHalogen->CheckAq No StreamB STREAM B: Halogenated Organics (Red Tag) CheckHalogen->StreamB Yes CheckAq->StreamA No (Mostly Organic) StreamC STREAM C: Aqueous Waste (Trace Organics) CheckAq->StreamC Yes (>95% Water) DisposalMethod Final Disposal: High-BTU Incineration (Fuel Blending) StreamA->DisposalMethod StreamB->DisposalMethod

Figure 1: Decision logic for segregating this compound waste streams.

Spill Management Protocol

In the event of a spill, rapid containment prevents the ester from damaging floor wax or entering drains.

Small Spill (< 500 mL):

  • Ventilate: Open fume hood sashes or windows.

  • PPE: Wear nitrile gloves and safety goggles.

  • Absorb: Use Vermiculite , Sand , or Universal Spill Pads .

    • Note: Do not use paper towels for large puddles as they increase surface area for evaporation (though flammability is low, odor is potent).

  • Collect: Sweep absorbed material into a wide-mouth jar. Label as "Debris contaminated with this compound."

Large Spill (> 500 mL):

  • Evacuate: Clear the immediate area.

  • Block Drains: Use a spill dike or absorbent sock to protect floor drains.

  • Contact EHS: Call your Environmental Health & Safety office immediately.

Regulatory Context (RCRA)

For US-based researchers, this substance falls under RCRA (Resource Conservation and Recovery Act) regulations.

  • Waste Code: While not a P- or U-listed waste specifically, it is regulated as a Characteristic Waste if it meets the Ignitability definition (D001) depending on the specific formulation's flash point (though pure it is >140°F, mixtures often lower this).

  • Best Practice: Even if it technically exceeds the D001 flash point threshold (>140°F), most institutions mandate managing it as hazardous chemical waste due to its organic solvent nature and potential aquatic toxicity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 228137, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR. Retrieved from [Link]

  • Temple University EHRS. Non-Halogenated Solvents in Laboratories - Waste Segregation Guidelines. Retrieved from [Link]

Sources

Personal protective equipment for handling Ethyl 3-phenylbut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Ethyl 3-phenylbut-2-enoate (Commonly: Ethyl


-methylcinnamate) is a specialized ester intermediate used frequently in organic synthesis and fragrance chemistry. Unlike common bulk solvents, specific safety data for this compound is often extrapolated from structural analogs.

As a Senior Application Scientist, I advise treating this compound not just as a generic organic liquid, but as a potential irritant with specific migration properties through standard laboratory polymers. This guide bridges the gap between a generic SDS and actual bench-level handling.

Chemical Identifier Details
IUPAC Name This compound
Common Synonyms Ethyl beta-methylcinnamate; Ethyl 3-phenylcrotonate
CAS Numbers 1504-72-9 (General/Isomers), 945-93-7 (Specific)
Molecular Formula C

H

O

Physical State Colorless to pale yellow liquid (at RT)
Odor Fruity, balsamic, cinnamon-like
Hazard Profiling & Risk Assessment

Causality: Why do we require specific PPE? While often classified as "Low Hazard" compared to pyrophorics, this ester presents specific risks due to its lipophilicity. It can penetrate skin oils effectively, carrying the potential for sensitization or irritation deep into the dermal layer.

Core Hazards (GHS Classification Basis):

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation (if heated or aerosolized).

Scientist’s Note: Do not underestimate the "irritant" label. Repeated exposure to cinnamate derivatives can lead to sensitization. The primary route of exposure in the lab is dermal absorption via glove degradation .

Personal Protective Equipment (PPE) Matrix

Trustworthiness: This protocol is designed as a self-validating system. If you smell the compound (fruity/balsamic) while working, your engineering controls or PPE have failed.

A. Hand Protection (The Critical Barrier)

Standard latex gloves are insufficient due to the ester group, which swells natural rubber.

Task Duration Glove Material Min.[4] Thickness Breakthrough Time (Est.) Protocol
Splash Protection (Standard)Nitrile Rubber 0.11 mm (4 mil)< 15 minsChange immediately upon any visible splash.
Prolonged Handling (>30 mins)Nitrile (Double) 0.22 mm (Total)~ 60 minsWear two pairs. Colored indicator undergloves recommended.
Spill Cleanup / Immersion Silver Shield / 4H (Laminate)N/A> 480 minsRequired for cleaning spills >10 mL.
B. Eye & Face Protection[2][3][5][6][7]
  • Standard: Chemical Safety Goggles (ANSI Z87.1 or EN 166).

  • Contraindication: Safety glasses with side shields are not acceptable for synthesis or transfer operations involving volumes >50 mL, as liquid splashes can bypass side gaps.

C. Respiratory Protection[1][2][3][4][6][7][8]
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (If hood unavailable): Half-face respirator with Organic Vapor (OV) cartridges (Black band). Particulate filters (N95/P100) are ineffective against this volatile ester.

Operational Workflow: Synthesis & Transfer

Expertise: The following workflow minimizes static buildup and aerosol generation, common issues with ester transfers.

Step-by-Step Protocol
  • Preparation:

    • Verify fume hood flow.

    • Place a chemically resistant tray (polypropylene) in the hood. All work happens inside this tray to contain micro-spills.

  • Transfer:

    • Use glass or stainless steel syringes/pipettes. Avoid polystyrene plastics, which may leach or cloud upon prolonged contact.

    • Technique: When transferring via syringe, use the "low-pressure" technique. Do not pull the plunger rapidly; this creates cavitation and potential aerosolization of the ester.

  • Heating/Reflux:

    • If the reaction requires heat (>80°C), ensure a water-cooled condenser is active before heating begins. The flash point is relatively high (>100°C), but vapor pressure increases significantly with temperature.

Decision Logic: Spill Response

The following diagram outlines the immediate decision-making process for accidental release.

SpillResponse Start Spill Detected Assess Assess Volume Start->Assess Small < 10 mL (Drips) Assess->Small Minor Large > 10 mL (Puddle) Assess->Large Major Absorb Absorb with Paper/Vermiculite Small->Absorb Evacuate Evacuate Area & Close Hood Sash Large->Evacuate Clean Clean with Soap/Water (Solvent wash spreads it) Absorb->Clean PPE_Check Check Gloves (Double Nitrile Required) Evacuate->PPE_Check Wait 15 mins PPE_Check->Absorb Don Silver Shield Disposal Disposal: Solid Hazardous Waste Clean->Disposal

Figure 1: Decision logic for this compound spill management. Note the specific requirement for Silver Shield gloves for larger spills.

Waste Disposal & Decontamination

Logistical Integrity: Improper disposal is a primary source of regulatory fines.

  • Liquid Waste:

    • Segregate into Non-Halogenated Organic Waste .

    • Do not mix with oxidizers (e.g., Nitric acid waste), as esters can act as fuel sources in exothermic runaways.

  • Solid Waste:

    • Contaminated gloves and paper towels must be bagged in transparent polyethylene bags and labeled "Solid Debris contaminated with Organic Esters."

  • Glassware Cleaning:

    • Rinse glassware with Acetone or Ethanol first (to solubilize the ester), then wash with soap and water. Direct water washing is ineffective due to the compound's lipophilicity.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 228137, this compound. Retrieved from [Link]

Sources

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